4-Nitropyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKIUIWPSPSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074844 | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
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Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange needles; [NTP] | |
| Record name | 4-Nitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Orange needles from methyl carbonate/methanol, Slender orange needles | |
CAS No. |
57835-92-4 | |
| Record name | 4-Nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitropyrene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
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| Record name | 4-nitropyrene | |
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| Record name | 4-NITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOT1408EDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190-192 °C, MP: 196.7 to 197.5 °C | |
| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
4-Nitropyrene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene is a polycyclic aromatic hydrocarbon (PAH) containing a nitro group substituent. It is of significant interest to the scientific community due to its presence in environmental samples, primarily as a byproduct of incomplete combustion processes such as diesel exhaust. Classified as a suspected human carcinogen, this compound's toxicological profile and metabolic activation pathways are areas of active research. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its metabolic fate.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57835-92-4 | [1][2] |
| Molecular Formula | C₁₆H₉NO₂ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Appearance | Slender orange needles | [1][3] |
| Melting Point | 190–192 °C | [1][3] |
| Boiling Point | 472 °C at 101.3 kPa | [1] |
| Solubility in Water | 0.017 mg/L | [1] |
| Solubility in Organic Solvents | Soluble in diethyl ether, acetone, ethanol, benzene (B151609), and toluene. | [3] |
| Vapor Pressure | 4.4 × 10⁻⁶ Pa at 25 °C | [1] |
| Log P (Octanol/Water Partition Coefficient) | 4.69 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Remarks | Reference(s) |
| UV-Vis | Data has been reported. | [1] |
| NMR | Data has been reported. | [1] |
| IR | Data has been reported. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for consistent and reproducible research. The following sections provide generalized protocols based on established chemical principles and literature precedents for related compounds.
Synthesis of Nitropyrenes (General Protocol)
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene (or a suitable alternative solvent)
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolution: Dissolve a known quantity of pyrene in benzene in a round-bottom flask equipped with a stirrer.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid in a specific ratio, often with the addition of water. This process is highly exothermic and should be performed in an ice bath with slow addition. Cool the mixture to room temperature.
-
Nitration Reaction: Slowly add the nitrating mixture to the stirred pyrene solution at room temperature using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Completion: After the addition is complete, continue stirring for a specified period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous layer.
-
Wash the organic layer multiple times with distilled water to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent (benzene) by distillation under reduced pressure.
-
The resulting solid is a mixture of nitropyrene isomers, which will require purification.
-
Purification of this compound
Purification of the crude nitropyrene mixture is typically achieved through column chromatography followed by recrystallization to isolate the this compound isomer.
1. Column Chromatography (General Protocol)
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude nitropyrene mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
The different nitropyrene isomers will separate based on their polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
2. Recrystallization (General Protocol)
Materials:
-
Purified this compound from column chromatography
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Crystals of this compound should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals of this compound, for example, by air drying or in a vacuum desiccator.
Analytical Determination of this compound by GC-MS (General Protocol)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound in various matrices.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5MS).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and selectivity.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a high temperature (e.g., 310°C), and hold for a period to ensure all analytes elute.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 247, 217, 201) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.
-
Sample Preparation (from environmental samples):
-
Extraction: Extract the sample (e.g., particulate matter from an air filter) with a suitable solvent such as dichloromethane using methods like Soxhlet extraction or ultrasonication.
-
Cleanup: The extract may require a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina (B75360) cartridges.
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a deuterated PAH) to the final extract for accurate quantification.
Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data in SIM or MRM mode.
-
Quantification: Identify this compound based on its retention time and the presence of its characteristic ions. Quantify the concentration by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with known standards.
Metabolic Pathways and Biological Effects
This compound is known to be a mutagen and is reasonably anticipated to be a human carcinogen. Its toxicity is primarily mediated through its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating cancer. The metabolism of this compound proceeds via two main pathways: nitroreduction and ring oxidation.
Nitroreduction Pathway: This is considered the primary pathway for the activation of this compound.[1] The nitro group is reduced by cellular nitroreductases to a nitroso intermediate, then to a hydroxylamine, and finally to an amino group. The N-hydroxyarylamine intermediate can be further activated by O-acetylation to form a reactive N-acetoxyarylamine, which can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.
Ring Oxidation Pathway: This pathway involves the oxidation of the aromatic pyrene ring, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2] This can lead to the formation of various hydroxylated and dihydrodiol metabolites, as well as epoxides. While this is a detoxification pathway for some PAHs, the resulting epoxides can also be reactive and form DNA adducts.
The interplay between these two pathways determines the ultimate toxicological outcome of this compound exposure.
Metabolic Activation of this compound
Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.
Experimental Workflow for Analysis of this compound in Environmental Samples
Caption: A typical experimental workflow for the analysis of this compound.
References
4-Nitropyrene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and environmental research. This document outlines its chemical identity, molecular structure, and key experimental methodologies.
Core Data Presentation
A summary of essential quantitative and qualitative data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 57835-92-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₆H₉NO₂ | [1][2][3][6][7][8] |
| Molecular Weight | 247.25 g/mol | [2][3][6][7][8] |
| Appearance | Light yellow to brown crystalline powder or slender orange needles. | [4][7] |
| Melting Point | 187 - 197.5 °C | [4][7] |
| Solubility | Practically insoluble in water; soluble in diethyl ether, acetone, ethanol (B145695), benzene, and toluene. | [2] |
| SMILES | C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)--INVALID-LINK--[O-] | [2][3] |
| InChIKey | UISKIUIWPSPSAV-UHFFFAOYSA-N | [2][6] |
Molecular Structure and Identification
The relationship between the common name, CAS number, and molecular formula of this compound is fundamental to its identification in research and regulatory contexts.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are foundational for studies concerning its synthesis, analysis, and biological activity.
Synthesis of this compound via the Hexahydropyrene (HHPy) Method
The synthesis of this compound is achieved through a multi-step process that directs nitration to the 4-position, which is not readily accessible by direct nitration of pyrene (B120774). This indirect route involves the reduction of pyrene, followed by electrophilic aromatic substitution and subsequent re-aromatization.
Step 1: Reduction of Pyrene to 1,2,3,6,7,8-Hexahydropyrene (B104253) (HHPy)
-
In a suitable reaction vessel, dissolve pyrene in a high-boiling point alcohol such as 1-pentanol (B3423595) or isoamyl alcohol.
-
Add metallic sodium (Na) portion-wise to the solution under reflux conditions. The reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Continue the reaction until the pyrene is fully consumed, which can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the excess sodium is quenched carefully with a lower-chain alcohol (e.g., ethanol), followed by water.
-
The product, 1,2,3,6,7,8-hexahydropyrene (HHPy), is isolated. It can be purified by crystallization from ethanol to yield a very pure intermediate.
Step 2: Nitration of HHPy
-
Dissolve the purified HHPy in a suitable inert solvent.
-
Introduce a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another suitable nitrating system) to the solution at a controlled temperature. The reactivity of HHPy is localized, allowing for selective substitution at the available aromatic position.
-
The reaction progress is monitored by TLC or gas chromatography (GC).
Step 3: Re-aromatization to this compound
-
Once the nitration is complete, the intermediate nitro-HHPy is subjected to an oxidation step to restore the aromatic pyrene core.
-
A dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil is added to the reaction mixture.
-
The mixture is typically heated to facilitate the re-aromatization process.
-
Upon completion, the final product, this compound, is isolated and purified using standard techniques such as column chromatography and recrystallization.
Analytical Protocol: Purification and Analysis
The purity and identity of synthesized this compound and its metabolites are typically confirmed using chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed to separate this compound from other isomers and impurities.
-
Detection: A UV-Vis detector set at a wavelength appropriate for the chromophore of nitropyrenes allows for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR are used to confirm the structure of this compound and its derivatives. The distinct chemical shifts and coupling constants of the aromatic protons provide definitive structural information.
Toxicological Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes specific strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[4] A test compound is considered mutagenic if it causes a reverse mutation (reversion) in the bacteria, restoring their ability to synthesize histidine (His+).[4] This allows them to grow on a histidine-deficient medium.[4]
Methodology:
-
Strain Preparation: Inoculate the selected S. typhimurium tester strain (e.g., TA98, which is sensitive to frameshift mutagens) into a nutrient broth and incubate overnight at 37°C with shaking.[4]
-
Metabolic Activation (S9 Mix): For compounds that may become mutagenic after metabolism, a rat liver homogenate (S9 fraction) is included in the assay.[2][4] This mix simulates mammalian metabolism.[2][4]
-
Exposure: In a test tube, combine the bacterial culture, the test compound (this compound dissolved in a suitable solvent like DMSO), and either the S9 mix or a buffer (for tests without metabolic activation).[4][6]
-
Plating: Mix the contents with molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (histidine-deficient).[4][6]
-
Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.[4]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates a mutagenic effect.
Biochemical Protocol: In Vitro Metabolism with Liver Microsomes
This assay is used to study the metabolic fate of this compound and identify the enzymes involved.
Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][10] Incubating this compound with liver microsomes and necessary cofactors allows for the identification of its metabolic pathways, such as oxidation and nitroreduction.[1][3]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:
-
Phosphate buffer (to maintain physiological pH)
-
Human or rat liver microsomes
-
This compound (dissolved in a suitable solvent)
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as a cofactor for CYP enzymes.
-
-
Incubation: Pre-incubate the mixture at 37°C before initiating the reaction by adding the NADPH-generating system. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the supernatant using HPLC or LC-MS/MS to separate and identify the metabolites formed.[11] Comparison with authentic standards is used for confirmation. Studies have shown that this compound can be metabolized via ring oxidation to form phenols and dihydrodiols, and via nitroreduction to form 4-aminopyrene.[1][3] Cytochrome P450 3A4 has been identified as a principal enzyme in these transformations in human liver microsomes.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103755571A - Synthetic method of 1-nitropyrene - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Formation and Sources of 4-Nitropyrene in the Environment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanisms and principal environmental sources of 4-nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern. The document details the pathways of its creation, summarizes its prevalence in various environmental matrices, outlines analytical methodologies for its detection, and visualizes key processes and relationships.
Introduction to this compound
This compound (C₁₆H₉NO₂) is a nitrated derivative of pyrene (B120774), a four-ring polycyclic aromatic hydrocarbon.[1] It is recognized as a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] Unlike some other nitro-PAHs, this compound's presence in the environment is attributed to both direct emissions from combustion sources and secondary atmospheric formation.[2][3] Its detection in ambient air, particularly in urban settings, and its association with diesel exhaust particulate matter underscore the importance of understanding its origins and environmental fate.[2][3]
Formation Pathways of this compound
This compound is formed through two primary pathways: direct emission from combustion processes and secondary formation via atmospheric chemical reactions.
2.1 Primary Formation (Direct Emissions)
The most significant primary source of this compound is the incomplete combustion of fossil fuels, specifically from diesel engines.[1][2][4] It is a constituent of the particulate phase of diesel exhaust emissions.[2] The formation occurs during the combustion process where pyrene, a product of incomplete fuel combustion, undergoes nitration. Interestingly, this compound has not been detected in gasoline engine exhaust.[2]
2.2 Secondary Formation (Atmospheric Reactions)
This compound can also be formed in the atmosphere through the photochemical conversion of gas-phase pyrene.[2] This process is initiated by the reaction of pyrene with hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx).[5][6] This gas-phase reaction is considered a relatively slow, two-step mechanism.[2] The dominant atmospheric transformation processes for PAHs involve reactions with free radicals like •OH and NO₃⁻.[7] The electrophilic addition of an •OH radical to the pyrene ring is a key initiating step.[5]
Environmental Sources and Occurrence
The primary sources dictate the occurrence of this compound in various environmental compartments.
3.1 Major Sources
-
Diesel Engine Exhaust: This is the principal source of primary this compound emissions.[1][2] Concentrations are significantly higher in diesel exhaust particles compared to general airborne particulate matter.[2] Modern catalytic diesel particulate filters have been shown to reduce these emissions by 40–60%.[2]
-
Atmospheric Transformation: The reaction of parent PAHs like pyrene, which are released from various combustion sources (including natural processes and fossil fuel burning), serves as a secondary source of this compound in the atmosphere.[3]
3.2 Environmental Occurrence this compound is found predominantly in the particulate phase in the atmosphere due to its low vapor pressure.[1] Its presence has been confirmed in:
-
Urban and Suburban Air: Higher concentrations are typically found in urban and suburban areas compared to rural locations, reflecting the density of diesel traffic.[2]
-
Airborne Particulate Matter: It is a known constituent of standard reference materials (SRMs) for urban dust and airborne particulate matter, such as SRM 1649a.[2]
-
Precipitation: It has been identified in rainwater samples, indicating its removal from the atmosphere via wet deposition.[2]
-
Soil and Water: If released to soil, this compound is expected to have low mobility and adsorb to suspended solids and sediment in water.[1][8]
References
- 1. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. notox.mono.net [notox.mono.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aaqr.org [aaqr.org]
- 8. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Nitropyrene: A Technical Guide to its Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene (4-NP), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] It is primarily found in diesel exhaust particulates and other products of incomplete combustion. Understanding the genotoxic and mutagenic properties of this compound is crucial for assessing its risk to human health and for the development of strategies to mitigate its harmful effects. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.
Genotoxicity and Mutagenicity Profile
This compound exhibits significant genotoxic and mutagenic activity across a range of in vitro and in vivo assays. Its genotoxicity is primarily mediated by its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and chromosomal damage.
Data Presentation: Quantitative Genotoxicity and Mutagenicity Data
The following tables summarize the key quantitative data on the genotoxicity and mutagenicity of this compound.
| Assay | Test System | Metabolic Activation | Endpoint | Result (MDMC in nmol/ml) | Reference |
| Forward Mutation Assay | Salmonella typhimurium TM677 | Without PMS | 8-Azaguanine Resistance | 0.2 | [2] |
| Forward Mutation Assay | Salmonella typhimurium TM677 | With PMS | 8-Azaguanine Resistance | 2.2 | [2] |
Table 1: Mutagenicity of this compound in the Salmonella typhimurium Forward Mutation Assay. MDMC (Minimum Detectable Mutagen Concentration) is the lowest concentration of the test substance that induces a statistically significant increase in the mutant frequency. PMS (Post-Mitochondrial Supernatant) from rat liver is used as an external source of metabolic activation.
| Assay | System | Adduct Formation Level (nmol/mg of DNA) | Reference |
| In Vitro DNA Adducts | Calf Thymus DNA with 4-NP-9,10-epoxide | 8.5 (average of two determinations) | [3] |
| In Vitro DNA Adducts | DNA with Xanthine Oxidase-catalyzed nitroreduction of 4-NP | 12.0 +/- 1.1 (n=4) | [3] |
Table 2: In Vitro DNA Adduct Formation by this compound Metabolites.
Metabolic Activation and Mechanism of Action
The genotoxicity of this compound is dependent on its metabolic activation to electrophilic intermediates that can bind to DNA. Two primary pathways are involved in the metabolic activation of this compound: nitroreduction and ring oxidation.
Nitroreduction Pathway: This is considered the major pathway for the activation of this compound.[3] Cytosolic nitroreductases catalyze the reduction of the nitro group to a nitroso derivative, which is further reduced to a hydroxylamine. The N-hydroxyarylamine can be O-esterified by acetyltransferases or sulfotransferases to form a reactive nitrenium ion that readily adducts to DNA, primarily at the C8 position of guanine.
Ring Oxidation Pathway: Cytochrome P450 enzymes can oxidize the aromatic rings of this compound to form epoxides and phenols. The K-region 9,10-epoxide is a potential reactive metabolite.
The following diagram illustrates the metabolic activation pathways of this compound.
Caption: Metabolic activation pathways of this compound.
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Workflow:
Caption: Generalized workflow for the Ames test.
Detailed Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Procedure:
-
A top agar containing a trace amount of histidine and biotin (B1667282) is melted and kept at 45°C.
-
To the top agar, the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer are added.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
Detailed Methodology:
-
Cell Lines: Human lymphoblastoid cell lines (e.g., TK6) or Chinese Hamster Ovary (CHO) cells are frequently used.
-
Treatment: Cells are exposed to this compound at various concentrations for a short period (e.g., 3-6 hours) with and without metabolic activation, or for a longer period (e.g., 24 hours) without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive indicator of DNA damage and repair.
Principle: Sister chromatid exchanges are reciprocal exchanges of DNA segments between sister chromatids of a duplicating chromosome. While the exact mechanism is not fully understood, an increase in SCE frequency is associated with DNA damage and repair processes.
Detailed Methodology:
-
Cell Culture: CHO cells or human peripheral blood lymphocytes are commonly used.
-
BrdU Labeling: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog.
-
Treatment: Cells are treated with this compound for a portion of the culture period.
-
Metaphase Arrest: A mitotic inhibitor such as colcemid is added to arrest cells in metaphase.
-
Harvesting and Staining: Metaphase cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then differentially stained (e.g., with Hoechst 33258 and Giemsa) to visualize the sister chromatids.
-
Scoring: The number of SCEs per metaphase is counted in a set number of cells (e.g., 25-50) for each concentration.
Conclusion
This compound is a potent genotoxic and mutagenic compound that undergoes metabolic activation to reactive species capable of forming DNA adducts. This guide provides a comprehensive overview of its genotoxic profile, including quantitative data from key assays and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of the genotoxicity of environmental and industrial chemicals. Further research is warranted to fully elucidate the dose-response relationships for various genotoxic endpoints and to better understand the in vivo consequences of exposure to this compound.
References
- 1. Mutagenicity of mono- and dinitropyrenes in the Salmonella typhimurium TM677 forward mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sister chromatid exchange response of human diploid fibroblasts and Chinese hamster ovary cells to dimethylnitrosamine and benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Activation and In Vivo Pathways of 4-Nitropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene (4-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant commonly found in diesel exhaust and urban air particulates.[1] It is a potent mutagen and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), with sufficient evidence of carcinogenicity in experimental animals.[1] The biological activity of this compound is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA. Understanding the intricate in vivo metabolic pathways of this compound is therefore crucial for assessing its carcinogenic risk and for developing potential strategies for prevention or intervention. This technical guide provides an in-depth overview of the metabolic activation and pathways of this compound in vivo, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.
Metabolic Activation Pathways
The in vivo metabolism of this compound proceeds through two primary and interconnected pathways: nitroreduction and ring oxidation.[1][2][3][4] These pathways are catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) family.[1][5]
Nitroreduction Pathway
The nitroreduction pathway is considered the principal activation pathway leading to the formation of mutagenic and carcinogenic metabolites.[2] This process involves the enzymatic reduction of the nitro group to a nitroso intermediate, followed by further reduction to an N-hydroxyarylamine. This N-hydroxy intermediate can be further metabolized through O-acetylation or O-sulfonation to form a reactive nitrenium ion, which readily binds to DNA, forming adducts. The primary DNA adduct responsible for the genotoxicity of this compound is N-(deoxyguanosin-8-yl)-4-aminopyrene.[1] In human liver microsomes, the nitroreduction of this compound to 4-aminopyrene (B103616) is catalyzed by CYP3A4 and, to a lesser extent, CYP1A2.[5]
Ring Oxidation Pathway
Concurrent with nitroreduction, this compound undergoes ring oxidation, a process also primarily mediated by cytochrome P450 enzymes.[1][3][4] This pathway leads to the formation of various phenolic and dihydrodiol metabolites. Key ring-oxidized metabolites include 9(10)-hydroxy-4-nitropyrene and trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene.[1] While ring oxidation is often considered a detoxification pathway, leading to more water-soluble compounds that can be readily excreted, some of the resulting metabolites can also be reactive or can be further metabolized to reactive species. For instance, the formation of the K-region epoxide, 9,10-epoxy-9,10-dihydro-4-nitropyrene, has been observed in vitro and may contribute to the genotoxicity of this compound.[1]
The interplay between these two pathways determines the overall balance between metabolic activation and detoxification, which can vary depending on the tissue, species, and individual enzymatic profiles.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data from in vivo and in vitro studies on the metabolism and excretion of this compound.
Table 1: In Vivo Excretion of [³H]this compound in Female Sprague-Dawley Rats (Oral Administration) [1][3][4][6]
| Time After Administration | % of Dose in Urine | % of Dose in Feces |
| 48 hours | 32.0% | 30.6% |
| 168 hours | ~40.0% | Not specified |
Table 2: Major Metabolites of this compound Identified in Feces and Urine of Female Sprague-Dawley Rats (Oral Administration) [1][3][4][6]
| Metabolite | Location Found | % of Administered Dose |
| 4-Aminopyrene | Feces | 5.4% |
| 9(10)-Hydroxy-4-(acetylamino)pyrene | Feces | 3.3% |
| Unmetabolized this compound | Feces | 2.4% |
| Sulfates of 9(10)-hydroxy-4-(acetylamino)pyrene | Urine | 3.3% |
| Glucuronides of 9(10)-hydroxy-4-(acetylamino)pyrene | Urine | 2.4% |
Table 3: In Vitro Metabolites of this compound with Human Liver Microsomes [1][5]
| Metabolite | Major Catalyzing Enzyme |
| trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene | CYP3A4 |
| 9(10)-hydroxy-4-nitropyrene | CYP3A4 |
| 4-Aminopyrene | CYP3A4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound metabolism. Below are generalized protocols for key experiments cited in the literature.
In Vitro Metabolism of this compound using Rat Liver Microsomes
This protocol is designed to identify the primary metabolites of this compound when incubated with liver enzymes.
-
Preparation of Microsomes:
-
Induce cytochrome P450 enzymes in Sprague-Dawley rats by intraperitoneal injection of a P450 inducer (e.g., 3-methylcholanthrene).
-
After the induction period, euthanize the rats and perfuse the liver with cold saline.
-
Homogenize the liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA).
-
Centrifuge the homogenate at 9000g to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at 105,000g to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Incubation Assay:
-
Prepare an incubation mixture containing rat liver microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer).
-
To investigate the formation of specific epoxide metabolites, an epoxide hydrolase inhibitor such as 3,3,3-trichloropropylene-1,2-oxide can be added.
-
Add this compound (dissolved in a suitable solvent like DMSO) to initiate the reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetone (B3395972) or ethyl acetate).
-
-
Metabolite Analysis:
-
Extract the metabolites from the incubation mixture using a suitable organic solvent.
-
Concentrate the extract and analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.
-
Identify metabolites by comparing their retention times with those of authentic standards. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.
-
In Vivo Metabolism and Excretion Study in Rats
This protocol outlines the procedure for studying the absorption, distribution, metabolism, and excretion of this compound in a whole-animal model.
-
Animal Dosing:
-
Use female Sprague-Dawley rats, a model susceptible to mammary carcinogenesis by this compound.[3]
-
Administer a single dose of radiolabeled [³H]this compound orally (by gavage) or via intraperitoneal injection. The compound is typically dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO).
-
-
Sample Collection:
-
House the rats in individual metabolism cages that allow for the separate collection of urine and feces.
-
Collect urine and feces at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days).
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, mammary gland) for DNA adduct analysis.
-
-
Analysis of Excreta:
-
Measure the total radioactivity in urine and feces samples using liquid scintillation counting to determine the excretion profile.
-
For metabolite identification, extract the urine and feces with appropriate solvents.
-
Analyze the extracts by HPLC, often after enzymatic hydrolysis (with β-glucuronidase and arylsulfatase) to cleave conjugates.
-
Identify metabolites by co-elution with synthetic standards and confirm their identity using LC-MS.
-
-
DNA Adduct Analysis:
-
Isolate DNA from the tissues of interest.
-
Hydrolyze the DNA to nucleosides.
-
Analyze the hydrolysate by HPLC with electrochemical or fluorescence detection, or by ³²P-postlabeling, to detect and quantify DNA adducts.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows for studying this compound metabolism.
Caption: Metabolic pathways of this compound in vivo.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of the carcinogen this compound. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
Carcinogenicity of 4-Nitropyrene in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitropyrene (4-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant found in diesel exhaust and other combustion products. This technical guide provides an in-depth analysis of the carcinogenic potential of this compound as demonstrated in various animal models. It has been classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC).[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[1][2] This document synthesizes key findings on tumor induction, details the experimental protocols utilized in these studies, and elucidates the metabolic pathways and mechanisms of action contributing to its carcinogenic effects. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate understanding.
Quantitative Analysis of Tumorigenicity
The carcinogenic activity of this compound has been evaluated in both mice and rats, demonstrating its ability to induce tumors at various sites. The route of administration and the animal model have been shown to significantly influence tumor incidence and type.
Carcinogenicity in Mice
Intraperitoneal (i.p.) injection of this compound in newborn mice has been shown to induce a significant increase in the incidence of liver and lung tumors.
Table 1: Carcinogenicity of Intraperitoneal this compound in Newborn CD-1 Mice
| Sex | Total Dose (nmol/mouse) | Target Organ | Tumor Type | Incidence in Treated Group (%) | Incidence in Control Group (%) | p-value | Reference |
| Male | 2800 | Liver | Hepatocellular Adenoma or Carcinoma | 83 | 25 | < 0.005 | Wislocki et al., 1986[1] |
| Male | 2800 | Liver | Hepatocellular Carcinoma | 69 | 0 | < 0.005 | Wislocki et al., 1986[1] |
| Male | 2800 | Lung | Adenoma or Carcinoma | 38 | 4 | < 0.002 | Wislocki et al., 1986[1] |
| Female | 2800 | Lung | Adenoma or Carcinoma | 31 | 0 | < 0.001 | Wislocki et al., 1986[1] |
Carcinogenicity in Rats
Studies in rats have demonstrated the potent carcinogenicity of this compound, particularly in inducing mammary tumors in females. Various routes of administration have been investigated, including subcutaneous, intraperitoneal, and direct injection into the mammary gland.
Table 2: Carcinogenicity of this compound in Female Sprague-Dawley Rats
| Administration Route | Total Dose | Target Organ | Tumor Type | Incidence in Treated Group (%) | Incidence in Control Group (%) | p-value | Reference |
| Subcutaneous (newborn) | Not specified | Mammary Gland | Adenocarcinoma | 67 | 6 | < 0.001 | Imaida et al., 1995[1] |
| Subcutaneous (newborn) | Not specified | Injection Site | Malignant Fibrous Histiocytoma | 37 | 0 | < 0.001 | Imaida et al., 1995[1] |
| Subcutaneous (newborn) | Not specified | - | Leukaemia | 18 | 0 | < 0.005 | Imaida et al., 1995[1] |
| Subcutaneous (newborn) | Not specified | Zymbal Gland | Carcinoma | 14 | 0 | < 0.05 | Imaida et al., 1995[1] |
| Intraperitoneal (weanling) | 119 µmol | Mammary Gland | Total Mammary Tumors | 59 | 14 | < 0.005 | Imaida et al., 1991a[3] |
| Direct Injection (mammary) | Not specified | Mammary Gland | Total Mammary Tumors | 74 | 36 | < 0.005 | El-Bayoumy et al., 1993[3] |
| Direct Injection (mammary) | Not specified | Mammary Gland | Adenocarcinoma | 67 | 6 | - | El-Bayoumy et al., 1993[3] |
Experimental Protocols
The following sections detail the methodologies employed in the key carcinogenicity studies of this compound.
Newborn Mouse Intraperitoneal Injection Study
-
Animal Model: Male and female newborn CD-1 mice.[1]
-
Test Compound: this compound (purity > 99%) dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Dosing Regimen: Three intraperitoneal injections were administered on day 1 (400 nmol), day 8 (800 nmol), and day 15 (1600 nmol) after birth, for a total dose of 2800 nmol (692 µg) per mouse.[1]
-
Control Groups: Control mice received either three injections of DMSO on the same schedule or a single injection of 560 nmol (140 µg) of benzo[a]pyrene.[1]
-
Study Duration and Observation: Mice were weaned at 25-27 days and separated by sex. All surviving animals were sacrificed after 1 year for histopathological examination.[1]
Rat Carcinogenicity Studies
-
Animal Model: Female newborn Sprague-Dawley rats.[1]
-
Test Compound: this compound.
-
Dosing Regimen: Details on the exact dosage and solvent were not specified in the readily available abstracts, but the compound was administered via subcutaneous injection to newborn rats.
-
Study Duration and Observation: The study by Imaida et al. (1995) involved long-term observation for tumor development.[1]
-
Animal Model: Weanling female Sprague-Dawley rats (30 days old).[1]
-
Test Compound: this compound dissolved in 1 mL of DMSO.[1]
-
Dosing Regimen: Intraperitoneal injections of 67 µmol/kg body weight were given three times a week for 4 weeks, resulting in a total dose of 119 µmol.[1]
-
Study Duration and Observation: Surviving rats were sacrificed 61 weeks after the first injection for examination.[1]
-
Animal Model: 30-day-old female rats.[3]
-
Test Compound: this compound.
-
Dosing Regimen: The compound was injected directly into the mammary gland area. Specific dosage details were not provided in the summarized text.
-
Study Duration and Observation: Animals were monitored for the development of mammary tumors.[3] The induction period for mammary tumors was noted to be 262 days in one study.[1]
Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of this compound is attributed to its metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts and leading to mutations.[3]
Metabolic Pathways
This compound undergoes metabolic activation through two primary pathways: nitroreduction and ring oxidation.[2][3][4]
-
Nitroreduction: This is considered the primary pathway responsible for the formation of DNA adducts in the target tissues, such as the mammary gland.[5] This process involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to an N-hydroxy arylamine. This N-hydroxy metabolite can be further activated by O-acetylation to form a reactive nitrenium ion that readily binds to DNA.[3]
-
Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings of this compound, leading to the formation of phenols, dihydrodiols, and epoxides.[1][2] One of the metabolites identified is 9,10-epoxy-9,10-dihydro-4-nitropyrene, a K-region epoxide.[1] Human liver microsomes, particularly CYP3A4, are involved in this metabolic process.[1]
DNA Adduct Formation
The formation of DNA adducts is a critical step in the initiation of carcinogenesis. For this compound, the primary adduct identified is N-(deoxyguanosin-8-yl)-4-aminopyrene.[1] Studies have shown that this compound binds to mammary DNA at a rate 3.5 times higher than its isomer, 1-nitropyrene, which may explain its greater potency as a mammary carcinogen.[1] The nitroreduction pathway is primarily responsible for the formation of these DNA adducts in both the liver and mammary gland of rats.[3][5]
Discussion and Conclusion
The evidence from animal studies strongly supports the carcinogenicity of this compound. It has been shown to induce a variety of tumors in both mice and rats, with the mammary gland being a particularly sensitive target organ in female rats. The mechanism of action involves metabolic activation, primarily through nitroreduction, leading to the formation of DNA adducts that can initiate the carcinogenic process.
The higher carcinogenic potency of this compound compared to its isomer, 1-nitropyrene, in the rat mammary gland may be due to higher levels of its metabolites in the blood, resulting in greater delivery of mutagenic metabolites to the target tissue.[1] The age of the animal at the time of exposure also appears to be a critical factor, with newborn animals often showing higher susceptibility.[1]
This technical guide provides a comprehensive overview of the carcinogenicity of this compound in animal models, offering valuable information for researchers, scientists, and professionals in drug development. The detailed experimental protocols and mechanistic insights can aid in the design of future studies and in the assessment of the potential risks associated with human exposure to this environmental carcinogen. Further research is warranted to fully elucidate the dose-response relationships and the specific genetic and epigenetic alterations induced by this compound.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroreduction of this compound is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Journey of 4-Nitropyrene: A Technical Guide
An in-depth examination of the environmental fate, transport, and metabolic pathways of the genotoxic pollutant 4-Nitropyrene.
Introduction
This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily found in the particulate emissions from diesel engines.[1][2] While not produced for commercial applications beyond research purposes, its presence in the environment is of significant concern due to its classification as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][3][4] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physical and chemical properties, degradation pathways, mobility in various environmental compartments, and the experimental methodologies used for its study.
Data Presentation: Core Properties and Environmental Concentrations
A compound's behavior in the environment is fundamentally governed by its physical and chemical properties. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₆H₉NO₂ | - | [1][2][5] |
| Molecular Weight | 247.25 | g/mol | [1][2][6] |
| Melting Point | 190 - 197.5 | °C | [1] |
| Boiling Point | 472 | °C | [1] |
| Vapour Pressure | 4.4 x 10⁻⁶ (at 25 °C) | Pa | [1] |
| Water Solubility (log₁₀WS) | -6.95 | mol/L | [6] |
| Octanol/Water Partition Coefficient (logPₒ/w) | 4.492 | - | [6] |
| Henry's Law Constant | 2.5 x 10⁻⁸ | atm·m³/mol | [2] |
| Organic Carbon-Water Partition Coefficient (Koc) | 86,000 (estimated) | L/kg | [2] |
| Bioconcentration Factor (BCF) | 630 (estimated) | - | [2] |
Table 2: Reported Environmental Concentrations of this compound
| Sample Type | Location | Concentration | Unit | Reference |
| Airborne Particulate Matter (SRM 1649a) | Washington, DC, USA | 5.5 ± 0.6 | ng/g | [1] |
| Airborne Particulate Matter (SRM 1648a) | - | 6.0 ± 0.9 | ng/g | [1] |
| Urban Air | Marseille, France | 0.7 - 2.6 (Median: 1.4) | pg/m³ | [1] |
| Suburban Air | Marseille, France | 0.1 - 1.2 (Median: 0.6) | pg/m³ | [1] |
| Rural Air | Marseille, France | < 0.1 | pg/m³ | [1] |
| Precipitation Water | Kanazawa, Japan | 0.030 | pmol/L | [1] |
| Airborne Particulates | Kanazawa, Japan | 2 - 1400 | ng/g | [1] |
Environmental Fate and Transport
The environmental fate of this compound describes the chemical and biological transformations it undergoes, while its transport refers to its movement through different environmental media.
Atmospheric Fate
Due to its very low vapor pressure, this compound exists almost exclusively in the particulate phase in the atmosphere.[2] Its primary source is direct emission from combustion sources, particularly diesel exhaust.[1][2] While photochemical formation in the atmosphere is considered a possibility, it is thought to be a very slow process.[1] Transport in the atmosphere is therefore tied to the movement of particulate matter, and removal occurs via wet or dry deposition.[2]
Aquatic Fate
If released into water, this compound is expected to adsorb strongly to suspended solids and sediment, a behavior predicted by its high estimated Koc value.[2] Its low water solubility and low Henry's Law constant indicate that volatilization from water surfaces is not a significant fate process.[2] Hydrolysis is also not expected to be an important environmental fate process as the molecule lacks functional groups that hydrolyze under typical environmental conditions.[2]
Terrestrial Fate
In the soil compartment, this compound is expected to have no mobility based on its high estimated Koc.[2] It will bind tightly to soil organic matter.[7][8][9] Volatilization from moist or dry soil surfaces is not an important process.[2] The primary degradation pathway in soil is expected to be microbial action, although this can be a slow process.
Degradation Pathways
Abiotic Degradation:
-
Photodegradation: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[2] Laser photolysis studies have shown it can produce a low-lying triplet state and a long-lived pyrenoxy radical.[10]
-
Hydrolysis: this compound is not expected to undergo hydrolysis in the environment.[2]
Biotic Degradation: this compound is metabolized in vivo through two main pathways: nitroreduction and ring oxidation.[1][2]
-
Nitroreduction: The nitro group is reduced to form 4-aminopyrene. This pathway is considered crucial for its genotoxicity, leading to the formation of DNA adducts like N-(deoxyguanosin-8-yl)-4-aminopyrene.[1]
-
Ring Oxidation: Cytochrome P450 enzymes, particularly CYP3A4 in human liver microsomes, metabolize this compound to various ring-oxidized products.[1] Key metabolites include this compound-9,10-dione, 9,10-epoxy-9,10-dihydro-4-nitropyrene, trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene, and 9(10)-hydroxy-4-nitropyrene.[1][2]
-
Combined Pathways: A combination of both pathways can occur, leading to metabolites such as 9(10)-hydroxy-4-(acetylamino)pyrene, which can be further conjugated with sulfates and glucuronides for excretion.[1][2]
Bioaccumulation
An estimated Bioconcentration Factor (BCF) of 630 suggests a high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized by the organism.[2]
Mandatory Visualizations
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 57835-92-4 [chemicalbook.com]
- 4. This compound - OEHHA [oehha.ca.gov]
- 5. GSRS [precision.fda.gov]
- 6. Pyrene, 4-nitro- (CAS 57835-92-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. departments.agri.huji.ac.il [departments.agri.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Sorption and displacement of pyrene in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovery of 4-Nitropyrene in Diesel Exhaust Particles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), has been identified as a component of diesel exhaust particulate matter.[1] Its presence in environmental samples is of significant concern due to its mutagenic and carcinogenic properties.[1] This technical guide provides a comprehensive overview of the discovery, quantification, and biological implications of this compound originating from diesel engine emissions. The document details the analytical methodologies for its detection and summarizes the current understanding of its formation and mechanisms of toxicity.
Quantitative Analysis of this compound
The concentration of this compound in diesel exhaust particles can vary depending on engine type, operating conditions, and fuel composition. While extensive data on ambient air and standard reference materials are available, specific concentrations in diesel exhaust require careful consideration of these variables.
| Sample Type | Analytical Method | Concentration of this compound | Reference |
| Standard Reference Material (SRM) 1649a (Urban Dust) | Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) | 5.5 ± 0.6 ng/g of particulate matter | [1] |
| Standard Reference Material (SRM) 1648a (Urban Particulate Matter) | Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) | 6.0 ± 0.9 ng/g of particulate matter | [1] |
| Standard Reference Material (SRM) 1650 (Diesel Particulate Matter) | High-Pressure Liquid Chromatography (HPLC) with silica (B1680970) pre-fractionation and Gas Chromatography with Electron Capture Detection (GC-ECD) | Not explicitly quantified for this compound, but the method was validated for 1-nitropyrene (B107360). | [2] |
| Heavy-Duty Diesel Engine Exhaust Particulate | Not Specified | Higher concentrations than in airborne particulate matter. Catalytic diesel particulate filters can reduce concentrations by 40-60%. | [1] |
| Airborne Particulates (Urban) | Not Specified | Median of 1.4 pg/m³ (range of 0.7–2.6 pg/m³) | [1] |
| Airborne Particulates (Suburban) | Not Specified | Median of 0.6 pg/m³ (range of 0.1–1.2 pg/m³) | [1] |
| Airborne Particulates (Rural) | Not Specified | Below 0.1 pg/m³ | [1] |
Experimental Protocols
The accurate detection and quantification of this compound in diesel exhaust particles necessitate a multi-step analytical approach. The following protocols are based on established methodologies.[1][2]
Sample Collection
Diesel exhaust particulates are collected from the exhaust stream of a diesel engine mounted on a dynamometer, allowing for controlled operating conditions.
-
Apparatus: A dilution tunnel is used to cool and dilute the exhaust with filtered air.
-
Filter Media: Particulate matter is collected on Teflon-coated glass fiber filters.
-
Sampling: The diluted exhaust is drawn through the filters at a constant flow rate for a specified duration to collect a sufficient mass of particulate matter for analysis.
Sample Extraction
The collected particulate matter is extracted to isolate the organic compounds, including this compound.
-
Solvent: Dichloromethane is a commonly used solvent for extraction.[1]
-
Method: Soxhlet extraction or sonication are effective methods for extracting nitro-PAHs from the filter media.
-
Concentration: The resulting extract is concentrated under a gentle stream of nitrogen to a smaller volume.
Sample Cleanup and Fractionation
Crude extracts of diesel particulate matter are complex mixtures. A cleanup and fractionation step is crucial to isolate the nitro-PAH fraction and remove interfering compounds.
-
Technique: Solid-phase extraction (SPE) using alumina (B75360) and silica gel columns is a common method.
-
Procedure:
-
The concentrated extract is applied to the top of the SPE column.
-
The column is eluted with a series of solvents of increasing polarity.
-
Fractions are collected, and the fraction containing the nitro-PAHs is retained for analysis.
-
-
Alternative: High-performance liquid chromatography (HPLC) on a silica column can also be used for fractionation.[2]
Analytical Determination
The final step involves the separation and quantification of this compound using chromatographic techniques coupled with sensitive detectors.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer, often with a negative ion chemical ionization (NICI) source for enhanced sensitivity to nitro-compounds.[1]
-
Column: A capillary column with a phenyl-substituted methylpolysiloxane stationary phase is typically used for separation.[1]
-
Internal Standard: A deuterated internal standard, such as [2H9]-nitrofluoranthene, is added to the sample prior to analysis for accurate quantification.[1]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect the molecular ions and fragment ions characteristic of this compound.
-
Instrumentation: An HPLC system equipped with a fluorescence or chemiluminescence detector.
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase.
-
Detection:
-
Fluorescence Detection: Requires post-column reduction of the nitro group to the highly fluorescent amino group.
-
Chemiluminescence Detection: Offers high sensitivity and selectivity for nitro-PAHs.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in diesel exhaust particles.
Putative Formation and Mutagenicity Pathway of this compound
Caption: Proposed pathway for the formation and mutagenic action of this compound.
Formation and Mechanism of Mutagenicity
Formation
This compound is not a component of diesel fuel but is formed during the combustion process. The high temperatures and pressures within a diesel engine facilitate the electrophilic nitration of pyrene, a polycyclic aromatic hydrocarbon present in the fuel.[3] The nitrating agents are thought to be nitrogen oxides (NOx), which are also products of diesel combustion.
Mechanism of Mutagenicity
The carcinogenicity of this compound is linked to its metabolic activation into a reactive intermediate that can bind to DNA, forming DNA adducts.[1] The primary pathway for this activation is through nitroreduction, a process catalyzed by enzymes such as cytochrome P450 reductase. This metabolic process converts this compound into a highly reactive N-hydroxy arylamine intermediate.[4] This intermediate can then covalently bind to the guanine bases in DNA, forming a bulky adduct known as N-(deoxyguanosin-8-yl)-4-aminopyrene.[1]
The presence of this DNA adduct can disrupt the normal functioning of DNA, leading to mutations during DNA replication if not repaired. These mutations can occur in critical genes that control cell growth and division, potentially initiating the process of carcinogenesis.
In addition to the formation of DNA adducts, there is evidence that the metabolism of nitropyrenes can also induce oxidative stress within cells.[5][6] This can lead to oxidative damage to DNA, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), further contributing to the genotoxic effects of this compound.[5] Cells possess DNA repair mechanisms, such as base excision repair and nucleotide excision repair, to counteract this damage.[7][8] However, if the rate of damage overwhelms the repair capacity, permanent mutations can arise.
Conclusion
The discovery of this compound in diesel exhaust particles highlights a significant, albeit minor, component of diesel emissions with potent biological activity. Its formation during combustion and subsequent metabolic activation to a DNA-damaging agent underscore the potential health risks associated with exposure to diesel exhaust. The detailed experimental protocols provided in this guide offer a framework for the accurate monitoring and quantification of this hazardous compound. Further research into the specific conditions that favor its formation in different engine types and the cellular responses to this compound-induced DNA damage will be crucial for developing effective mitigation strategies and for a more complete assessment of its risk to human health.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 1-nitropyrene on oxidative DNA damage and expression of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative DNA damage by a metabolite of carcinogenic 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Biological Effects of 4-Nitropyrene on Human Cells: A Technical Guide
Introduction
4-Nitropyrene (4-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in the particulate phase of diesel exhaust emissions.[1] While not considered an atmospheric transformation product, its presence in urban air contributes significantly to the overall mutagenicity of airborne particulates.[1] Classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)," 4-NP's biological effects are primarily driven by its metabolic activation into reactive species that can damage cellular macromolecules, particularly DNA.[1] This technical guide provides an in-depth overview of the metabolism, genotoxicity, and cellular impact of this compound, with a focus on its effects on human cells, intended for researchers, scientists, and drug development professionals.
Metabolism and Metabolic Activation
The biological activity of this compound is intrinsically linked to its metabolic conversion into reactive intermediates. Studies using human hepatic and pulmonary microsomes have elucidated two primary metabolic pathways: ring oxidation and nitroreduction.[2]
-
Ring Oxidation: This pathway is predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP3A4, with a minor contribution from CYP1A2.[1][2] This process leads to the formation of ring-oxidized metabolites such as phenols (e.g., 9(10)-hydroxy-4-nitropyrene) and trans-dihydrodiols (e.g., trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene).[1][2] Another key intermediate from this pathway is 9,10-epoxy-9,10-dihydro-4-nitropyrene, a K-region epoxide that may contribute to the genotoxicity of 4-NP.[1]
-
Nitroreduction: This pathway is considered the critical metabolic activation step leading to 4-NP's mutagenicity.[2] Human P450 3A4 is capable of reducing the nitro group of 4-NP to form 4-aminopyrene (B103616) (4-AP).[2] This reduction proceeds through highly reactive intermediates, such as the N-hydroxy arylamine, which can form a nitrenium ion that readily binds to DNA.
Interestingly, pretreatment of human lung tumor cells (NCI-H322) with an inducer of CYP1A1 can lead to a significant reduction in 4-NP-induced DNA adducts.[1] This suggests that increased CYP1A1 activity may favor an oxidative detoxification pathway, forming nitrophenols and conjugates that are less likely to bind DNA.[1]
Genotoxicity and DNA Adduct Formation
The primary mechanism behind 4-NP's carcinogenicity is its ability to cause genetic damage. This genotoxicity has been demonstrated in human cell lines and is directly linked to the formation of stable DNA adducts.
Mutagenicity in Human Cells
This compound has been shown to be mutagenic in a forward mutation assay at the thymidine (B127349) kinase locus in the metabolically competent human B-lymphoblastoid cell line, MCL-5.[1][3] This cell line is engineered to express several human cytochrome P450 enzymes, making it a relevant model for studying the effects of chemicals requiring metabolic activation.[3]
DNA Adducts
The covalent binding of 4-NP's reactive metabolites to DNA forms adducts that can lead to mutations if not properly repaired. The principal adduct responsible for the mutagenicity of 4-NP is N-(deoxyguanosin-8-yl)-4-aminopyrene.[1] Studies have confirmed that the nitroreduction pathway is primarily responsible for the formation of DNA adducts in target tissues.[4] In vitro experiments using xanthine (B1682287) oxidase to catalyze the nitroreduction of 4-NP in the presence of DNA confirmed the formation of several putative DNA adducts.[4][5]
DNA adducts induced by this compound have been detected in the human lung tumor cell line NCI-H322.[1] The level of DNA binding in mammary tissue is significantly higher for 4-NP compared to its isomer 1-nitropyrene (B107360), which may explain its greater potency as a mammary carcinogen in animal models.[1]
Quantitative Genotoxicity Data
The following tables summarize key quantitative findings regarding the genotoxicity of this compound in human cells and in vitro systems.
Table 1: Mutagenicity of this compound in Human Cells
| Cell Line | Assay Type | Endpoint | Result | Reference |
|---|
| MCL-5 (Human B-lymphoblastoid) | Forward Mutation | Minimum Detectable Mutagen Concentration (MDMC) | 3.1 nmol/mL |[3] |
Table 2: In Vitro DNA Adduct Formation
| System | Method | Adduct Level | Reference |
|---|---|---|---|
| Calf Thymus DNA + Xanthine Oxidase | HPLC analysis | 12.0 ± 1.1 nmol/mg of DNA | [4][5] |
| NCI-H322 (Human Lung Tumor Cells) | ³²P-postlabeling | Detected |[1] |
Other Biological Effects
While the genotoxicity of 4-NP is well-documented, data on other specific cellular effects like the induction of apoptosis, cell cycle arrest, and oxidative stress in human cells are less clear compared to its more studied isomer, 1-nitropyrene. Studies on 1-NP have shown it can induce apoptosis, generate reactive oxygen species (ROS), and activate various signaling pathways, including the DNA damage response (CHK1/p53) and cell death pathways involving AIF and EndoG.[6][7][8] While these findings provide a potential framework, direct evidence for these specific effects and pathways being activated by 4-NP in human cells requires further investigation. The carcinogenic potential of 4-NP is ultimately a result of its ability to cause heritable DNA damage, leading to mutations that can drive tumorigenesis.
Key Experimental Protocols
The study of this compound's biological effects relies on a range of established molecular and cellular biology techniques.
Protocol 1: In Vitro Metabolism Assay
-
Objective: To determine the metabolites of 4-NP produced by human cellular fractions.
-
Methodology:
-
Incubation: Human liver or lung microsomes are incubated with this compound in the presence of an NADPH-generating system at 37°C.[2]
-
Extraction: The reaction is stopped, and metabolites are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection.[2]
-
Identification: Metabolite peaks are identified by comparing their retention times with those of synthesized authentic standards.[2]
-
Protocol 2: DNA Adduct Analysis via ³²P-Postlabeling
-
Objective: To detect and quantify 4-NP-DNA adducts in cells.
-
Methodology:
-
Cell Culture and Treatment: A relevant human cell line (e.g., NCI-H322) is cultured and treated with a specified concentration of 4-NP for a defined period.[1]
-
DNA Isolation: Genomic DNA is isolated from the treated cells using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: The purified DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: Normal nucleotides are dephosphorylated, enriching the adducted nucleotides.
-
Labeling: The adducted nucleotides are radiolabeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatography: The ³²P-labeled adducts are separated using multi-directional thin-layer chromatography (TLC).[1]
-
Detection: The TLC plates are analyzed by autoradiography to visualize the adduct spots, which can then be quantified.
-
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroreduction of this compound is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Signalling pathways involved in 1-nitropyrene (1-NP)-induced and 3-nitrofluoranthene (3-NF)-induced cell death in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Nitropyrene Induced Reactive Oxygen Species-Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 4-Nitropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant of significant toxicological concern. Primarily formed during incomplete combustion processes, it is notably present in diesel exhaust. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing its carcinogenic, genotoxic, and cytotoxic effects. Detailed experimental protocols for key toxicity assays and an exploration of its metabolic activation and associated signaling pathways are presented to support further research and risk assessment.
Introduction
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1] Its genotoxic and mutagenic properties have been demonstrated in various in vitro and in vivo studies. The toxicity of this compound is intrinsically linked to its metabolic activation, which leads to the formation of reactive intermediates capable of binding to DNA and other cellular macromolecules, ultimately inducing cellular damage and initiating tumorigenesis.
Toxicological Profile
Carcinogenicity
Studies in experimental animals have provided sufficient evidence for the carcinogenicity of this compound.[1][2] In vivo studies have shown that this compound induces tumors in multiple organs.
Table 1: Summary of Carcinogenicity Studies of this compound
| Species | Route of Administration | Dose | Tumor Type | Reference |
| Mouse (newborn) | Intraperitoneal injection | Total dose of 2.8 µmol | Liver and lung tumors | [1] |
| Rat (newborn female) | Subcutaneous injection | Total dose of 75 µmol/kg body weight | Mammary tumors | [1] |
Genotoxicity and Mutagenicity
This compound is a potent mutagen, and its genotoxicity is a key mechanism underlying its carcinogenic potential. It has been shown to induce DNA adducts, mutations, and chromosomal damage.
Table 2: Summary of Genotoxicity Data for this compound
| Assay | System | Effect | Reference |
| Ames Test | Salmonella typhimurium | Mutagenic | [1] |
| Forward Mutation Assay | Human B-lymphoblastoid cells (MCL-5) | Mutagenic at the thymidine (B127349) kinase locus | [1][3] |
| DNA Adduct Formation | Rat liver and mammary gland | Formation of N-(deoxyguanosin-8-yl)-4-aminopyrene adducts | [1][2] |
| DNA Damage | Rat hepatocytes (in vitro) | Induced DNA adducts | [1] |
Cytotoxicity
Metabolic Activation and Signaling Pathways
The toxicity of this compound is dependent on its metabolic activation into reactive electrophiles. Two primary pathways are involved: nitroreduction and ring oxidation.[1][2]
-
Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately a reactive nitrenium ion. This process is catalyzed by cytosolic and microsomal nitroreductases.
-
Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are involved in the oxidation of the pyrene (B120774) ring, leading to the formation of epoxides and phenols.[1][3]
These metabolic processes generate intermediates that can covalently bind to DNA, forming adducts that can lead to mutations if not repaired. The primary DNA adduct formed is N-(deoxyguanosin-8-yl)-4-aminopyrene.[1]
The genotoxic stress induced by this compound can trigger various cellular signaling pathways, including those involved in DNA damage response, cell cycle arrest, and apoptosis. While specific studies on this compound are limited, research on the closely related 1-Nitropyrene (B107360) suggests the involvement of the p53 and MAPK signaling pathways in response to the induced DNA damage, leading to apoptosis through the release of cytochrome c and activation of caspases.[5][6][7]
Diagrams of Signaling Pathways and Experimental Workflows
Metabolic activation pathways of this compound leading to DNA adduct formation.
Simplified signaling cascade initiated by this compound-induced DNA damage.
General workflow for the initial toxicity screening of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological screening of this compound and related compounds.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Protocol:
-
Strain Selection: Use tester strains such as TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Plate Incorporation Method:
-
To 2 ml of molten top agar (B569324) at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution (this compound dissolved in a suitable solvent like DMSO), and 0.5 ml of S9 mix or buffer.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
In Vitro Cytotoxicity Assays (MTT and LDH Assays)
Principle: These assays measure cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, A549) in a 96-well plate and allow the cells to attach overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Comet Assay (Single Cell Gel Electrophoresis)
Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
Protocol:
-
Cell Preparation: Expose cells in suspension or from tissues to this compound.
-
Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
In Vitro Micronucleus Test
Principle: This test detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Protocol:
-
Cell Culture and Treatment: Treat a suitable cell line (e.g., human lymphocytes, CHO cells) with various concentrations of this compound.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.
Conclusion
The initial toxicity screening of this compound reveals it to be a potent genotoxic and carcinogenic agent. Its toxicity is mediated through metabolic activation, leading to the formation of DNA adducts and the induction of DNA damage. This, in turn, can activate cellular stress response pathways, potentially leading to mutations and the development of cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the mechanisms of this compound toxicity and for the development of strategies to mitigate its adverse health effects. Further research is warranted to obtain more comprehensive quantitative toxicity data, such as LD50 and a broader range of IC50 values, to refine risk assessments for this environmental pollutant.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Genotoxic effects of 1-nitropyrene in macrophages are mediated through a p53-dependent pathway involving cytochrome c release, caspase activation, and PARP-1 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitropyrene (4-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) predominantly found in diesel exhaust and urban air pollution, is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] This technical guide provides an in-depth analysis of the critical role of this compound in the etiology of air pollution-related cancers. It covers the compound's metabolic activation, mechanisms of genotoxicity through DNA adduct formation, and its potential influence on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological processes to support researchers and professionals in the fields of toxicology, oncology, and drug development.
Introduction
Air pollution is a complex mixture of particulate matter, gases, and volatile organic compounds, and is a major global health concern. Among the myriad of pollutants, nitro-PAHs are of particular interest due to their demonstrated mutagenic and carcinogenic properties. This compound, a prominent member of this class, is formed during the incomplete combustion of fossil fuels and is a significant component of diesel engine emissions.[2][3] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[4] Understanding the molecular mechanisms by which this compound contributes to carcinogenesis is crucial for risk assessment, the development of preventative strategies, and the identification of novel therapeutic targets.
Physicochemical Properties and Environmental Occurrence
This compound is a solid, yellow, crystalline compound with the chemical formula C₁₆H₉NO₂. Due to its lipophilic nature, it readily adsorbs onto airborne particulate matter, facilitating its deep penetration into the respiratory system upon inhalation.
Table 1: Concentrations of this compound in Ambient Air
| Location Type | Concentration Range (pg/m³) | Median Concentration (pg/m³) | Reference |
| Urban | 0.7 - 2.6 | 1.4 | [2] |
| Suburban | 0.1 - 1.2 | 0.6 | [2] |
| Rural | < 0.1 | < 0.1 | [2] |
Metabolic Activation and Genotoxicity
This compound itself is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. This activation can occur through two primary pathways: nitroreduction and ring oxidation.
Metabolic Pathways
The metabolic fate of this compound is a critical determinant of its carcinogenicity. The two main pathways are:
-
Nitroreduction Pathway: This is considered the primary pathway for the activation of this compound.[1][5] Cytosolic nitroreductases catalyze the reduction of the nitro group to a nitroso intermediate, which is further reduced to N-hydroxy-4-aminopyrene. This N-hydroxy metabolite can be esterified (e.g., by acetylation or sulfation) to form a reactive nitrenium ion that readily binds to DNA.
-
Ring Oxidation Pathway: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can oxidize the aromatic rings of this compound to form various metabolites, including phenols and dihydrodiols.[2] While this pathway can lead to detoxification, it can also produce reactive epoxides that contribute to DNA damage.[2]
DNA Adduct Formation
The ultimate carcinogenic potential of this compound is largely attributed to the formation of covalent DNA adducts. The primary adduct formed is N-(deoxyguanosin-8-yl)-4-aminopyrene.[2] These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.
Carcinogenicity in Animal Models
Numerous studies in experimental animals have provided sufficient evidence for the carcinogenicity of this compound.[4]
Table 2: Carcinogenicity of this compound in Rodent Models
| Species | Route of Administration | Target Organ(s) | Tumor Type(s) | Reference |
| Mouse (newborn) | Intraperitoneal injection | Liver (males), Lung (males and females) | Hepatocellular adenoma/carcinoma, Lung adenoma/carcinoma | [3] |
| Rat (newborn) | Subcutaneous injection | Mammary gland, Zymbal's gland | Mammary tumors, Zymbal's gland carcinomas | [4] |
| Rat (female) | Direct injection into mammary gland | Mammary gland | Mammary tumors | [2] |
Perturbation of Cellular Signaling Pathways
While direct evidence for the specific signaling pathways disrupted by this compound is limited, its known genotoxic and oxidative stress-inducing properties suggest the involvement of several key cancer-related pathways. Inferences can also be drawn from studies on the structurally similar and more extensively studied 1-nitropyrene (B107360).
DNA Damage Response and p53 Signaling
The formation of this compound-DNA adducts triggers the DNA damage response (DDR). This can lead to the activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, initiate apoptosis. However, mutations in the p53 gene, which can be a consequence of adduct formation, can abrogate this protective mechanism and promote the survival of genetically unstable cells.
Oxidative Stress and Related Pathways
The metabolism of this compound can generate reactive oxygen species (ROS), leading to oxidative stress.[6] This can damage cellular components, including lipids, proteins, and DNA, and can also activate signaling pathways involved in inflammation and cell proliferation, such as the MAPK and PI3K/Akt pathways. While direct evidence for this compound is lacking, studies on 1-nitropyrene have shown activation of the Akt pathway.[7]
Experimental Protocols
Detection of this compound-DNA Adducts by ³²P-Postlabeling Assay
This is a highly sensitive method for detecting DNA adducts.
Materials:
-
DNA sample (10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Solvent systems for TLC
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides with nuclease P1.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography.
-
Detection and Quantification: Detect and quantify the adducts using a phosphorimager or by autoradiography.
Mammalian Cell Mutagenicity Assay
This assay assesses the mutagenic potential of this compound in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., L5178Y mouse lymphoma cells, TK6 human lymphoblastoid cells)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Selective agent (e.g., trifluorothymidine for TK locus)
-
Metabolic activation system (S9 mix), if required
-
Cell culture plates and flasks
Procedure:
-
Cell Treatment: Expose the mammalian cells to various concentrations of this compound, with and without a metabolic activation system (S9 mix), for a defined period.
-
Expression Period: Culture the cells in fresh medium for a period to allow for the expression of any induced mutations.
-
Selection: Plate the cells in the presence of a selective agent to identify mutant colonies.
-
Colony Counting: Count the number of mutant colonies and compare it to the number of viable cells to determine the mutation frequency.
Conclusion and Future Directions
This compound is a significant environmental carcinogen that contributes to the health risks associated with air pollution. Its carcinogenicity is primarily driven by its metabolic activation to reactive intermediates that form DNA adducts, leading to mutations. While the genotoxic mechanisms are relatively well-understood, further research is needed to fully elucidate the specific cellular signaling pathways that are perturbed by this compound and its metabolites. A deeper understanding of these pathways will be instrumental in identifying biomarkers of exposure and effect, and in developing targeted strategies for the prevention and treatment of air pollution-related cancers. Future studies should focus on the direct effects of this compound on key cancer signaling cascades, such as the MAPK and PI3K/Akt pathways, and on the interplay between its genotoxic and non-genotoxic effects in carcinogenesis.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tobacco-specific carcinogen nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induces AKT activation in head and neck epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Nitropyrene stabilizes the mRNA of cytochrome P450 1a1, a carcinogen-metabolizing enzyme, via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photochemical Formation of 4-Nitropyrene in the Atmosphere
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Nitropyrene (4-NP), a member of the nitro-polycyclic aromatic hydrocarbon (NPAH) class of compounds, is a subject of environmental and toxicological concern. While it has been identified in direct emissions from sources like diesel exhaust, there is compelling evidence for its secondary formation in the atmosphere through photochemical reactions.[1] This technical guide provides a comprehensive overview of the atmospheric formation of this compound, detailing the primary gas-phase and heterogeneous reaction mechanisms. It summarizes available quantitative data on its atmospheric concentrations, outlines common experimental protocols for its study, and presents visual diagrams of key formation pathways and analytical workflows to serve as a resource for the scientific community.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous pollutants released from the incomplete combustion of organic materials.[2] In the atmosphere, PAHs can undergo transformation reactions with various oxidants, leading to the formation of more polar and often more toxic derivatives, such as NPAHs.[2][3] this compound is one such derivative, detected in airborne particulate matter in the picogram per cubic meter range.[1] Its presence is attributed to both primary emissions and, significantly, secondary atmospheric formation.[1][4] Understanding the mechanisms of its formation is critical for assessing its environmental fate, human exposure, and toxicological impact. The primary atmospheric pathways involve gas-phase reactions of pyrene (B120774) with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, particularly during nighttime.[3][4]
Atmospheric Formation Mechanisms
The formation of this compound in the atmosphere can occur through two main types of processes: gas-phase reactions and heterogeneous reactions on the surface of particulate matter.
Gas-Phase Formation
Gas-phase reactions are considered a significant source of atmospheric this compound.[4] These reactions are typically initiated by the addition of an atmospheric radical (OH or NO₃) to the aromatic ring of pyrene, followed by a reaction with nitrogen dioxide (NO₂).
2.1.1 Daytime OH Radical-Initiated Formation During the day, the hydroxyl (OH) radical is the most important atmospheric oxidant. The reaction begins with the addition of an OH radical to the pyrene molecule, forming a hydroxy-pyrene radical adduct.[4][5] This intermediate can then react with NO₂ to yield nitropyrene isomers. While this pathway is a known source of NPAHs, the formation of 2-nitropyrene (B1207036) is often more emphasized in the literature for OH-initiated reactions.[3][6]
2.1.2 Nighttime NO₃ Radical-Initiated Formation The nitrate (NO₃) radical is the dominant oxidant in the troposphere at night.[3] The reaction mechanism is analogous to the OH-initiated pathway, starting with the addition of an NO₃ radical to pyrene. The resulting adduct reacts with NO₂ to form nitropyrene.[5] Several studies have identified the gas-phase reaction initiated by the NO₃ radical as a key formation pathway for both 2-nitropyrene and this compound.[4] In some studies, this compound has been observed as the most abundant nitropyrene species, suggesting this nighttime pathway is a particularly important source.[4]
Heterogeneous Formation
Heterogeneous reactions involve gas-phase oxidants reacting with PAHs that are adsorbed onto the surface of atmospheric particles. These reactions are influenced by factors such as particle composition, humidity, and the presence of other co-pollutants.[7]
The reaction of particle-bound pyrene with gaseous N₂O₅ (which exists in equilibrium with NO₃ and NO₂) is a known pathway for forming nitropyrenes.[2][8] However, studies exposing ambient particulate matter to N₂O₅/NO₃/NO₂ have shown that isomers like 2-nitropyrene and this compound are not significantly enhanced.[8][9] This suggests that for pyrene, which exists in both gas and particle phases, heterogeneous formation is a minor route for this compound compared to its formation in the gas phase.[8][9] The primary product of heterogeneous nitration of pyrene is typically 1-nitropyrene.[7]
Quantitative Data
Quantitative measurements of this compound in the atmosphere are challenging due to its low concentrations. However, data from various locations provide insight into its ambient levels.
Table 1: Atmospheric Concentrations of this compound
| Location Type | Location | Median Concentration (pg/m³) | Concentration Range (pg/m³) | Citation |
| Urban | Marseille, France | 1.4 | 0.7–2.6 | [1] |
| Suburban | Marseille, France | 0.6 | 0.1–1.2 | [1] |
| Rural | Marseille, France | < 0.1 | < 0.1 | [1] |
Table 2: Concentrations of this compound in Standard Reference Materials (SRMs)
| SRM | Description | Concentration (ng/g) | Analytical Method | Citation |
| 1649a | Urban Dust | 5.5 ± 0.6 | GC-NICI-MS | [1] |
| 1648a | Urban Particulate Matter | 6.0 ± 0.9 | GC-NICI-MS | [1] |
Experimental Protocols
The study of atmospheric NPAH formation relies on a combination of laboratory experiments and field measurements.
Laboratory Chamber Studies (Gas-Phase Reactions)
Environmental chambers are used to simulate atmospheric conditions and study the kinetics and products of gas-phase reactions.
-
Chamber Setup: Large-volume (several m³) chambers made of FEP Teflon film are typically used to minimize wall losses. Temperature and relative humidity are controlled. For photochemical studies, a UV light source (e.g., blacklamps) is used to simulate solar radiation.
-
Reactant Introduction: Gaseous pyrene is introduced into the chamber. The OH radical is often generated from the photolysis of precursors like methyl nitrite (B80452) (CH₃ONO) in the presence of NO. The NO₃ radical is typically generated from the thermal decomposition of dinitrogen pentoxide (N₂O₅).
-
Sampling and Analysis: Reactant decay and product formation are monitored over time. Air samples are collected on sorbent tubes (e.g., Tenax) or filter/PUF combinations. Samples are then solvent-extracted and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Heterogeneous Reaction Studies
These experiments investigate reactions on particle surfaces, often using flow reactors or chambers.
-
Particle Generation: Pyrene particles are generated, for example, by coating them onto inert seed aerosols (e.g., silica).[10]
-
Reaction Conditions: The pyrene-laden particles are exposed to a controlled flow of gaseous oxidants (e.g., N₂O₅, NO₃, NO₂) in a reaction chamber or flow tube.[2][11] Experiments are conducted under varying conditions of humidity and oxidant concentrations.[7]
-
Product Analysis: After exposure, particles are collected on filters. The filters are extracted with a solvent (e.g., dichloromethane), and the extract is analyzed by GC-MS or HPLC to identify and quantify reaction products.[2]
Ambient Air Sampling and Analysis
Field studies are essential for confirming the presence and concentrations of this compound in the real atmosphere.
-
Sampling: High-volume air samplers are used to collect particulate matter on filters (e.g., quartz fiber). Gas-phase compounds are collected on a downstream adsorbent like polyurethane foam (PUF).
-
Extraction and Cleanup: Filters and PUF plugs are extracted with a suitable solvent. The raw extract is then cleaned up and fractionated using techniques like solid-phase extraction (SPE) or liquid chromatography to isolate the NPAH fraction from interfering compounds.[1]
-
Analysis: The final fraction is concentrated and analyzed by a sensitive analytical method, most commonly GC with a mass spectrometer using negative ion chemical ionization (NICI-MS), which provides high selectivity for nitroaromatic compounds.[1]
Conclusion
The presence of this compound in the atmosphere is a result of both direct emissions and secondary photochemical formation. Evidence strongly suggests that the gas-phase reaction of pyrene with the NO₃ radical, particularly during nighttime, is a major atmospheric source.[4] While heterogeneous reactions on particle surfaces also contribute to NPAH formation, this pathway appears to be less significant for this compound compared to other isomers like 1-nitropyrene.[8] Continued research using advanced analytical techniques and atmospheric modeling is necessary to refine reaction rates, determine product yields under various conditions, and fully elucidate the contribution of these formation pathways to ambient this compound concentrations and the associated health risks.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of the blocked-sites phenomenon on the heterogeneous reaction of pyrene with N2O5/NO3/NO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of nitro- and oxy-PAH emissions from a pilot scale silicon process with flue gas recirculation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00187C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of humidity and [NO3]/[N2O5] ratio on the heterogeneous reaction of fluoranthene and pyrene with N2O5/NO3/NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the blocked-sites phenomenon on the heterogeneous reaction of pyrene with N2O5/NO3/NO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of 4-Nitropyrene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research. Due to its classification as a potential human carcinogen, understanding its solubility in various media is crucial for assessing its environmental fate, bioavailability, and for developing analytical methods for its detection and quantification.
Introduction to this compound
This compound (C₁₆H₉NO₂) is a derivative of pyrene (B120774), a four-ring polycyclic aromatic hydrocarbon. It is primarily formed through the nitration of pyrene, a process that can occur during the incomplete combustion of organic materials. Consequently, this compound is often found in diesel exhaust and other combustion-related particulate matter. Its chemical structure, characterized by the presence of a nitro group on the pyrene backbone, significantly influences its physicochemical properties, including its solubility.
Qualitative and Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Qualitative Solubility |
| Diethyl Ether | Soluble[1] |
| Acetone | Soluble[1][2][3] |
| Ethanol | Soluble[1] |
| Benzene | Soluble[1][2][3] |
| Toluene | Soluble[1] |
| Acetonitrile | Slightly Soluble (with sonication)[2][3][4] |
| Chloroform | Slightly Soluble[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |
| Methylene Chloride | Soluble[2][3] |
Table 2: Quantitative Solubility of this compound in Water
| Solvent | Solubility (mg/L) | Temperature (°C) |
| Water | 0.017[5] | 25[5] |
The very low aqueous solubility of this compound is a key factor in its environmental persistence, as it tends to adsorb to particulate matter rather than dissolving in water.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to both the solute and the solvent. A conceptual understanding of these factors is critical for solvent selection in experimental and industrial applications.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of compounds like this compound is essential. The following are detailed methodologies for two common experimental protocols.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute that dissolves in a known volume of solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Equilibration: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand undisturbed to allow any undissolved solid to settle.
-
Filtration: A known volume of the clear supernatant is carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.22 µm PTFE) to remove any suspended particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.
-
Solvent Evaporation: The filtered, saturated solution is transferred to a pre-weighed evaporating dish or vial.
-
The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Mass Determination: The dish or vial containing the dried residue of this compound is weighed on an analytical balance.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.
Caption: Workflow for the gravimetric determination of solubility.
UV-Vis Spectrophotometric Method
This method is particularly useful for compounds that have a strong chromophore, like this compound. It is generally faster than the gravimetric method but requires the development of a calibration curve.
Materials:
-
This compound (high purity)
-
Selected organic solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
A stock solution of this compound of a known concentration is prepared in the chosen solvent.
-
A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
A calibration curve of absorbance versus concentration is plotted. The curve should be linear in the concentration range of interest.
-
-
Preparation of Saturated Solution:
-
A saturated solution of this compound is prepared by the equilibration method as described in the gravimetric protocol (steps 1-3).
-
-
Sample Preparation and Analysis:
-
A known volume of the clear, filtered supernatant is withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured at the λmax.
-
-
Calculation:
-
The concentration of this compound in the diluted sample is determined from the calibration curve.
-
The original concentration in the saturated solution is then calculated by taking the dilution factor into account. This value represents the solubility.
-
Conclusion
This guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data remains sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers and professionals working with this compound. The generation of precise solubility data across a range of solvents and temperatures is a clear area for future research that would greatly benefit the scientific community.
References
- 1. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 57835-92-4,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 57835-92-4 [m.chemicalbook.com]
- 4. 57835-92-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 4-Nitropyrene in Air Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. It is formed during combustion processes and is present in atmospheric particulate matter, particularly in diesel exhaust. Due to its mutagenic and carcinogenic properties, sensitive and reliable analytical methods are crucial for monitoring its presence in ambient air and assessing human exposure. This document provides detailed application notes and protocols for the detection and quantification of this compound in air samples using two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary based on the specific instrumentation, sample matrix, and laboratory conditions.
| Parameter | GC-MS/MS | HPLC with Fluorescence Detection (Post-Column Reduction) | Reference(s) |
| Limit of Detection (LOD) | 1 - 5 pg on-column | 0.32 fmol/injection (for 1-nitropyrene) | [1][2] |
| Limit of Quantification (LOQ) | 0.87 - 2.09 pg/m³ (for general PAHs) | ~1 fmol/injection (estimated) | [3] |
| Recovery | Analyte and matrix dependent, typically >80% | 66-90% for PAHs using ultrasonic extraction | [4] |
| Linear Range | 5 - 50 pg/µL | 2 - 100 fmol | [1][2] |
| Concentration in Urban Air | 10 - 77 pg/m³ (for various nitro-PAHs) | Low fmol/m³ range (for 1-nitropyrene) | [1][2] |
Experimental Protocols
Sample Collection and Preparation
Objective: To collect airborne particulate matter and efficiently extract this compound for analysis.
Materials:
-
High-volume air sampler
-
Quartz fiber filters
-
Soxhlet extraction apparatus[5] or ultrasonic bath
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane (B109758) (DCM), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Hexane, analytical grade
-
Rotary evaporator
-
Nitrogen evaporation system
-
Syringe filters (0.22 µm PTFE)
Protocol: Sample Collection
-
Place a quartz fiber filter in the high-volume air sampler.
-
Draw a known volume of air (e.g., 300-1000 m³) through the filter over a 24-hour period.[6]
-
After sampling, carefully remove the filter, fold it (exposed side in), wrap it in aluminum foil, and store it at -20°C until extraction.
Protocol: Sample Extraction (Soxhlet Extraction) [5]
-
Cut the filter into small pieces and place them in a cellulose (B213188) extraction thimble.
-
Add anhydrous sodium sulfate to the thimble to remove residual moisture.
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of dichloromethane to the round-bottom flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[5]
-
After extraction, allow the extract to cool.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for cleanup and analysis.
Protocol: Sample Extraction (Ultrasonic-Assisted Extraction - UAE) [4]
-
Cut the filter into small pieces and place them in a beaker.
-
Add 30 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.[7]
-
Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.[4][8]
-
Decant the solvent into a collection flask.
-
Repeat the sonication step two more times with fresh solvent, combining all extracts.
-
Concentrate the combined extract to a final volume of 1 mL as described in the Soxhlet protocol.
Analytical Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Objective: To provide a highly selective and sensitive method for the quantification of this compound.
Principle: The sample extract is injected into a gas chromatograph for separation. The separated components then enter a tandem mass spectrometer. The precursor ion corresponding to this compound is selected, fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM). This technique provides high selectivity by minimizing matrix interferences.[3]
Experimental Workflow Diagram:
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent.[9]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode at 280°C.
-
Oven Program: 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold 10 min.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 300°C.[7]
-
MRM Transitions: The molecular ion ([M]+) for this compound is m/z 247. The primary fragmentation pathway for nitroaromatics involves the loss of NO (30 Da) and NO2 (46 Da).[10] Therefore, likely precursor-to-product ion transitions would be:
-
Quantifier: 247 -> 217 (loss of NO)
-
Qualifier: 247 -> 201 (loss of NO2)
-
Note: The optimal collision energy for these transitions must be determined experimentally by infusing a this compound standard into the mass spectrometer.
-
Analytical Method 2: HPLC with Fluorescence Detection (Post-Column Reduction)
Objective: To provide a sensitive method for the quantification of this compound by converting it to a highly fluorescent derivative.
Principle: this compound itself is not fluorescent. This method involves separating the sample components using HPLC. After separation, the column effluent passes through a reduction column where the nitro group of this compound is catalytically reduced to an amino group, forming the highly fluorescent 4-aminopyrene (B103616). This derivative is then detected by a fluorescence detector.[11]
Experimental Workflow Diagram:
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump and fluorescence detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Reduction Column: A short column packed with a platinum-alumina (Pt-Al2O3) catalyst or zinc particles.[11] The reduction column should be heated to 90°C.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: A scouting gradient can be started with a high aqueous content and ramped up to a high organic content to elute all compounds of interest. A typical starting point would be:
-
Flow Rate: 0.8 - 1.0 mL/min.[11]
-
Fluorescence Detector Wavelengths: For the resulting 4-aminopyrene:
-
Excitation: ~280 nm
-
Emission: ~340 nm and ~450 nm[14]
-
Note: Optimal excitation and emission wavelengths should be confirmed using a 4-aminopyrene standard.
-
Concluding Remarks
The choice between GC-MS/MS and HPLC with fluorescence detection will depend on the specific requirements of the analysis, including desired sensitivity, selectivity, and available instrumentation. GC-MS/MS offers superior selectivity, which is particularly advantageous for complex air sample matrices. HPLC with post-column reduction and fluorescence detection provides excellent sensitivity for nitro-PAHs. Both methods require careful optimization and validation to ensure accurate and reliable quantification of this compound in air samples.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of 1-nitropyrene in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Nitropyrene in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of 4-nitropyrene using gas chromatography-mass spectrometry (GC-MS). This compound, a member of the nitrated polycyclic aromatic hydrocarbon (NPAH) family, is a significant environmental pollutant known for its mutagenic and carcinogenic properties. It is often found in diesel exhaust and atmospheric particulate matter.[1][2] The protocol described herein provides a comprehensive workflow, from sample extraction to data analysis, suitable for the trace-level detection of this compound in complex matrices.
Introduction
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are environmental contaminants formed during incomplete combustion processes and through the atmospheric reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides.[1] this compound is of particular concern due to its demonstrated carcinogenicity.[3] Accurate and sensitive analytical methods are crucial for monitoring its presence in the environment and understanding potential human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of trace levels of this compound in complex environmental samples.[1][4] This document provides a detailed protocol for the extraction, separation, and quantification of this compound by GC-MS.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis and to prevent contamination of the instrument.[5][6] The following protocol is a general guideline for the extraction of this compound from particulate matter.
a. Extraction
-
Collect samples, such as airborne particulate matter, on a filter.
-
Extract the filter using a solvent mixture of dichloromethane (B109758) (DCM) and acetone (B3395972) (1:1 v/v).[1] Dichloromethane alone has also been used for extraction from particulate matter.[7]
-
Techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction can be employed for efficient extraction.[8]
-
Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen.[1][8]
b. Cleanup (Optional but Recommended)
For complex matrices, a cleanup step using solid-phase extraction (SPE) can help remove interferences.[7][8]
-
Condition an appropriate SPE cartridge (e.g., silica (B1680970) or alumina) with the chosen solvent.[7]
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the this compound from the cartridge with a more polar solvent.
-
Concentrate the eluate under a gentle stream of nitrogen.
c. Final Preparation
-
Reconstitute the final extract in a solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane.[1][5][6]
-
If necessary, centrifuge the sample to remove any particulates.[5]
-
Transfer the final sample to a 1.5 mL glass autosampler vial.[5][6]
GC-MS Analysis
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rxi-5 Sil MS, 30m x 0.25mm ID x 0.25µm film thickness[1] or equivalent 5% phenyl-substituted methylpolysiloxane capillary column[7] |
| Inlet Mode | Splitless[1] |
| Inlet Temperature | 280 °C[1] |
| Carrier Gas | Helium[1] |
| Column Flow | 1.69 mL/min[1] |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min)[1] |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI)[7] |
| Ion Source Temperature | 230-300 °C[9][10] |
| Interface Temperature | 300 °C[9] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Solvent Delay | 3.5 - 4.5 min[9] |
Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of this compound in the same solvent as the samples. The concentration range should bracket the expected sample concentrations.[11] A common range for PAHs is 1 to 1000 pg/µL.[12]
-
Internal Standard: The use of an internal standard, such as [2H9]-Nitrofluoranthene, is recommended to improve accuracy and precision.[7]
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-MS analysis of this compound.
Table 2: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 13.339[1] | 247 | 217, 201, 189 |
Note: Product ions are indicative and may vary based on the specific mass spectrometer and tuning parameters. The transition 247 > 189.1 has been reported for a nitropyrene isomer.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis by GC-MS.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental samples. The detailed protocol for sample preparation and instrumental analysis, combined with the use of appropriate internal standards and calibration, ensures high-quality data for researchers and scientists in environmental monitoring and related fields. The selectivity of mass spectrometric detection, particularly in SIM or MRM mode, is essential for accurate quantification in complex matrices.
References
- 1. shimadzu.com [shimadzu.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. shimadzu.com [shimadzu.com]
- 10. gcms.cz [gcms.cz]
- 11. tdi-bi.com [tdi-bi.com]
- 12. agilent.com [agilent.com]
Application Note: Quantification of 4-Nitropyrene using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of 4-nitropyrene using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a member of the nitropolycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, is a known mutagen and carcinogen found in diesel exhaust and environmental particulate matter.[1] Accurate quantification of this compound is crucial for toxicological studies and environmental monitoring. The described protocol provides a detailed methodology for sample preparation, chromatographic separation, and data analysis, and includes representative quantitative data and method validation parameters.
Introduction
This compound is formed through the nitration of pyrene (B120774) and is a significant environmental contaminant due to its presence in diesel engine emissions.[1] Its toxicological effects are primarily mediated through its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.[2][3] Therefore, sensitive and accurate analytical methods are essential for monitoring human exposure and for research into its mechanisms of toxicity. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of polycyclic aromatic hydrocarbons and their derivatives, offering excellent resolution and sensitivity. This application note provides a comprehensive protocol for the quantification of this compound in various matrices.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is a general guideline and may need to be optimized depending on the sample matrix.
-
Solid Samples (e.g., particulate matter, tissue):
-
Accurately weigh the sample.
-
Extract this compound from the sample using a suitable organic solvent such as dichloromethane (B109758) or acetonitrile (B52724).[1] Sonication or Soxhlet extraction can be employed to improve extraction efficiency.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[4][5]
-
-
Liquid Samples (e.g., biological fluids):
-
For complex matrices like plasma or urine, a protein precipitation step may be necessary. Add a cold organic solvent such as acetonitrile or methanol (B129727) to the sample, vortex, and centrifuge to pellet the precipitated proteins.[6]
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[7]
-
Filter the supernatant or the eluted sample through a 0.22 µm syringe filter prior to HPLC analysis.[4]
-
HPLC Instrumentation and Conditions
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Conditions: The following conditions are a recommended starting point and can be optimized for specific instruments and applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Run Time | 25 minutes |
Standard Preparation and Calibration
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from, for example, 0.1 µg/mL to 50 µg/mL.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Quantitative Data and Method Validation
The following table summarizes representative quantitative data for the HPLC method. This data is illustrative of a well-validated method.
| Parameter | Result |
| Retention Time | Approximately 12.5 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Discussion
The presented HPLC method is suitable for the reliable quantification of this compound. The use of a C18 column provides good separation of this compound from other components in complex mixtures. The gradient elution allows for the efficient elution of the analyte while maintaining good peak shape. The UV detection at 320 nm offers good sensitivity for this compound.
The method validation data demonstrates that the method is linear, sensitive, precise, and accurate over the specified concentration range. The low LOD and LOQ values indicate that the method is suitable for the analysis of trace levels of this compound in environmental and biological samples.
The metabolic activation pathway of this compound involves its reduction to a reactive nitrenium ion, which can then covalently bind to DNA, forming adducts.[3] These DNA adducts can lead to mutations and are believed to be the initiating step in its carcinogenic activity. Understanding this pathway is critical for assessing the health risks associated with this compound exposure.
Conclusion
This application note provides a detailed and reliable HPLC method for the quantification of this compound. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation. The method is suitable for a wide range of applications, including environmental monitoring, toxicological research, and drug development studies involving nitro-PAH compounds. The provided diagrams offer a clear visualization of the experimental workflow and the toxicological mechanism of this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1-Nitropyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of 4-Nitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and cancer research. It is recognized as a potent mutagen and carcinogen, primarily formed through atmospheric reactions and as a byproduct of diesel combustion. For research purposes, including the study of its metabolic activation, DNA adduct formation, and carcinogenic mechanisms, a reliable supply of high-purity this compound is essential.
These application notes provide detailed protocols for the synthesis and purification of this compound. The synthesis section outlines a common method involving the nitration of a partially hydrogenated pyrene (B120774) precursor, followed by re-aromatization. The purification section details protocols for column chromatography and recrystallization to achieve high purity suitable for research applications.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. Please note that yields can vary based on reaction scale and optimization of conditions.
Table 1: Synthesis of this compound via Nitration of 1,2,3,6,7,8-Hexahydropyrene (B104253)
| Parameter | Value | Notes |
| Starting Material | 1,2,3,6,7,8-Hexahydropyrene (HHPy) | - |
| Key Reagents | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Caution: Strong acids and oxidizing agents. |
| Aromatization Agent (e.g., DDQ or o-chloranil) | Handle with care in a fume hood. | |
| Typical Yield | Not explicitly reported in literature; expected to be moderate to good. | Yield is highly dependent on reaction conditions. |
| Crude Purity | Variable | Contains unreacted starting materials and isomers. |
Table 2: Purification of this compound
| Purification Step | Stationary/Mobile Phase or Solvent | Expected Purity | Typical Recovery |
| Column Chromatography | Stationary Phase: Silica (B1680970) Gel (60-230 mesh) | >95% | 80-90% |
| Mobile Phase: Hexane (B92381)/Dichloromethane (B109758) or Hexane/Ethyl Acetate (B1210297) gradient | |||
| Recrystallization | Solvent: Ethanol, Toluene (B28343), or Dichloromethane/Hexane | >99%[1] | 70-85% |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₉NO₂ | [2][3] |
| Molecular Weight | 247.25 g/mol | [2][3] |
| Appearance | Slender orange needles | [3] |
| Melting Point | 190–197.5 °C | [3] |
| Solubility | Soluble in diethyl ether, acetone, ethanol, benzene, and toluene. | [4] |
Experimental Protocols
Safety Precaution: this compound is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Synthesis of this compound via 1,2,3,6,7,8-Hexahydropyrene (HHPy)
This method is advantageous as it allows for selective substitution at the 4-position of the pyrene core.
Materials:
-
1,2,3,6,7,8-Hexahydropyrene (HHPy)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser.
Procedure:
-
Nitration of HHPy:
-
Dissolve 1,2,3,6,7,8-hexahydropyrene in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the HHPy solution.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up of Nitrated Intermediate:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-1,2,3,6,7,8-hexahydropyrene.
-
-
Aromatization:
-
Dissolve the crude nitrated intermediate in a suitable solvent like toluene or dioxane.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or o-chloranil to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the hydroquinone (B1673460) byproduct.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol is designed to separate this compound from unreacted starting materials, isomers, and other byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-230 mesh)
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade) or Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% hexane) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like dichloromethane or ethyl acetate (e.g., starting with 2% DCM in hexane and gradually increasing to 10-20% DCM).
-
Collect fractions and monitor the separation using TLC. This compound will appear as a yellow-orange band.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain purified this compound.
-
Protocol 3: Purification of this compound by Recrystallization
Recrystallization is used to obtain highly pure crystalline this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, toluene, or a dichloromethane/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixed solvent system like dichloromethane/hexane are good starting points.[1]
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Metabolic Activation of this compound
The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can form DNA adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes and nitroreductases.[2][3]
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Experimental Workflow: Synthesis and Purification of this compound
The following diagram illustrates the overall workflow from the starting material to the final purified product.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for 4-Nitropyrene as a Biomarker of Diesel Exhaust Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in the particulate phase of diesel exhaust emissions.[1][2] While less abundant than its isomer 1-nitropyrene (B107360), this compound is of significant toxicological interest due to its potent mutagenicity and carcinogenicity, contributing to the overall health risks associated with diesel exhaust exposure.[1][2] This document provides detailed application notes and protocols for the proposed use of this compound and its metabolites as biomarkers for assessing human exposure to diesel exhaust. The methodologies outlined are based on established analytical techniques for related compounds and available data on this compound metabolism.
Principle
Upon inhalation, this compound undergoes metabolic activation and detoxification, leading to the formation of various metabolites that are excreted in urine. The quantification of these specific metabolites in urine can serve as a non-invasive method to estimate an individual's absorbed dose of diesel exhaust. The primary metabolic pathways for this compound include nitroreduction and ring oxidation, catalyzed mainly by cytochrome P450 enzymes, particularly CYP3A4 in humans.[1][3][4]
Metabolic Pathway of this compound
The metabolism of this compound is a critical aspect of its mechanism of toxicity and its utility as a biomarker. The following diagram illustrates the key metabolic steps.
Caption: Metabolic pathway of this compound.
Quantitative Data
Currently, there is a lack of direct quantitative data on this compound metabolite levels in human urine following controlled or occupational diesel exhaust exposure. However, data on the concentration of this compound in diesel exhaust particles and related airborne particulate matter provide a basis for its potential as a biomarker.
| Sample Type | This compound Concentration | Reference |
| Diesel Exhaust Particles (SRM 1650b) | 6.0 ± 0.9 ng/g | [1] |
| Urban Air Particulate Matter (SRM 1649a) | 5.5 ± 0.6 ng/g | [1] |
| Urban Air (Marseille, France) | Median: 1.4 pg/m³ (Range: 0.7–2.6 pg/m³) | [1] |
| Suburban Air (Marseille, France) | Median: 0.6 pg/m³ (Range: 0.1–1.2 pg/m³) | [1] |
| Rural Air (Marseille, France) | < 0.1 pg/m³ | [1] |
Experimental Protocols
The following is a proposed protocol for the analysis of this compound metabolites in human urine, adapted from validated methods for 1-nitropyrene metabolites.[5][6] Note: This protocol requires validation for this compound and its specific metabolites.
Protocol: Quantification of this compound Metabolites in Human Urine by LC-MS/MS
1. Objective: To quantify the concentrations of 4-aminopyrene (B103616) and 9(10)-hydroxy-4-(acetylamino)pyrene in human urine samples.
2. Materials and Reagents:
-
Urine collection containers
-
Internal standards (e.g., deuterated 4-aminopyrene and 9(10)-hydroxy-4-(acetylamino)pyrene)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
Immediately freeze samples at -20°C or lower until analysis.
4. Sample Preparation Workflow:
Caption: Workflow for urine sample preparation.
5. Detailed Procedure:
-
Thaw urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to remove sediment.
-
To 10 mL of supernatant, add internal standards.
-
Add 5 mL of sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 16 hours for enzymatic hydrolysis of glucuronide and sulfate (B86663) conjugates.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to 4-aminopyrene, 9(10)-hydroxy-4-(acetylamino)pyrene, and their internal standards.
7. Quality Control:
-
Include blank and quality control (QC) samples in each analytical run.
-
QC samples should be prepared by spiking known concentrations of the target analytes into a control urine matrix.
Discussion
Advantages of this compound as a Biomarker:
-
Specificity: this compound is a recognized component of diesel exhaust, making its metabolites potentially specific biomarkers.[1][2]
-
Carcinogenicity: Its potent carcinogenicity underscores the importance of monitoring exposure.[1]
-
Different Excretion Pattern: The excretion pattern of this compound and its metabolites differs from that of 1-nitropyrene, potentially providing complementary information on exposure.[1]
Challenges and Limitations:
-
Low Abundance: this compound is generally found at lower concentrations in diesel exhaust compared to 1-nitropyrene, which may pose analytical challenges in detecting its metabolites at low exposure levels.
-
Lack of Human Data: There is a significant gap in the literature regarding in vivo human metabolism and excretion of this compound and the quantitative relationship between exposure and urinary metabolite levels.
-
Need for Method Validation: The proposed analytical protocol requires rigorous validation to establish its accuracy, precision, and sensitivity for this compound metabolites.
Future Directions
Further research is needed to validate this compound and its metabolites as reliable biomarkers for diesel exhaust exposure. This includes:
-
Human Biomonitoring Studies: Conducting studies in occupationally and environmentally exposed populations to measure urinary levels of this compound metabolites and correlate them with external exposure measurements.
-
Development of Certified Standards: Synthesis and commercial availability of certified analytical standards for this compound metabolites and their deuterated analogs are essential for accurate quantification.
-
Comparative Studies: Direct comparison of the utility of this compound metabolites with established biomarkers like 1-nitropyrene metabolites in various exposure scenarios.
By addressing these research needs, the potential of this compound as a valuable biomarker for assessing the health risks associated with diesel exhaust exposure can be fully realized.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of urinary metabolites of 1-nitropyrene as biomarkers for exposure to diesel exhaust in taxi drivers of Shenyang, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and quantification of 1-nitropyrene metabolites in human urine as a proposed biomarker for exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Investigation of 4-Nitropyrene Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental pollutant of significant concern due to its mutagenic and carcinogenic properties.[1] Found in diesel exhaust and other combustion products, understanding its mechanisms of toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides a comprehensive guide for the in vitro experimental design to study the cellular and molecular effects of this compound. The protocols detailed herein cover key toxicological endpoints, including cytotoxicity, genotoxicity, oxidative stress, and apoptosis. Furthermore, we present diagrams of the putative signaling pathways involved in this compound-induced cellular responses.
Recommended In Vitro Model Systems
The choice of an appropriate in vitro model is critical for obtaining relevant and reproducible data. Based on the known metabolism and target organs of this compound, the following human cell lines are recommended:
-
Human Hepatoma Cells (e.g., HepG2): These cells are metabolically competent and express cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolic activation of this compound.[1] They are an excellent model for studying the genotoxic and mutagenic effects following metabolic transformation.
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B): As the respiratory tract is a primary route of exposure to environmental pollutants, these cells provide a relevant model to investigate the direct effects of this compound on lung tissue, including cytotoxicity and inflammatory responses.
-
Human Diploid Fibroblasts (e.g., IMR-90): These non-cancerous cells can be used to assess the general cytotoxicity and DNA damaging potential of this compound in a normal cellular context.[2]
Experimental Protocols
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) | Cell Viability (%) at 72h (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95.3 ± 4.1 | 88.7 ± 3.9 | 75.2 ± 4.3 |
| 10 | 82.1 ± 3.5 | 65.4 ± 4.2 | 48.9 ± 3.7 |
| 50 | 55.6 ± 2.9 | 32.1 ± 3.1 | 15.8 ± 2.5 |
| 100 | 25.8 ± 2.1 | 10.5 ± 1.9 | 5.2 ± 1.1 |
Assessment of Genotoxicity: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 4 to 24 hours).
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in low-melting-point agarose (B213101) at 37°C. Pipette the cell suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
Data Presentation:
| Concentration of this compound (µM) | Olive Tail Moment (Mean ± SD) | % DNA in Tail (Mean ± SD) |
| Vehicle Control | 1.2 ± 0.3 | 3.5 ± 0.8 |
| 1 | 5.8 ± 1.1 | 12.1 ± 2.5 |
| 10 | 15.3 ± 2.5 | 28.7 ± 4.1 |
| 50 | 32.7 ± 4.8 | 55.9 ± 6.3 |
| 100 | 48.9 ± 6.2 | 78.4 ± 8.9 |
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of reactive oxygen species (ROS) is a common mechanism of toxicity for many environmental pollutants. The DCFH-DA assay is widely used to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Fold Increase in ROS Production (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 10 | 3.5 ± 0.4 |
| 50 | 7.2 ± 0.8 |
| 100 | 12.6 ± 1.5 |
Assessment of Apoptosis: Western Blot Analysis
Western blotting can be used to detect changes in the expression of key proteins involved in the apoptotic cascade.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2, and p53). After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein | Concentration of this compound (µM) | Fold Change in Protein Expression (Normalized to Loading Control; Mean ± SD) |
| Cleaved Caspase-3 | Vehicle Control | 1.0 ± 0.1 |
| 10 | 2.5 ± 0.3 | |
| 50 | 5.8 ± 0.7 | |
| Cleaved PARP | Vehicle Control | 1.0 ± 0.2 |
| 10 | 3.1 ± 0.4 | |
| 50 | 7.2 ± 0.9 | |
| Bax/Bcl-2 Ratio | Vehicle Control | 1.0 ± 0.1 |
| 10 | 2.8 ± 0.3 | |
| 50 | 6.5 ± 0.8 | |
| Phospho-p53 (Ser15) | Vehicle Control | 1.0 ± 0.1 |
| 10 | 2.2 ± 0.2 | |
| 50 | 4.9 ± 0.6 |
Signaling Pathways and Experimental Workflows
Metabolic Activation and Genotoxicity Workflow
Caption: Metabolic activation of this compound leading to genotoxicity.
Oxidative Stress and Apoptosis Signaling Pathway
Caption: this compound-induced oxidative stress and p53-mediated apoptosis.
Putative PI3K/Akt and MAPK Signaling Involvement
Caption: Proposed involvement of PI3K/Akt and MAPK pathways in this compound toxicity.
Conclusion
The in vitro experimental design outlined in this document provides a robust framework for investigating the toxicological effects of this compound. By employing a combination of assays to assess cytotoxicity, genotoxicity, oxidative stress, and apoptosis, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying its toxicity. The provided protocols and data presentation tables offer a standardized approach to data collection and analysis, facilitating comparability across studies. The signaling pathway diagrams, based on current scientific understanding, serve as a valuable tool for visualizing the complex interplay of molecular events initiated by this compound exposure and for guiding future research in this critical area of environmental toxicology and drug development.
References
Protocols for the Extraction of 4-Nitropyrene from Environmental Samples
This document provides detailed application notes and experimental protocols for the extraction of 4-Nitropyrene, a carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH), from soil and water matrices. These protocols are designed for researchers, scientists, and professionals in environmental monitoring and drug development who are engaged in the analysis of environmental contaminants.
Application Note: Extraction of this compound from Soil
This compound is a combustion byproduct found in diesel exhaust and atmospheric particulate matter, which can accumulate in soil.[1][2] Its extraction from complex soil matrices requires robust methods to ensure high recovery and accurate quantification. The following protocol is based on a solvent extraction method, followed by cleanup and analysis. Pressurized solvent extraction with dichloromethane (B109758) has been shown to be effective for nitro-PAHs in soil.[3] An alternative method involves homogenization with hexane (B92381) and subsequent cleanup.[4]
Experimental Protocol: Soil Extraction
This protocol details a method for extracting this compound from soil samples, adapted from established procedures for nitro-PAHs.[4][5]
1. Sample Preparation:
-
Air-dry the soil sample to a constant weight.
-
Homogenize the sample by grinding and sieving through a 0.2 mm mesh to remove large debris.[4]
2. Extraction:
-
Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.
-
Add 10 mL of hexane to the soil sample.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4]
-
Add 4 g of sodium chloride (NaCl) to the mixture and vortex for another minute. The salt helps to break up soil aggregates and improve extraction efficiency.[4]
-
Sonicate the sample for 15 minutes in an ultrasonic bath to facilitate the release of this compound from the soil particles.[4]
-
Centrifuge the sample at 6000 rpm for 10 minutes to separate the hexane extract from the soil solids.[4]
3. Extract Cleanup:
-
Carefully collect 2 mL of the supernatant (hexane extract).[4]
-
Pass the extract through a multi-plug filtration cleanup (mPFC) column for purification.[4]
-
Transfer the cleaned extract to a 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4]
4. Analysis:
-
The dried residue can be reconstituted in a suitable solvent for instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][6]
-
For enhanced fluorescence detection, derivatization of the non-fluorescing 1-nitropyrene (B107360) to the fluorescing 1-aminopyrene (B158619) can be performed by treating the residue with iron powder in an acidic methanol (B129727) solution.[4]
Quantitative Data for Soil Extraction
The following table summarizes recovery data for nitro-PAHs from solid matrices, providing an indication of the expected performance of the extraction protocol.
| Analyte(s) | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| 3-Nitrophenanthrene, 9-Nitrophenanthrene, 1-Nitropyrene, 3-Nitrofluoranthene | Urban Soil | Pressurized Solvent Extraction (Dichloromethane) | 89 - 106 | [3] |
| Dinitropyrene isomers | Diesel Particulate Matter (SRM 1650) | Silica HPLC fractionation | 69 - 85 | [7] |
Experimental Workflow for Soil Extraction
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Assessing 4-Nitropyrene Toxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene (4-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion products. It is a potent mutagen and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Understanding the mechanisms of 4-NP toxicity is crucial for assessing its risk to human health and for the development of potential therapeutic or preventative strategies. This document provides detailed application notes and experimental protocols for assessing the toxicity of 4-NP using various in vitro cell culture models.
Cell Culture Models for this compound Toxicity Assessment
A variety of human cell lines can be utilized to investigate the organ-specific toxicity of this compound. The choice of cell line depends on the specific toxicological endpoint being investigated.
| Cell Line | Tissue of Origin | Key Characteristics | Relevant for Studying |
| A549 | Human Lung Carcinoma | Alveolar epithelial-like cells. | Inhalation-related toxicity, oxidative stress, DNA damage, and apoptosis in the lungs. |
| BEAS-2B | Human Bronchial Epithelium | Immortalized, non-cancerous bronchial epithelial cells. | Toxicity in the upper respiratory tract, xenobiotic metabolism. |
| HepG2 | Human Liver Carcinoma | Hepatocyte-like cells with metabolic capabilities. | Liver-specific metabolism and toxicity, metabolic activation of 4-NP. |
| MCF-7 | Human Breast Cancer | Estrogen receptor-positive breast adenocarcinoma cells. | Mammary gland toxicity, endocrine-disrupting effects. |
| NCI-H322 | Human Lung Adenocarcinoma | Non-small cell lung cancer line. | DNA adduct formation and genotoxicity in lung tissue.[1] |
| Diploid Human Fibroblasts | Human Connective Tissue | Normal, non-cancerous cells. | General cytotoxicity and DNA damage in non-cancerous tissues.[2] |
Data Presentation: Summary of this compound-Induced Toxic Effects
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | Incubation Time | Expected IC50 Range (µM) |
| A549 | MTT | Cell Viability | 24 - 72 hours | 10 - 100 |
| HepG2 | LDH | Membrane Integrity | 24 - 48 hours | 5 - 50 |
| MCF-7 | MTT | Cell Viability | 48 - 72 hours | 1 - 20 |
Table 2: Genotoxicity of this compound
| Cell Line | Assay | Endpoint | Expected Outcome |
| A549 | Comet Assay | DNA Strand Breaks | Increase in % Tail DNA |
| HepG2 | 32P-Postlabeling | DNA Adduct Formation | Detection of 4-NP-DNA adducts |
| MCF-7 | Micronucleus Assay | Chromosomal Damage | Increased micronuclei frequency |
Table 3: Oxidative Stress and Apoptosis Markers
| Cell Line | Assay | Parameter Measured | Expected Outcome |
| A549 | DCFH-DA | Reactive Oxygen Species (ROS) | Fold increase in fluorescence |
| HepG2 | Western Blot | Bax/Bcl-2 Ratio | Increased ratio |
| MCF-7 | Western Blot | Cleaved Caspase-3 | Increased expression |
Experimental Protocols
Cell Culture and Exposure to this compound
Materials:
-
Selected human cell line (e.g., A549, HepG2, MCF-7)
-
Complete culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (4-NP)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Maintain the cells in the appropriate complete culture medium supplemented with FBS and antibiotics. Subculture the cells upon reaching 80-90% confluency.
-
Preparation of 4-NP Stock Solution: Dissolve 4-NP in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or DNA extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Treatment with 4-NP: Prepare working solutions of 4-NP by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-NP. Include a vehicle control group treated with the same concentration of DMSO as the highest 4-NP concentration. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
Materials:
-
Cells cultured in a 96-well plate and treated with 4-NP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
After the incubation period with 4-NP, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Materials:
-
Cells cultured in a 96-well plate and treated with 4-NP
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
Materials:
-
Cells treated with 4-NP
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)
-
Microscope slides
-
Low melting point agarose (B213101)
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Harvest the treated and control cells and resuspend them in PBS at an appropriate concentration.
-
Mix the cell suspension with low melting point agarose and quickly pipette the mixture onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in the lysis solution provided in the kit and incubate at 4°C for the recommended time to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal electrophoresis unit filled with alkaline electrophoresis buffer. Allow the DNA to unwind for a specific period (e.g., 20-40 minutes).
-
Perform electrophoresis at a low voltage for a set time (e.g., 20-30 minutes).
-
Gently remove the slides and neutralize them with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) provided in the kit.
-
Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail".
-
Analyze the images using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).
DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate and treated with 4-NP
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
After treatment with 4-NP, wash the cells twice with warm HBSS or serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in HBSS or serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS or serum-free medium to remove the excess probe.
-
Add HBSS or medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The fold increase in ROS production in treated cells is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
Cells cultured in 6-well plates and treated with 4-NP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
The toxicity of this compound is initiated by its metabolic activation, leading to the formation of reactive intermediates that can cause DNA damage. This damage, in turn, can trigger cellular responses such as cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the toxicity of this compound in a selected cell line.
References
Application of 4-Nitropyrene in Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene (4-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its toxicological profile has been the subject of extensive research to understand its mechanism of action and its implications for human health. This document provides detailed application notes and experimental protocols for the use of this compound in toxicology studies, aimed at researchers, scientists, and professionals in drug development.
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. Its toxic effects are primarily mediated through its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process.
Application Notes
Toxicological Significance and Applications
This compound serves as a model compound for studying the toxicology of nitro-PAHs. Its primary applications in toxicology include:
-
Mechanistic Studies of Carcinogenesis: Investigating the metabolic pathways, DNA adduct formation, and mutational signatures associated with nitro-PAH-induced cancer.
-
Screening for Genotoxicity: Used as a positive control in various genotoxicity assays to assess the mutagenic and clastogenic potential of other chemical entities.
-
Comparative Toxicology: Comparing its toxic potency and metabolic pathways with other nitro-PAHs and parent PAHs to understand structure-activity relationships.
-
Environmental Carcinogenesis Research: Studying the role of environmental pollutants in the etiology of cancers, particularly in tissues like the mammary gland and liver.
Mechanism of Action
The toxicity of this compound is dependent on its metabolic activation. Two primary pathways are involved:
-
Nitroreduction: This is considered the main pathway for the formation of DNA-reactive metabolites. Cytosolic nitroreductases catalyze the reduction of the nitro group to a nitroso intermediate, followed by further reduction to N-hydroxy-4-aminopyrene. This hydroxylamine (B1172632) can be esterified (e.g., by acetylation) to form a reactive electrophile that readily binds to DNA, primarily at the C8 position of guanine, forming N-(deoxyguanosin-8-yl)-4-aminopyrene (dG-C8-AP). This adduct is considered a critical lesion responsible for the mutagenic and carcinogenic effects of this compound.
-
Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can oxidize the aromatic rings of this compound to form phenols, dihydrodiols, and epoxides. While ring oxidation can be a detoxification pathway, some epoxide metabolites can also be reactive towards DNA.
Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicological studies of this compound.
Table 1: In Vivo Carcinogenicity Data
| Species/Strain | Route of Administration | Target Organ | Tumor Type | Incidence in Treated Animals | Incidence in Control Animals | Reference |
| Female Sprague-Dawley Rats | Intraperitoneal | Mammary Gland | Adenocarcinoma | 45% (13/29) | 3% (1/29) | King, 1988; Imaida et al., 1991 |
| Newborn Female CD Rats | Subcutaneous | Mammary Gland | Adenocarcinoma | 68% (19/28) | 4% (1/28) | IARC, 1989 |
| Male Newborn Mice | Intraperitoneal | Liver | Hepatocellular Carcinoma | 69% (20/29) | 0% (30) | Wislocki et al., 1986 |
| Male and Female Newborn Mice | Intraperitoneal | Lung | Adenoma/Carcinoma | 38% (males), 31% (females) | 4% (males), 0% (females) | Wislocki et al., 1986 |
Table 2: DNA Adduct Levels
| System | This compound Concentration/Dose | Adduct Analyzed | Adduct Level | Reference |
| In vitro (Xanthine Oxidase) | Not specified | Total DNA adducts | 12.0 ± 1.1 nmol/mg DNA | Chae et al., 1999 |
| Female CD Rats (Mammary DNA) | 58 mg/kg (oral) | Total DNA adducts | 3.5 times higher than 1-nitropyrene | Chae et al., 1997 |
| Human Lung Tumor Cells (NCI-H322) | Not specified | Nitro-PAH-DNA adducts | 0.2 to ~30 adducts per 10⁸ nucleotides | PubChem CID 62134 |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains TA98 and TA100
-
This compound (dissolved in DMSO)
-
Top agar (B569324) (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)
-
Minimal glucose agar plates
-
S9 fraction (from Aroclor 1254-induced rat liver) and S9 co-factor mix
-
Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 without S9, 2-aminoanthracene (B165279) for both with S9)
-
Negative control (DMSO)
Protocol:
-
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the this compound test solution (various concentrations, e.g., 1, 5, 10, 50, 100 µ g/plate ).
-
For metabolic activation, add 0.5 mL of S9 mix to the top agar. For experiments without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.
In Vitro Micronucleus Assay
Objective: To evaluate the clastogenic and aneugenic potential of this compound by detecting the formation of micronuclei in cultured mammalian cells.
Materials:
-
Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cytochalasin B (to block cytokinesis)
-
S9 fraction and co-factor mix (for metabolic activation)
-
Fixative (e.g., methanol (B129727):acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or acridine (B1665455) orange)
-
Positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9)
-
Negative control (DMSO)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach and enter exponential growth.
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.
-
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. The concentration of cytochalasin B should be optimized for the cell type to ensure a high proportion of binucleated cells.
-
Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain.
-
Score at least 1000 binucleated cells per concentration for the presence of micronuclei. A micronucleus should be a small, non-refractile, circular body in the cytoplasm, with a diameter of less than one-third of the main nucleus.
-
A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
-
Cell Transformation Assay
Objective: To assess the carcinogenic potential of this compound by its ability to induce morphological transformation in cultured cells.
Materials:
-
BALB/c 3T3 mouse embryo fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa)
-
Positive control (e.g., 3-methylcholanthrene)
-
Negative control (DMSO)
Protocol:
-
Cell Seeding: Seed BALB/c 3T3 cells at a low density in culture dishes.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.
-
Culture Maintenance: After treatment, replace the medium with fresh complete medium and continue to culture the cells for 4-6 weeks, with regular medium changes.
-
Fixing and Staining: At the end of the culture period, fix the cells with methanol and stain with Giemsa.
-
Scoring: Examine the dishes for the presence of transformed foci. Transformed foci are characterized by a dense, multi-layered growth of cells with a criss-cross pattern and loss of contact inhibition.
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the number of transformed foci per dish compared to the negative control.
³²P-Postlabelling Assay for DNA Adducts
Objective: To detect and quantify this compound-induced DNA adducts in target tissues.
Materials:
-
DNA isolated from tissues of this compound-treated animals or from treated cells
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Solvents for TLC development
Protocol:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (optional but recommended): Enrich the adducted nucleotides by treatment with nuclease P1, which dephosphorylates normal nucleotides but not most adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Separate the ³²P-labeled adducted nucleotides by multi-dimensional TLC.
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
Visualizations
Signaling Pathway of this compound Metabolic Activation and Genotoxicity
Application Notes and Protocols for the Spectroscopic Characterization of 4-Nitropyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of various spectroscopic techniques for the characterization of 4-Nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest due to its presence in environmental samples and its potential biological activity. These application notes include summaries of expected quantitative data, detailed experimental protocols, and graphical representations of the analytical workflows.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within this compound. The extended aromatic system of the pyrene (B120774) backbone and the presence of the nitro group give rise to characteristic absorption bands.
Data Presentation
| Parameter | Value | Solvent | Reference |
| λmax 1 | ~280 nm | Methanol | Estimated based on related compounds |
| λmax 2 | ~385 nm | Methanol | Estimated based on related compounds |
| λmax 3 (Shoulder) | ~400 nm | Methanol | [1] |
| Molar Absorptivity (ε) | Not available | - | - |
Experimental Protocol
-
Solution Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol, ethanol, or acetonitrile. A typical concentration is in the range of 1-10 µg/mL. Perform serial dilutions to obtain a range of concentrations for quantitative analysis if required.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample preparation and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Spectral Acquisition: Scan the sample from a wavelength of approximately 200 nm to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve by plotting absorbance at a specific λmax versus concentration.
Experimental Workflow
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide information about the emission properties of this compound. It is important to note that nitro-substituted aromatic compounds often exhibit quenched fluorescence. However, understanding its weak fluorescence or phosphorescence can still be valuable.
Data Presentation
| Parameter | Value | Solvent | Reference |
| Excitation Wavelength (λex) | ~385 nm | Not specified | Estimated from absorption data |
| Emission Wavelength (λem) | > 400 nm | Not specified | Estimated |
| Quantum Yield (Φf) | Very low | Not specified | [2] |
Experimental Protocol
-
Solution Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., cyclohexane, ethanol). Concentrations are typically in the micromolar range to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator to record the fluorescence spectrum and identify the emission maximum (λem).
-
Quantum Yield Determination (Optional): If a quantitative measure of fluorescence is needed, a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate) can be used for a comparative measurement.
Experimental Workflow
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations.
Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |
| ~3100 - 3000 | Aromatic C-H stretch | Medium | General IR tables |
| ~1600 - 1450 | Aromatic C=C stretch | Medium-Strong | General IR tables |
| ~1520 & ~1340 | NO₂ asymmetric & symmetric stretch | Strong | General IR tables for nitroarenes |
| ~850 - 750 | C-H out-of-plane bend | Strong | General IR tables |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the instrument.
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Sample Measurement: Place the KBr pellet containing the sample in the sample holder.
-
Spectral Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Experimental Workflow
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of this compound. It is particularly useful for observing non-polar bonds and symmetric vibrations.
Data Presentation
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity | Reference |
| ~1600 | Aromatic ring stretching | Strong | Estimated from related compounds |
| ~1340 | NO₂ symmetric stretch | Strong | Estimated from related compounds |
| ~1240 | C-H in-plane bending | Medium | Estimated from related compounds |
| Other skeletal vibrations | Pyrene ring modes | Medium-Strong | Estimated from related compounds |
Experimental Protocol
-
Sample Preparation: Place a small amount of solid this compound onto a microscope slide or into a capillary tube.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Instrument Calibration: Calibrate the spectrometer using a known standard (e.g., silicon).
-
Spectral Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: Identify the characteristic Raman shifts and assign them to the corresponding molecular vibrations.
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Data Presentation
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| Data not available | - | - | - | [3] |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment | Reference |
| Data not available | - |
Note: While it is reported that NMR data for this compound has been published, the specific chemical shifts and coupling constants were not found in the searched literature.[3] The data for the related compound, 1-Nitropyrene (B107360), can be used for comparison.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Instrument Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.
-
Spectral Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the carbon NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.
Experimental Workflow
References
Solid-Phase Extraction of 4-Nitropyrene from Environmental Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 4-nitropyrene from various environmental matrices, including water, soil, and air. These guidelines are intended to assist in the development and implementation of robust analytical methods for the detection and quantification of this carcinogenic compound.
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern due to its mutagenic and carcinogenic properties.[1] It is primarily formed from the nitration of pyrene, a common product of incomplete combustion of organic materials.[1] As such, this compound is detected in various environmental compartments, including air, water, and soil, often adsorbed to particulate matter.[1][2][3] Accurate and sensitive analytical methods are crucial for monitoring its presence and assessing potential human exposure and environmental impact. Solid-phase extraction has emerged as a widely used, efficient, and effective technique for the selective extraction and pre-concentration of this compound from complex environmental samples prior to chromatographic analysis.[4][5]
Principles of Solid-Phase Extraction for this compound
Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to isolate analytes of interest from a liquid sample.[4][5] For a non-polar compound like this compound, reversed-phase SPE is the most common approach. In this method, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain the non-polar analyte from a polar sample matrix (e.g., water). The extraction process typically involves four key steps:
-
Conditioning: The sorbent is treated with a solvent like methanol (B129727) to wet the stationary phase, followed by an equilibration step with water to prepare the sorbent for the aqueous sample.[4]
-
Loading: The sample is passed through the SPE cartridge, and this compound is adsorbed onto the sorbent material.
-
Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are more polar than this compound.
-
Elution: A strong, non-polar solvent is used to disrupt the interactions between this compound and the sorbent, eluting the analyte for subsequent analysis.
Experimental Protocols
Detailed methodologies for the solid-phase extraction of this compound from water, soil, and air matrices are provided below.
Protocol 1: Extraction of this compound from Water Samples
This protocol is suitable for the extraction of this compound from various aqueous matrices, including drinking water, surface water, and wastewater. C18-bonded silica (B1680970) is the recommended sorbent due to its high affinity for non-polar compounds.
Materials:
-
Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Deionized water
-
SPE Vacuum Manifold
-
Glassware for sample collection and evaporation
Procedure:
-
Sample Preparation:
-
Filter water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.
-
If necessary, adjust the sample pH to neutral.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of dichloromethane, followed by 10 mL of methanol.
-
Equilibrate the cartridges with 10 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Pass the water sample (typically 500 mL to 1 L) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the retained this compound with two 5 mL aliquots of a mixture of dichloromethane and acetonitrile.
-
The choice of elution solvent can be optimized, with dichloromethane and acetonitrile being effective for nitro-PAHs.
-
-
Eluate Processing:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile or mobile phase for LC analysis) for instrumental analysis.
-
Protocol 2: Extraction of this compound from Soil and Sediment Samples
This protocol involves an initial solvent extraction of this compound from the solid matrix, followed by a clean-up step using SPE. Florisil or silica-based sorbents are often used for the cleanup of soil extracts.[6][7]
Materials:
-
Solid-Phase Extraction Cartridges: Florisil or Silica (1 g, 6 mL)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Ultrasonic bath or Soxhlet extractor
-
Centrifuge
Procedure:
-
Sample Preparation and Solvent Extraction:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Extract a known amount of the sample (e.g., 10 g) with a suitable solvent mixture such as dichloromethane/n-hexane (1:1, v/v) using ultrasonication or Soxhlet extraction.
-
After extraction, centrifuge the sample and collect the supernatant.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL).
-
-
SPE Cartridge Conditioning:
-
Place the Florisil or silica SPE cartridges on the vacuum manifold.
-
Condition the cartridge with 10 mL of n-hexane.
-
-
Sample Loading:
-
Load the concentrated extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a small volume of n-hexane to elute non-polar interferences.
-
-
Elution:
-
Elute the this compound with a more polar solvent or solvent mixture, such as dichloromethane or a mixture of n-hexane and dichloromethane. The exact composition should be optimized based on the specific soil matrix and desired fractionation.
-
-
Eluate Processing:
-
Evaporate the eluate and reconstitute as described in Protocol 1.
-
Protocol 3: Extraction of this compound from Air Particulate Matter
This protocol is designed for the extraction of this compound from airborne particulate matter collected on filters (e.g., quartz fiber filters).
Materials:
-
Solid-Phase Extraction Cartridges: Silica or a combination of sorbents.
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ultrasonic bath
Procedure:
-
Sample Preparation and Solvent Extraction:
-
Cut a portion of the filter containing the collected particulate matter into small pieces.
-
Place the filter pieces in a vial and add a mixture of acetonitrile and dichloromethane.
-
Extract the analytes using an ultrasonic bath for approximately 30 minutes.[8]
-
Filter the extract to remove filter debris.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
SPE Cartridge Conditioning:
-
Condition a silica SPE cartridge with n-hexane.
-
-
Sample Loading:
-
Load the concentrated extract onto the cartridge.
-
-
Fractionation and Elution:
-
A sequential elution with solvents of increasing polarity can be used to separate different classes of compounds. For example, an initial wash with n-hexane can be followed by elution with a mixture of n-hexane and dichloromethane to isolate the nitro-PAH fraction.
-
-
Eluate Processing:
-
Evaporate and reconstitute the collected fraction for analysis.
-
Quantitative Data
The following table summarizes typical performance data for the SPE of nitropyrenes from environmental samples. It is important to note that these values can vary depending on the specific matrix, analytical instrumentation, and method optimization.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference |
| 1-Nitropyrene (B107360) | Water | C18 | 76 - 97 | - | - | [9] |
| Nitro-PAHs | Air Particulate Matter | - | 75 - 145 | 3.2 - 22.2 pg | - | [8] |
| This compound | Air Particulate Matter | - | - | - | - | [1] |
| PAH4 | Chinese Medicine Raw Materials | Florisil and EUPAH | 78.6 - 107.6 | 0.7 µg/kg | 2.0 µg/kg | [10] |
Note: Data for this compound is limited in some matrices. The provided data for 1-nitropyrene and general nitro-PAHs can serve as a starting point for method development. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are defined as the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11][12][13]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from an environmental sample.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. Determination of polycyclic aromatic hydrocarbons and substitutes (nitro-, Oxy-PAHs) in urban soil and airborne particulate by GC-MS and NCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Explained [scioninstruments.com]
- 5. fishersci.ca [fishersci.ca]
- 6. affinisep.com [affinisep.com]
- 7. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. pjlabs.com [pjlabs.com]
- 12. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Nitropyrene in Cancer Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene is a potent mutagen and a well-established carcinogen in various animal models.[1][2][3] Classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC), it serves as a critical tool in cancer research.[2][4] Its primary mechanism of carcinogenicity involves metabolic activation to reactive intermediates that form covalent bonds with DNA, creating DNA adducts.[3][5] This genotoxic activity makes this compound an ideal positive control in a range of cancer bioassays, from in vitro genotoxicity screens to in vivo tumorigenicity studies.
These application notes provide detailed protocols for utilizing this compound in key cancer bioassays, including the newborn mouse tumorigenicity assay, the rat mammary carcinogenicity model, and the detection of DNA adducts using the ³²P-postlabeling technique. The information herein is intended to guide researchers in the safe and effective use of this compound for validating assay performance, studying mechanisms of carcinogenesis, and evaluating the efficacy of potential chemopreventive agents.
Data Presentation
In Vivo Tumorigenicity of this compound
The following table summarizes the tumorigenic effects of this compound in a newborn mouse bioassay, providing a comparative overview with its parent compound, pyrene, and the less potent isomer, 1-nitropyrene.
| Compound | Total Dose (nmol/mouse) | Sex | Liver Tumor Incidence (%) | Lung Tumor Incidence (%) |
| This compound | 2800 | Male | 83 | 38 |
| Female | 7 | 31 | ||
| 1-Nitropyrene | 2800 | Male | 21-28 | 3-10 |
| Female | 0 | 3-10 | ||
| Pyrene | 2800 | Male | 21-28 | 3-10 |
| Female | 0 | 3-10 |
Data compiled from studies on the tumorigenicity of nitrated polycyclic aromatic hydrocarbons in the newborn mouse model.[1]
Signaling Pathways and Experimental Workflows
Metabolic Activation and DNA Adduct Formation of this compound
The carcinogenicity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates the key steps in this process, leading to the formation of DNA adducts, the primary initiators of mutagenesis and carcinogenesis.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Experimental Workflow for the Newborn Mouse Tumorigenicity Bioassay
This diagram outlines the key stages of an in vivo bioassay to assess the carcinogenic potential of this compound in newborn mice.
Caption: Workflow for a newborn mouse tumorigenicity bioassay.
Experimental Workflow for ³²P-Postlabeling DNA Adduct Analysis
The following diagram details the procedural flow for the highly sensitive ³²P-postlabeling assay used to detect and quantify DNA adducts.
Caption: Workflow for ³²P-postlabeling analysis of DNA adducts.
Experimental Protocols
Protocol 1: Newborn Mouse Tumorigenicity Bioassay
This protocol is designed to assess the in vivo tumorigenicity of this compound and can be adapted to evaluate potential carcinogenic or chemopreventive agents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pregnant CD-1 mice
-
Sterile syringes and needles (30-gauge)
-
Standard animal housing and husbandry equipment
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in DMSO to achieve the desired concentration. For example, to administer a total dose of 2800 nmol per mouse, a stock solution can be prepared to deliver this amount in three separate injections.
-
Animal Dosing:
-
Use newborn CD-1 mice within 24 hours of birth.
-
Administer the this compound solution via intraperitoneal (i.p.) injection on day 1, day 8, and day 15 of life.[1]
-
A typical injection volume is 5-10 µL.
-
A control group should be injected with an equivalent volume of DMSO.
-
-
Observation:
-
Wean the mice at 3-4 weeks of age.
-
House the animals under standard conditions for approximately 24-28 weeks.
-
Monitor the animals regularly for any signs of toxicity or tumor development.
-
-
Necropsy and Tissue Analysis:
-
At the end of the observation period, euthanize the mice.
-
Perform a complete necropsy, paying close attention to the liver and lungs.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
Count and measure all visible tumors.
-
-
Data Analysis:
-
Calculate the tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) for each group.
-
Statistically compare the results from the this compound-treated group to the control group.
-
Protocol 2: Rat Mammary Carcinogenicity Assay
This protocol outlines a model for studying mammary gland carcinogenesis using this compound as the inducing agent.
Materials:
-
This compound
-
DMSO
-
Female Sprague-Dawley rats (30 days old)
-
Sterile syringes and needles
-
Animal housing and husbandry equipment
Procedure:
-
Dosing Solution Preparation: Prepare a sterile solution of this compound in DMSO.
-
Carcinogen Administration:
-
At 30 days of age, administer this compound via direct injection into the mammary gland area.[2]
-
Alternatively, subcutaneous injections in the mammary region can be performed.
-
A control group should receive injections of the vehicle (DMSO) only.
-
-
Tumor Monitoring:
-
Palpate the mammary glands weekly to detect the appearance of tumors.
-
Measure the dimensions of any palpable tumors with calipers.
-
-
Termination and Tissue Collection:
-
The study can be terminated at a predetermined time point (e.g., 20-30 weeks post-injection) or when tumors reach a specific size.
-
Euthanize the rats and perform a necropsy.
-
Excise mammary tumors and surrounding tissue.
-
Fix a portion of each tumor in 10% neutral buffered formalin for histopathology, and snap-freeze the remainder for molecular analyses.
-
-
Data Analysis:
-
Determine the tumor incidence, latency (time to first tumor), and multiplicity.
-
Perform histopathological classification of the tumors (e.g., adenomas, carcinomas).
-
Protocol 3: ³²P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method is used to detect and quantify DNA adducts formed by this compound.[5][6]
Materials:
-
DNA samples (from tissues or cells exposed to this compound)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
Chromatography solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion:
-
Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[6]
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducts are resistant to this enzyme. This step enriches the adducted nucleotides.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[5]
-
-
Chromatographic Separation:
-
Apply the ³²P-labeled adducts to a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using a series of solvent systems to separate the different DNA adducts.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen or X-ray film to detect the radioactive spots corresponding to the DNA adducts.
-
Quantify the radioactivity of each spot to determine the level of DNA adducts, typically expressed as relative adduct labeling (RAL).
-
Conclusion
This compound is an invaluable tool for cancer research, providing a reliable positive control for a variety of bioassays. The protocols and data presented here offer a comprehensive guide for its application in studying carcinogenesis and for the development of novel cancer therapies and prevention strategies. Due to the carcinogenic nature of this compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Detection of 4-Nitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (N-PAH) that has garnered significant attention due to its mutagenic and carcinogenic properties. It is a component of diesel exhaust and other combustion products, leading to its prevalence as an environmental pollutant. The detection and quantification of this compound are crucial for environmental monitoring, toxicological studies, and in the assessment of potential risks to human health. Fluorescent probes offer a highly sensitive and selective method for the detection of various analytes, including nitroaromatic compounds like this compound. This document provides detailed application notes and protocols for the use of fluorescent probes in the detection of this compound.
The primary mechanism for the detection of nitroaromatic compounds by many fluorescent probes is fluorescence quenching . This process involves a decrease in the fluorescence intensity of the probe upon interaction with the analyte (the quencher). The quenching can occur through various mechanisms, with Photoinduced Electron Transfer (PET) being a common pathway for electron-deficient nitroaromatics. In this process, the excited fluorophore donates an electron to the nitroaromatic compound, leading to a non-radiative decay to the ground state and thus, a reduction in fluorescence.[1][2]
Featured Fluorescent Probe: Pyrene-Based Probes
Pyrene (B120774) and its derivatives are excellent candidates for the development of fluorescent probes for nitroaromatic compounds.[3] Their strong fluorescence, long excited-state lifetime, and propensity for π-π stacking interactions make them highly sensitive to the presence of quenchers like this compound.[4] This document will focus on the application of a generic pyrene-based fluorescent probe as a representative example for the detection of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the detection of nitroaromatic compounds using pyrene-based fluorescent probes. While specific data for this compound is limited in the literature, the data for structurally similar nitroaromatic compounds provide a strong indication of the expected performance.
| Fluorescent Probe Candidate | Analyte | Limit of Detection (LOD) | Stern-Volmer Constant (Ksv) (M⁻¹) | Linear Range | Reference |
| Pyrene-functionalized oxacalix[2]arene | 2,4,6-trinitrophenol (TNP) | 1.6 µM | Not Reported | Not Reported | [1] |
| Pyrene-functionalized oxacalix[2]arene | 4-nitrophenol (4NP) | 1.9 µM | Not Reported | Not Reported | [1] |
| Pyrene-based probe (PYS) | Picric Acid (PA) | 0.87 µM | Not Reported | Not Reported | [5][6] |
| Pyrene derivative (Probe 3a) | p-nitroaniline | 6.18 nM | Not Reported | Not Reported | [7] |
Note: The performance of a specific probe for this compound will need to be experimentally determined. The values above serve as a guideline for the potential sensitivity and affinity.
Signaling Pathway and Experimental Workflow
The interaction between a pyrene-based fluorescent probe and this compound leading to fluorescence quenching can be visualized as follows:
Caption: Photoinduced electron transfer from the excited pyrene probe to this compound.
The general experimental workflow for the detection of this compound using a fluorescent probe is outlined below:
Caption: General experimental workflow for this compound detection.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrene-Based Fluorescent Probe (Pyrene-Schiff Base)
This protocol describes the synthesis of a simple pyrene-based Schiff base probe, which can be adapted for the detection of nitroaromatic compounds.
Materials:
-
Pyridine-2-carboxaldehyde
-
Ethanol (B145695) (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve 1-aminopyrene (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add pyridine-2-carboxaldehyde (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of Stock and Working Solutions
Materials:
-
Synthesized pyrene-based fluorescent probe
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, DMSO, or a buffer solution)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Probe Stock Solution (e.g., 1 mM): Accurately weigh a known amount of the fluorescent probe and dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of 1 mM. Store this stock solution in the dark at 4°C.
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh a known amount of this compound and dissolve it in the same solvent in a volumetric flask to achieve a final concentration of 10 mM.
-
Probe Working Solution (e.g., 10 µM): Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) using the same solvent. The optimal concentration should be determined experimentally to give a strong and stable fluorescence signal.
-
This compound Working Solutions: Prepare a series of this compound solutions of varying concentrations by serial dilution of the this compound stock solution. The concentration range should be chosen to encompass the expected detection range.
Protocol 3: Fluorescence Quenching Assay for this compound Detection
Materials and Instrumentation:
-
Probe working solution
-
This compound working solutions
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for signal stabilization.[8]
-
Determine Optimal Wavelengths:
-
Place the probe working solution in a quartz cuvette.
-
Record the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths for the probe.
-
-
Fluorescence Measurements:
-
Set the spectrofluorometer to the determined λex and λem.
-
To a series of quartz cuvettes, add a fixed volume of the probe working solution (e.g., 2 mL).
-
To the first cuvette (the blank), add a volume of pure solvent equal to the volume of the analyte solution to be added to the other cuvettes. Measure the initial fluorescence intensity (I₀).
-
To the subsequent cuvettes, add increasing volumes of the this compound working solutions to achieve a range of final concentrations.
-
Gently mix the contents of each cuvette and incubate for a short period (e.g., 2-5 minutes) at room temperature to allow the probe and analyte to interact.
-
Measure the fluorescence intensity (I) for each cuvette.
-
Protocol 4: Data Analysis and Interpretation
1. Stern-Volmer Analysis: The fluorescence quenching data is typically analyzed using the Stern-Volmer equation:[9]
I₀ / I = 1 + Ksv * [Q]
Where:
-
I₀ is the fluorescence intensity of the probe in the absence of the quencher.
-
I is the fluorescence intensity of the probe in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (this compound).
Procedure:
-
Calculate the I₀/I ratio for each concentration of this compound.
-
Plot I₀/I versus the concentration of this compound ([Q]).
-
Perform a linear regression on the data points in the linear range of the plot.
-
The slope of the linear fit is the Stern-Volmer constant (Ksv), which indicates the quenching efficiency. A larger Ksv value signifies a more efficient quenching process.[9]
2. Limit of Detection (LOD) Calculation: The limit of detection is the lowest concentration of the analyte that can be reliably detected. It can be calculated using the following equation:[10]
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence intensity of the probe solution without this compound, measured multiple times).
-
k is the slope of the calibration curve (the linear portion of the plot of fluorescence intensity versus this compound concentration).
Troubleshooting
-
Signal Instability: Ensure the spectrofluorometer lamp has warmed up sufficiently. Check for and eliminate any ambient light leaks into the sample compartment.[8]
-
Non-linear Stern-Volmer Plot: An upward curvature in the Stern-Volmer plot may indicate the presence of both static and dynamic quenching.[11] A downward curvature might suggest that a fraction of the fluorophore is inaccessible to the quencher.
-
Low Sensitivity: Optimize the probe concentration, solvent, and pH. Ensure the purity of the synthesized probe.
Conclusion
Fluorescent probes, particularly those based on the pyrene scaffold, offer a promising avenue for the sensitive and selective detection of this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to develop and implement fluorescence-based assays for this important environmental and biological analyte. While the provided data is based on analogous nitroaromatic compounds, it serves as a strong foundation for the successful application of these methods to this compound detection. Experimental validation with this compound is a critical next step to fully characterize the performance of any new fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. edinst.com [edinst.com]
- 10. Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edinst.com [edinst.com]
Application Notes and Protocols for Immunohistochemical Detection of 4-Nitropyrene Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene (4-NP) is a mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other environmental pollutants. Its genotoxicity is primarily mediated through the formation of DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. The predominant DNA adduct formed from 4-NP is N-(deoxyguanosin-8-yl)-4-aminopyrene, a result of the metabolic nitroreduction pathway.[1] Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of these DNA adducts within tissues, providing valuable insights into tissue-specific damage and the cellular response to 4-NP exposure.
These application notes provide a detailed protocol for the immunohistochemical detection of 4-NP-induced DNA damage in formalin-fixed, paraffin-embedded (FFPE) tissues. The protocol is based on established methods for detecting other carcinogen-DNA adducts and can be adapted for specific experimental needs. Additionally, this document outlines a semi-quantitative scoring method for data analysis and presents a putative signaling pathway involved in the cellular response to 4-NP-induced DNA damage.
Data Presentation: Semi-Quantitative Analysis of this compound-DNA Adducts
Immunohistochemical staining intensity can be semi-quantitatively scored to compare the extent of this compound-induced DNA damage across different samples or experimental conditions. The scoring should be performed by at least two independent observers blinded to the sample identities to ensure objectivity. A common method involves assessing both the intensity of the nuclear staining and the percentage of positively stained cells.
Scoring System:
-
Intensity Score (I):
-
0: No staining
-
1: Weakly positive staining
-
2: Moderately positive staining
-
3: Strongly positive staining
-
-
Proportion Score (P):
-
0: <1% positive cells
-
1: 1-25% positive cells
-
2: 26-50% positive cells
-
3: 51-75% positive cells
-
4: >75% positive cells
-
Histoscore (H-Score):
A final H-score can be calculated by multiplying the intensity and proportion scores (H-Score = I x P), providing a numerical value for statistical analysis.
Table 1: Representative Semi-Quantitative Analysis of this compound-DNA Adducts in Lung Tissue
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean ± SD) | Percentage of Positive Nuclei (Mean ± SD) | H-Score (Mean ± SD) |
| Control | 0 | 0.2 ± 0.1 | 0.5% ± 0.2% | 0.01 ± 0.005 |
| This compound (Low Dose) | 10 | 1.5 ± 0.4 | 20% ± 5% | 0.3 ± 0.08 |
| This compound (High Dose) | 50 | 2.8 ± 0.3 | 65% ± 8% | 1.82 ± 0.23 |
Note: This table presents hypothetical data for illustrative purposes, based on typical results observed in immunohistochemical studies of carcinogen-DNA adducts.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of this compound-DNA Adducts in FFPE Tissues
This protocol is adapted from standard IHC procedures for detecting DNA adducts in paraffin-embedded tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-N-(deoxyguanosin-8-yl)-4-aminopyrene antibody (requires specific generation or commercial sourcing).
-
Biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol: 2 changes for 5 minutes each.
-
Immerse in 70% ethanol: 2 changes for 5 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS: 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
-
Chromogenic Detection:
-
Prepare DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and xylene.
-
Mount with a permanent mounting medium.
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use tissue sections from an animal model known to have been exposed to a high dose of this compound.
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for IHC Detection
Caption: Workflow for immunohistochemical detection of this compound-DNA adducts.
Diagram 2: Putative Signaling Pathway of this compound Induced DNA Damage Response
Studies on nitro-PAHs, including 1-nitropyrene (B107360) which is structurally similar to this compound, suggest that the cellular response to the induced DNA damage involves the activation of DNA damage checkpoint pathways and oxidative stress responses.[2][3][4]
Caption: Putative signaling pathway for this compound DNA damage response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signalling pathways involved in 1-nitropyrene (1-NP)-induced and 3-nitrofluoranthene (3-NF)-induced cell death in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic effects of 1-nitropyrene in macrophages are mediated through a p53-dependent pathway involving cytochrome c release, caspase activation, and PARP-1 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Interferences in the Analytical Detection of 4-Nitropyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analytical detection of 4-Nitropyrene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of interference in this compound analysis?
The most prevalent interferences in this compound analysis arise from the complexity of the sample matrix. These "matrix effects" involve co-eluting compounds that can either suppress or enhance the analytical signal, leading to inaccurate quantification.[1] Common sources of interference include:
-
Other Nitro-PAHs and PAHs: Structural isomers and other polycyclic aromatic hydrocarbons (PAHs) can have similar chromatographic and mass spectrometric properties, causing overlapping peaks.
-
Complex Sample Matrices: Samples such as diesel exhaust particulate, urban air particulates, and biological fluids contain a multitude of organic compounds that can interfere with the detection of this compound.[2][3]
-
Fluorescence Quenching Agents: In fluorescence-based detection, other molecules in the sample can absorb the excitation or emission energy, reducing the fluorescence intensity of this compound.[4][5]
Q2: My this compound signal is lower than expected or highly variable. What could be the cause?
Low or inconsistent signal intensity is a frequent issue, often attributable to matrix effects or problems with the analytical methodology.
Troubleshooting Steps:
-
Evaluate for Matrix Effects: Matrix components can suppress the ionization of this compound in mass spectrometry or quench its fluorescence.[1][6]
-
Solution: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) columns can effectively remove many interfering compounds.[7] The use of an appropriate internal standard, with a chemical structure and properties similar to this compound, can help to normalize the signal and correct for matrix-induced suppression.
-
-
Check for Fluorescence Quenching: If using a fluorescence detector, co-eluting compounds can absorb the excitation energy or de-excite the excited this compound molecule through non-radiative pathways.[8][9]
-
Solution: Improve chromatographic separation to isolate this compound from quenching agents. Adjusting the mobile phase composition or temperature program can enhance resolution. Additionally, consider a solvent with a different polarity that may reduce the quenching effect.
-
-
Verify Sample Preparation and Extraction Efficiency: Incomplete extraction of this compound from the sample matrix will result in a lower-than-expected signal.
-
Solution: Optimize your extraction method. Techniques like Soxhlet extraction with dichloromethane (B109758) are commonly used for solid samples.[3] Ensure the solvent is appropriate for your sample type and that the extraction time is sufficient.
-
Q3: I am observing co-eluting peaks with my this compound standard. How can I improve the separation?
Co-elution of interfering compounds is a significant challenge, particularly with complex samples.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
For HPLC: Adjust the mobile phase gradient, flow rate, or temperature to improve the separation of this compound from interfering peaks. Using a column with a different stationary phase chemistry can also provide the necessary selectivity.[10][11]
-
For GC: Modify the temperature program, particularly by using a slower ramp rate during the elution of this compound. Ensure the carrier gas flow rate is optimal for the column dimensions to maximize separation efficiency.[10]
-
-
Enhance Sample Cleanup: A more rigorous sample cleanup protocol can remove the interfering compounds before they reach the analytical column. Consider multi-step solid-phase extraction or fractionation by normal phase liquid chromatography.[3]
-
Utilize a More Selective Detector: If chromatographic separation is insufficient, a more selective detector can help to differentiate this compound from co-eluting interferences.
-
Solution: Tandem mass spectrometry (GC-MS/MS or LC-MS/MS) offers high selectivity and is effective at distinguishing the target analyte from background noise and isobaric interferences.[3]
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Analytical Method | Common Matrix | Typical Detection Limit | Advantages | Common Interferences |
| GC-NICI-MS | Airborne Particulates, Diesel Exhaust | 5.5 ± 0.6 ng/g of particulate matter[7] | High sensitivity and selectivity for nitro-compounds. | Isobaric compounds, matrix effects.[7][12] |
| GC-MS/MS | Air Particulates | ~1 pg (corresponding to 1 pg/m³ in air)[3] | Excellent selectivity, reduces the need for extensive sample cleanup.[3] | Complex matrix can still cause ion suppression. |
| HPLC-FLD | Seawater, Pork Muscle | 0.025 to 0.25 µg/L (for Pyrene)[13] | Good sensitivity for fluorescent compounds. | Fluorescence quenching from matrix components.[4][14] |
| HPLC-CLD | Airborne Particulates | 1-10 fmol[15] | High sensitivity and specificity for nitroaromatic compounds. | Requires post-column derivatization. |
Experimental Protocols
Protocol 1: Sample Preparation of Airborne Particulates for GC-MS Analysis
This protocol outlines a general procedure for the extraction and cleanup of this compound from airborne particulate matter collected on filters.
-
Extraction:
-
The filter sample is subjected to Soxhlet extraction with dichloromethane for 18-24 hours.[3]
-
-
Concentration:
-
The extract is then concentrated to approximately 1 mL using a rotary evaporator.
-
The solvent is exchanged to toluene.[3]
-
-
Cleanup (via Solid-Phase Extraction):
-
A silica or alumina SPE cartridge is conditioned with hexane.
-
The concentrated extract is loaded onto the cartridge.
-
The cartridge is washed with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.
-
This compound and other nitro-PAHs are eluted with a more polar solvent mixture, such as dichloromethane/hexane.
-
-
Final Preparation:
-
The eluate is concentrated under a gentle stream of nitrogen to the desired final volume.
-
An internal standard is added prior to injection into the GC-MS system.[7]
-
Visualizations
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blackmeditjournal.org [blackmeditjournal.org]
- 14. High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the sensitivity and selectivity of 4-Nitropyrene assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and selectivity of 4-Nitropyrene assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decreasing fluorescence signal over time in my this compound assay. What is the likely cause?
A decreasing fluorescence signal is often due to photobleaching, which is the photochemical destruction of the fluorophore upon exposure to light. High-intensity excitation light can accelerate this process.
Troubleshooting Steps:
-
Reduce Excitation Intensity: Lower the intensity of the excitation lamp or use neutral density filters.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by using the shutter and taking measurements promptly.
-
Use Photostabilizing Agents: Consider adding commercially available anti-fade reagents to your sample if compatible with your assay.
Q2: My fluorescence intensity is lower than expected, or the assay lacks sensitivity. How can I improve it?
Low fluorescence intensity can be caused by several factors, including fluorescence quenching, suboptimal wavelength selection, or low concentration of the analyte.
Troubleshooting Steps:
-
Check for Quenchers: The nitro group on this compound itself can act as a quencher. Other molecules in your sample, such as dissolved oxygen or heavy atoms, can also quench fluorescence.[1] Consider degassing your solutions.
-
Optimize Excitation and Emission Wavelengths: Ensure you are using the optimal wavelengths for this compound. These can be solvent-dependent. Perform excitation and emission scans to determine the maxima in your experimental conditions.
-
Address the Inner Filter Effect: At high concentrations, the sample itself can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Diluting the sample can mitigate this effect.
-
Increase Analyte Concentration: If possible, and without causing inner-filter effects, increasing the concentration of this compound will lead to a stronger signal.
Q3: I am experiencing inconsistent and variable results between replicates. What could be the issue?
High variability can stem from instrumental instability, environmental factors, or inconsistent sample preparation.
Troubleshooting Steps:
-
Instrument Stability:
-
Lamp Warm-up: Allow the excitation lamp to warm up for at least 30 minutes to ensure a stable output.
-
Detector Calibration: Regularly calibrate and maintain the detector to prevent sensitivity drift.
-
-
Environmental Control:
-
Temperature: Maintain a stable temperature for your samples and instrument, as fluorescence is temperature-sensitive.
-
Ambient Light: Ensure the sample chamber is light-tight to prevent interference from external light sources.
-
-
Sample Preparation:
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents.
-
Homogeneity: Ensure your sample is completely dissolved and homogenous before measurement. Vortexing or sonication can help.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent dilutions.
-
Q4: this compound is precipitating out of my aqueous buffer. How can I improve its solubility?
This compound is a hydrophobic molecule with very low solubility in water.[2] Precipitation is a common issue.
Solubilization Strategies:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) to dissolve the this compound before adding it to the aqueous buffer. Be mindful that the final concentration of the organic solvent can affect enzymatic or cellular activity.
-
Cyclodextrins: Encapsulating this compound in cyclodextrins can enhance its aqueous solubility.
-
Liposomes: Incorporating this compound into the lipid bilayer of liposomes is another effective method for delivery in aqueous systems.
Q5: My HPLC chromatogram for this compound shows peak tailing. What are the common causes and solutions?
Peak tailing in HPLC is often due to interactions between the analyte and the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Analyte-Stationary Phase Interactions: For weakly acidic compounds like nitrated PAHs, interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.
-
Mobile Phase pH: Adjusting the pH of the mobile phase to suppress the ionization of silanol groups (typically below pH 4) can help.
-
Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace the guard column.
Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Acetone | Soluble |
| Acetonitrile | Slightly Soluble (Sonication may be required)[2][3] |
| Benzene | Soluble |
| Chloroform | Slightly Soluble[3] |
| Diethyl Ether | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Toluene | Soluble |
| Water | Practically Insoluble[2] |
Table 2: HPLC-FLD Parameters for Selected Nitro-PAHs
| Compound | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 1-Nitropyrene | 244 | 438 | - | 16 - 60 ng/kg | Soil | [4] |
| 3-Nitrophenanthrene | 254 | 410 | - | 16 - 60 ng/kg | Soil | [4] |
| 9-Nitrophenanthrene | 254 | 444 | - | 16 - 60 ng/kg | Soil | [4] |
| 3-Nitrofluoranthene | 244 | 528 | - | 16 - 60 ng/kg | Soil | [4] |
| 1-Nitropyrene | - | - | 1 fmol (0.25 pg) | - | Airborne Particulates | [5] |
| 2-Nitropyrene | - | - | 10 fmol (2.5 pg) | - | Airborne Particulates | [5] |
| 2-Nitrofluoranthene | - | - | 4 fmol (1 pg) | - | Airborne Particulates | [5] |
Note: LOD and LOQ are highly dependent on the instrument, method, and matrix.
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay for Nitroaromatics
This protocol describes a general procedure for a fluorescence quenching assay using a fluorescent probe that is quenched by nitroaromatic compounds like this compound.
Materials:
-
Fluorescent probe (e.g., a pyrene-based compound)
-
This compound standard
-
High-purity solvent (e.g., acetonitrile or a buffer solution)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in the chosen solvent.
-
Prepare a series of this compound solutions of varying concentrations in the same solvent.
-
In a quartz cuvette, add a constant volume of the fluorescent probe stock solution.
-
Add increasing volumes of the this compound solutions to the cuvette, bringing the total volume to a constant level with the solvent.
-
Incubate the mixture for a set period at a constant temperature to allow for complex formation (for static quenching).
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths for the fluorescent probe.
-
Measure the fluorescence intensity of a solution containing only the fluorescent probe (I₀).
-
Plot the Stern-Volmer graph of I₀/I versus the concentration of this compound. The slope of this plot gives the Stern-Volmer quenching constant (Ksv).
Protocol 2: HPLC-FLD Analysis of this compound in Soil Samples
This protocol is adapted from a method for the analysis of selected nitro-PAHs in soil.[4]
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh a known amount of the dried soil into a centrifuge tube.
-
Add an appropriate internal standard.
-
Add dichloromethane (B109758) and sonicate for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Reduction to Fluorescent Amine):
-
Re-dissolve the residue in a solution of sodium borohydride (B1222165) in ethanol.
-
Incubate the mixture to allow for the reduction of this compound to 4-aminopyrene (B103616).
-
Stop the reaction by adding water.
-
Extract the 4-aminopyrene into a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation: ~340 nm
-
Emission: ~385 nm (for the resulting aminopyrene). Wavelengths should be optimized for the specific derivative.
-
Visualizations
References
Preventing degradation of 4-Nitropyrene during sample storage and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 4-Nitropyrene during sample storage and analysis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factor causing the degradation of this compound is exposure to light, specifically ultraviolet (UV) light, which leads to photodegradation.[1][2][3] Other contributing factors can include elevated temperatures and the presence of certain reactive species in the sample matrix. While stable at room temperature when protected from light, prolonged exposure to ambient laboratory conditions can lead to degradation.
Q2: What are the known degradation products of this compound?
A2: The main degradation products of nitropyrenes, like the analogous 1-Nitropyrene, are formed through photodegradation. These products primarily include hydroxynitropyrenes (such as 1-hydroxy-x-nitropyrenes) and pyrenediones (like 1,6- and 1,8-pyrenedione).[1][2][3] The specific isomers and their relative abundance can depend on the solvent and other components present in the sample matrix.[1]
Q3: How should I store my this compound stock solutions and samples to minimize degradation?
A3: To minimize degradation, this compound stock solutions and samples should be stored under the following conditions:
-
Protection from Light: Store all solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[4][5]
-
Temperature: For long-term storage, it is recommended to keep solutions at refrigerated temperatures (2-8 °C) or frozen (≤ -20 °C).[5] For less volatile compounds like PAHs, refrigeration is often preferred.[4]
-
Solvent Choice: Acetonitrile and toluene (B28343) have been shown to be suitable solvents for the long-term storage of some polycyclic aromatic hydrocarbons (PAHs).[6]
-
Container: Use tightly sealed containers to prevent solvent evaporation.[5][7] For volatile standards, it is crucial to minimize headspace in the vial.[4]
Q4: I am observing variable results in my analysis. Could degradation in the autosampler be a cause?
A4: Yes, degradation in the autosampler can be a significant source of variability, especially if the autosampler is not temperature-controlled and samples are exposed to light for extended periods. To mitigate this, use amber autosampler vials and, if possible, a temperature-controlled autosampler set to a cool temperature (e.g., 4 °C).
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound, focusing on preventing degradation.
Chromatography Issues
| Problem | Possible Cause | Solution |
| Decreasing peak area over a sequence | Degradation of this compound in the autosampler. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).Use amber vials to protect samples from light.Prepare fresh sample dilutions for long analytical runs. |
| Appearance of unknown peaks | Formation of degradation products. | Review storage conditions and sample handling procedures to minimize light and heat exposure.Compare chromatograms of fresh and aged samples to identify potential degradation peaks. |
| Poor peak shape (tailing or fronting) | Co-elution with degradation products or matrix effects. | Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation.Ensure proper sample clean-up to remove interfering matrix components.[8] |
| Analyte Carryover | Adsorption of this compound to autosampler components. | Implement a robust needle wash protocol using a strong solvent.Use deactivated vials to prevent adsorption to glass surfaces. |
Sample Preparation Issues
| Problem | Possible Cause | Solution |
| Low recovery of this compound | Degradation during extraction or clean-up. | Minimize exposure of the sample to light during all preparation steps by working under yellow light or in a dimly lit area.Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen and a water bath at a controlled temperature. |
| Inconsistent results between replicates | Variable degradation due to inconsistent sample handling. | Standardize all sample preparation steps, ensuring consistent timing and exposure to light and temperature for all samples. |
Data Presentation
Table 1: Photodegradation Quantum Yields of 1-Nitropyrene in Various Solvents
As an analogue for this compound, the photodegradation of 1-Nitropyrene provides valuable insights.
| Solvent | Photodegradation Quantum Yield (Φ) |
| Toluene | 10⁻³ |
| Benzene | 10⁻³ |
| Polar Protic Solvents (e.g., Methanol) | 10⁻³ |
| Nonpolar and Polar Aprotic Solvents | 10⁻⁴ |
Data sourced from a study on 1-Nitropyrene photodegradation, which indicates that the solvent environment significantly impacts the rate of light-induced degradation.[1][2][3]
Experimental Protocols
Protocol 1: Photostability Study of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent under controlled light exposure.
Materials:
-
This compound standard
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Amber and clear glass vials with PTFE-lined caps
-
Calibrated light source (e.g., UV lamp with controlled wavelength and intensity)
-
HPLC-UV/Vis or LC-MS system
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Sample Aliquoting: Aliquot the stock solution into a series of amber and clear glass vials.
-
Control Samples: Wrap a set of clear vials completely in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped clear vials and the dark controls at a fixed distance from the light source. Maintain a constant temperature throughout the experiment.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one clear vial and one dark control vial.
-
Analysis: Immediately analyze the samples by HPLC-UV/Vis or LC-MS to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the exposed and dark control samples. Calculate the degradation rate constant and the half-life of the compound under the specified light conditions.
Visualizations
Caption: A logical workflow for preventing the degradation of this compound.
Caption: A troubleshooting guide for addressing decreasing peak area during analysis.
References
- 1. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling Your Analytical Reference Standards [restek.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Storage Principles & Best Practices | Safe Chemical Storage [safetystoragesystems.co.uk]
- 8. agilent.com [agilent.com]
Technical Support Center: Analysis of 4-Nitropyrene Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-nitropyrene metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound metabolites.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Analyte Signal in LC-MS/MS | 1. Inefficient Ionization: this compound and its metabolites, particularly the nitro-containing compounds, may not ionize efficiently in positive or negative electrospray ionization (ESI) modes. 2. Metabolite Degradation: Nitroaromatic compounds can be susceptible to degradation under certain pH and temperature conditions during sample preparation and storage. 3. Poor Extraction Recovery: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for the specific metabolites of interest, especially for highly polar conjugated metabolites. 4. Suboptimal MS/MS Parameters: Collision energy and other MS/MS parameters may not be optimized for the specific precursor-product ion transitions of the metabolites. | 1. Optimize Ionization Source: Test both positive and negative ESI modes. Consider atmospheric pressure chemical ionization (APCI) as an alternative. For challenging compounds, derivatization to enhance ionization may be necessary. 2. Ensure Sample Stability: Keep samples on ice or at 4°C during preparation. Store extracts at -80°C. Avoid prolonged exposure to light.[1][2] 3. Validate Extraction Method: Perform recovery experiments using spiked samples with known concentrations of metabolite standards. Test different SPE sorbents (e.g., C18, mixed-mode) and elution solvents. For conjugated metabolites, ensure complete enzymatic hydrolysis. 4. Optimize MS/MS Method: Use a standard solution of the metabolite to perform a compound optimization or infusion analysis to determine the optimal precursor and product ions, collision energy, and other MS parameters. |
| Poor Chromatographic Peak Shape (Tailing, Broadening) in HPLC | 1. Secondary Interactions: Polar metabolites can exhibit secondary interactions with the stationary phase, leading to peak tailing. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or broadening. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. | 1. Modify Mobile Phase: Add a small amount of a competing agent, such as triethylamine, to the mobile phase to block active sites on the stationary phase. Use a column with end-capping. 2. Dilute Sample: Dilute the sample and re-inject. If peak shape improves, column overload was the likely issue. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to maintain a consistent ionization state. |
| Inconsistent Retention Times in HPLC | 1. Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time. 2. Column Temperature Variation: Changes in column temperature can affect retention times. 3. Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure proper degassing. Use a high-quality HPLC system with a reliable pump and mixer. 2. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. 3. Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime. Monitor column performance with regular injections of a standard mixture. |
| Interference Peaks in Chromatogram | 1. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes in the MS source. 2. Isomeric/Isobaric Interferences: Metabolites with the same mass-to-charge ratio (isobaric) or similar fragmentation patterns can interfere with each other.[3][4][5] 3. Contamination: Contaminants from solvents, glassware, or the instrument itself can introduce interfering peaks. | 1. Improve Sample Cleanup: Use a more selective sample preparation method, such as a two-step SPE or immunoaffinity chromatography. 2. Optimize Chromatography: Use a high-resolution column and optimize the gradient to achieve better separation of isomers. Use multiple reaction monitoring (MRM) with specific transitions to differentiate between interfering compounds.[3][4] 3. Use High-Purity Reagents: Use HPLC-grade or MS-grade solvents and reagents. Thoroughly clean all glassware and instrument components. |
| Low Recovery of Conjugated Metabolites (Glucuronides/Sulfates) | 1. Incomplete Enzymatic Hydrolysis: The activity of the β-glucuronidase/sulfatase enzyme may be insufficient, or the incubation conditions (pH, temperature, time) may be suboptimal. 2. Enzyme Inhibition: Components in the biological matrix can inhibit the activity of the hydrolyzing enzymes. | 1. Optimize Hydrolysis Conditions: Test different enzyme concentrations, incubation times, and pH values to ensure complete hydrolysis. Use a control sample with a known amount of a conjugated standard to verify the efficiency of the hydrolysis step. 2. Dilute the Sample: Diluting the sample (e.g., urine) with buffer before adding the enzyme can reduce the concentration of inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The two primary metabolic pathways for this compound are nitroreduction and ring oxidation.[6][7] Nitroreduction involves the conversion of the nitro group to an amino group, leading to the formation of 4-aminopyrene (B103616). Ring oxidation, primarily mediated by cytochrome P450 enzymes (CYP3A4 and to a lesser extent, CYP1A2), results in the formation of various hydroxylated and dihydroxylated metabolites, such as 9(10)-hydroxy-4-nitropyrene and trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene.[6] These initial metabolites can then undergo further phase II conjugation reactions to form glucuronides and sulfates, which are then excreted.[6]
Q2: Which analytical techniques are most suitable for the analysis of this compound metabolites?
A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and sensitive technique for the quantitative analysis of this compound metabolites in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the parent compound and less polar metabolites, often requiring derivatization to increase volatility.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound metabolites?
A3: To improve sensitivity, ensure optimal ionization by testing different ESI conditions (positive vs. negative) and consider APCI. Optimize MS/MS parameters, including precursor/product ion selection and collision energy, for each metabolite. A robust sample preparation method that effectively removes matrix interferences and concentrates the analytes is also crucial. This may involve solid-phase extraction (SPE) with a sorbent tailored to the polarity of your metabolites of interest.
Q4: Are there commercially available standards for all this compound metabolites?
A4: The availability of commercial standards for all potential metabolites of this compound can be limited. While standards for major metabolites like 4-aminopyrene may be available, others, particularly conjugated metabolites, may need to be synthesized in-house. The synthesis of metabolite standards is a critical step for accurate quantification.
Q5: What are the key considerations for sample preparation when analyzing this compound metabolites in urine?
A5: A key step is the enzymatic hydrolysis of conjugated metabolites (glucuronides and sulfates) using β-glucuronidase and sulfatase enzymes to measure the total concentration of each metabolite. Following hydrolysis, a cleanup and concentration step, typically solid-phase extraction (SPE), is necessary to remove interfering matrix components. It is important to validate the efficiency of both the hydrolysis and extraction steps.
Quantitative Data Summary
The following tables provide a summary of analytical performance data for the analysis of nitropyrene and related metabolites. Note: Data for specific this compound metabolites is limited in the literature; therefore, data for related compounds are included for reference.
Table 1: HPLC-MS/MS Performance Data for Nitropyrene Metabolites and Related Compounds
| Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
| 6-Hydroxynitropyrene | Human Urine | - | - | >90% | [8] |
| 1-Hydroxypyrene | Human Urine | - | - | >90% | [8] |
| 3-Hydroxybenzo[a]pyrene | Human Urine | - | 50 pg/L | - | [9] |
| Various Pesticides & Metabolites | Human Urine | 0.01-1.0 ng/mL | - | 83-109% | [10] |
Table 2: GC-MS Performance Data for Nitro-PAHs
| Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Dinitropyrene isomers | Diesel Particulate | ~2 µg/g | - | 69-85% | [11] |
| Nitro-PAHs | Air Particulates | 1-5 pg | - | - |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is a general guideline and should be optimized for specific instrumentation and target metabolites.
-
Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated analogues of the target metabolites).
-
Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 16 hours.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the metabolites with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), test both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions for each metabolite and internal standard by infusing a standard solution.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for the specific instrument.
-
Protocol 2: GC-MS Analysis of this compound and Less Polar Metabolites in Tissue
This protocol is a general guideline and requires derivatization for polar metabolites.
-
Sample Preparation (Extraction and Derivatization):
-
Homogenize 100 mg of tissue in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and add an internal standard (e.g., deuterated this compound).
-
Evaporate the solvent to dryness.
-
Derivatization (for hydroxylated metabolites):
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: 80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min (hold 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range (Full Scan): m/z 50-550.
-
SIM Ions: Select characteristic ions for each target analyte and internal standard.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: General experimental workflow for this compound metabolite analysis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Determination of 1-nitropyrene metabolites by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. healtheffects.org [healtheffects.org]
- 8. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chromatographic Separation for Nitropyrene Isomers
Welcome to the technical support center for the chromatographic separation of nitropyrene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of nitropyrene isomers so challenging?
A1: Nitropyrene isomers possess the same molecular weight and often exhibit very similar physicochemical properties, such as polarity and boiling point. This leads to comparable interactions with the stationary phase in both gas and liquid chromatography, resulting in co-elution or poor resolution. Achieving separation requires the optimization of chromatographic conditions to exploit subtle differences in their molecular shape and electronic properties.
Q2: What are the recommended initial column choices for HPLC separation of nitropyrene isomers?
A2: For reversed-phase HPLC, columns that promote π-π interactions are highly recommended for separating aromatic isomers like nitropyrenes. Initial columns to consider include:
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) bonded phases: These columns, such as COSMOSIL PYE and NPE, offer unique retention characteristics based on hydrophobic, charge transfer, and π-π interactions, making them effective for structural isomer separation.[1]
-
Phenyl-functionalized columns (e.g., Phenyl-Hexyl): These columns also enhance separation through π-π interactions between the stationary phase and the aromatic nitropyrene molecules.
-
Polymeric C18 columns: Certain polymeric octadecylsilane (B103800) (ODS) columns, like the Cosmosil AR-II, have shown success in separating nitropyrene isomers, especially when used in combination with a monomeric ODS column.[2]
Q3: What type of GC column is suitable for separating nitropyrene isomers?
A3: For gas chromatography, the choice of stationary phase is critical. Phenyl-substituted methylpolysiloxane capillary columns are a good starting point. For instance, 5% or 50% phenyl-substituted columns have been successfully used for the separation of 1-, 2-, and 4-nitropyrene.[3] For complex mixtures of isomers, liquid crystalline stationary phases can offer high selectivity based on the molecule's shape.[4]
Q4: How does mobile phase composition affect the HPLC separation of nitropyrene isomers?
A4: The mobile phase composition is a critical factor in achieving selectivity. Key parameters to optimize include:
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity due to their different solvent properties.
-
Solvent Strength: Adjusting the ratio of the organic modifier to the aqueous phase controls the retention time. Increasing the aqueous portion generally increases retention, which may improve separation.
-
Additives: The use of acidic modifiers like formic or acetic acid can improve peak shape by suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. For sensitive detection methods like chemiluminescence, buffers such as an acetate (B1210297) buffer may be required.[2]
Q5: What role does temperature play in the separation of nitropyrene isomers?
A5: Temperature can influence selectivity in both HPLC and GC. In HPLC, adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. In some cases, lower temperatures can enhance chiral separations, while in others, elevated temperatures can improve efficiency and peak shape. In GC, the temperature program is a primary tool for optimizing the separation of isomers with different boiling points and volatilities.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation (Co-elution) of Isomers | Inappropriate stationary phase. | For HPLC, switch to a column with enhanced π-π selectivity, such as a PYE, NPE, or Phenyl-Hexyl column.[1] For GC, consider a stationary phase with a different polarity or a liquid crystalline phase for shape selectivity.[4] |
| Mobile phase composition is not optimal (HPLC). | Systematically vary the mobile phase composition. Try switching the organic modifier (e.g., from acetonitrile to methanol). Adjust the solvent strength by changing the organic/aqueous ratio. Introduce additives like a small percentage of acid to improve peak shape. | |
| Temperature program is not optimized (GC). | Modify the temperature ramp rate or introduce isothermal holds at temperatures where the isomers are expected to elute. | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., active silanol groups). | In HPLC, add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. Ensure your sample is dissolved in a solvent compatible with the mobile phase. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. | |
| Broad Peaks | Column overloading. | Reduce the sample concentration or the injection volume. |
| High flow rate. | Decrease the flow rate to allow for better mass transfer and interaction with the stationary phase. | |
| Extra-column volume. | Ensure all tubing and connections are as short and narrow as possible. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration. | Ensure the column is properly equilibrated with the mobile phase before each injection, especially after a gradient run. |
Quantitative Data
The following tables provide illustrative quantitative data for the separation of nitropyrene isomers based on published methods. Note that retention times are highly dependent on the specific system, column, and experimental conditions.
Table 1: HPLC Separation of 1-Nitropyrene and 2-Nitropyrene
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| 1-Nitropyrene | Cosmosil MS-II + AR-II | Ethanol (B145695)/Acetate Buffer (pH 5.5) | 1.0 | Chemiluminescence |
| 2-Nitropyrene | Cosmosil MS-II + AR-II | Ethanol/Acetate Buffer (pH 5.5) | 1.0 | Chemiluminescence |
Data adapted from a study on the HPLC determination of nitropyrenes in airborne particulates.[2]
Table 2: GC-NICI-MS Separation of Nitropyrene Isomers
| Compound | Column | Carrier Gas | Temperature Program | Detection |
| 1-Nitropyrene | 5% Phenyl-substituted methylpolysiloxane | Helium | Optimized for isomer separation | NICI-MS |
| 2-Nitropyrene | 5% Phenyl-substituted methylpolysiloxane | Helium | Optimized for isomer separation | NICI-MS |
| This compound | 5% Phenyl-substituted methylpolysiloxane | Helium | Optimized for isomer separation | NICI-MS |
Data based on methods for the analysis of nitropyrenes in diesel exhaust.[3]
Experimental Protocols
Protocol 1: HPLC Separation of 1-Nitropyrene and 2-Nitropyrene in Environmental Samples
This protocol is based on a method developed for the analysis of trace levels of nitropyrenes in airborne particulates.[2]
-
Sample Preparation:
-
Extract organic compounds from the sample (e.g., airborne particulate matter collected on a filter) using a suitable solvent like dichloromethane (B109758) via sonication.
-
Concentrate the extract and redissolve in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Columns: A combination of Cosmosil 5C18-MS-II and Cosmosil 5C18-AR-II columns in series.
-
Mobile Phase: An ethanol and acetate buffer (pH 5.5) mixture. The exact ratio should be optimized for the specific system.
-
Flow Rate: 1.0 mL/min.
-
Detection: Post-column reduction of nitropyrenes to aminopyrenes followed by chemiluminescence detection. A reducer column packed with Pt/Rh can be used for the reduction.[2]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the nitropyrene isomers based on the retention times and peak areas of certified reference standards.
-
Protocol 2: GC-MS Analysis of Nitropyrene Isomers in Diesel Exhaust
This protocol is based on a method for the determination of nitropyrenes in diesel exhaust particles.[3]
-
Sample Preparation:
-
Extract the particulate matter with dichloromethane.
-
Perform a sample clean-up and fractionation using solid-phase extraction (SPE) with alumina (B75360) and silica (B1680970) columns.
-
Use an internal standard, such as deuterated nitrofluoranthene, for quantification.[3]
-
-
GC-MS System and Conditions:
-
Column: A 5% or 50% phenyl-substituted methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: Optimize the oven temperature program to achieve baseline separation of the isomers. A typical program might start at a low temperature, ramp to a higher temperature, and hold.
-
Detection: Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) for high sensitivity and selectivity.
-
-
Analysis:
-
Inject the final extract into the GC-MS system.
-
Monitor the characteristic ions for each nitropyrene isomer and the internal standard.
-
Quantify the isomers based on the calibration curves generated from standards.
-
Visualizations
Caption: A logical workflow for troubleshooting poor separation of nitropyrene isomers.
Caption: Key parameters for optimizing HPLC separation of nitropyrene isomers.
References
- 1. nacalai.com [nacalai.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in 4-Nitropyrene quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitropyrene.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, with a focus on calibration curve problems.
Calibration Curve Issues
Question: My calibration curve for this compound shows poor linearity (R² < 0.99). What are the potential causes and solutions?
Answer: Poor linearity is a common issue in chromatographic analysis. Here are the primary causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Standard Preparation Errors | - Verify Stock Solution Concentration: Re-prepare the stock solution, ensuring the this compound standard is fully dissolved. This compound is slightly soluble in acetonitrile (B52724) and chloroform. Sonication may be required.[1][2] - Check Dilution Series: Re-prepare the dilution series, ensuring accurate pipetting and thorough mixing at each step.[3] - Assess Standard Stability: this compound, like other nitrated PAHs, is susceptible to photodegradation.[1] Prepare fresh standards and store stock solutions in amber vials at low temperatures (e.g., -20°C) under an inert atmosphere.[1] |
| Chromatographic Issues | - Peak Tailing: Asymmetrical peaks can lead to inaccurate integration and poor linearity. This can be caused by interactions with the stationary phase, improper mobile phase pH, or column contamination.[4][5][6][7][8] - Co-elution: An interfering peak may be co-eluting with this compound. Adjust the mobile phase composition or gradient to improve resolution. |
| Detector Saturation | - High Concentration Standards: At high concentrations, the detector response may become non-linear.[9] - Solution: Narrow the calibration range or dilute the higher concentration standards. Ensure the highest standard's peak height is within the linear range of the detector. |
| Matrix Effects | - Ion Suppression or Enhancement: Components in the sample matrix can interfere with the ionization of this compound, leading to a non-linear response.[10][11][12] - Solution: Use an appropriate internal standard, preferably a stable isotope-labeled this compound, to compensate for matrix effects.[13][14] Improve sample clean-up procedures to remove interfering components. |
Question: My calibration curve is consistently non-linear, even after troubleshooting. Can I use a non-linear regression model?
Answer: While linear regression is preferred for its simplicity, a non-linear model (e.g., quadratic) can be used if the curve is reproducible and the model accurately describes the relationship between concentration and response.[9] It is crucial to validate the non-linear model to ensure accurate quantification. However, it's often a sign of an underlying issue that should be investigated first.[15][16][17][18]
Sensitivity and Detection Limits
Question: I am having trouble achieving the desired sensitivity for this compound. How can I improve my limit of detection (LOD) and limit of quantification (LOQ)?
Answer: Improving sensitivity is critical for trace analysis of this compound. Consider the following strategies:
| Strategy | Details |
| Optimize Detector Settings | - Fluorescence Detection: If using a fluorescence detector, optimize the excitation and emission wavelengths. For some nitroarenes, on-line reduction to their fluorescent amino-derivatives can significantly enhance sensitivity.[11] - Mass Spectrometry (MS): Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. A validated GC-MS/MS method has reported a limit of detection of 0.082 µg/L for this compound.[19] |
| Improve Sample Preparation | - Concentration Step: Incorporate a sample concentration step, such as solid-phase extraction (SPE), to increase the analyte concentration before injection. - Reduce Matrix Interferences: Enhanced sample cleanup can reduce ion suppression in MS-based methods, thereby improving the signal-to-noise ratio.[11][12] |
| Increase Injection Volume | - Caution: While increasing the injection volume can increase the signal, it may also lead to peak broadening and potential column overload. This should be done judiciously and with appropriate validation. |
Sample Preparation and Matrix Effects
Question: How can I minimize matrix effects when analyzing this compound in complex samples like biological fluids or environmental extracts?
Answer: Matrix effects, which are the alteration of an analyte's signal by co-eluting compounds from the sample matrix, are a significant challenge.[10] Here are some approaches to mitigate them:
-
Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[13][14] If a SIL-IS is not available, a structurally similar compound can be used, but it must be validated for its ability to mimic the behavior of this compound.[13]
-
Effective Sample Cleanup: A robust sample preparation procedure is crucial to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.[11]
-
Chromatographic Separation: Optimize your HPLC or GC method to separate this compound from as many matrix components as possible.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to detect low levels of this compound.
Experimental Protocols
Preparation of Calibration Standards
This protocol outlines the preparation of this compound calibration standards.
Materials:
-
This compound standard (of known purity)
-
Acetonitrile (HPLC or MS grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add a small amount of acetonitrile and sonicate until the standard is completely dissolved. This compound has limited solubility, so ensure complete dissolution.[1][2]
-
Bring the flask to volume with acetonitrile and mix thoroughly.
-
Store the stock solution in an amber glass vial at -20°C.[1]
-
-
Intermediate and Working Standards:
-
Prepare a series of intermediate and working standards by serial dilution of the stock solution with acetonitrile.
-
A typical calibration curve range for GC-MS/MS analysis of nitro-PAHs is in the pg/µL to low ng/µL range.[20] For HPLC-UV, the range may be higher.
-
Sample Preparation from Urine (General Protocol)
This is a general protocol for the extraction of nitro-PAH metabolites from urine and can be adapted for this compound.[21]
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase
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Sodium acetate (B1210297) buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) and other organic solvents for SPE
-
Internal Standard solution
Procedure:
-
Enzymatic Hydrolysis:
-
To a known volume of urine, add the internal standard.
-
Add sodium acetate buffer to adjust the pH.
-
Add β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.
-
Incubate the mixture.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound and its metabolites with a stronger organic solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for analysis.
-
Visualizations
Metabolic Activation of this compound
This compound does not typically participate in classical signaling pathways. Instead, its toxicity is primarily due to its metabolic activation to reactive intermediates that form adducts with DNA, leading to mutations and potentially cancer.[1] The following diagram illustrates this process.
Caption: Metabolic activation of this compound leading to DNA adduct formation.
Troubleshooting Workflow for Poor Calibration Curve Linearity
This workflow provides a logical sequence of steps to diagnose and resolve issues with calibration curve linearity.
Caption: A systematic workflow for troubleshooting poor calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 57835-92-4 [m.chemicalbook.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 16. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journal.gnest.org [journal.gnest.org]
- 19. shimadzu.com [shimadzu.com]
- 20. gcms.cz [gcms.cz]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Nitropyrene in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-Nitropyrene in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the biological sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] For a compound like this compound, which is often analyzed at trace levels, these effects can lead to erroneous quantification and unreliable results.[2]
Q2: What are the primary sources of matrix effects in common biological samples like plasma, urine, and tissue?
A2: The primary sources of matrix effects are endogenous and exogenous substances within the sample.[1] In plasma, major interfering compounds include phospholipids (B1166683) and proteins. Urine has high concentrations of salts and urea, which can cause significant ion suppression. Tissue homogenates are complex matrices containing a wide variety of lipids, proteins, and other small molecules that can interfere with the analysis.[4]
Q3: How can I quantitatively assess the matrix effect in my this compound assay?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a spiked extract of a blank biological matrix to the peak area of this compound in a neat solution at the same concentration.[1] The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]
Q4: What is the ideal internal standard (IS) for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterium or Carbon-13 labeled this compound (e.g., this compound-d9).[5][6] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction.[7] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound, potentially leading to less accurate correction.[8]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for liquid-liquid extraction (LLE). For solid-phase extraction (SPE), evaluate different sorbent types (e.g., C18, silica) and elution solvents. For tissue, ensure complete homogenization.[4] - Adjust pH: The recovery of this compound may be pH-dependent. Adjust the pH of the sample before extraction to ensure it is in a neutral, non-ionized state for better partitioning into the organic phase. |
| Analyte Degradation | - Minimize Light Exposure: Nitro-PAHs can be light-sensitive. Protect samples from light during all stages of preparation and analysis. - Control Temperature: Perform sample preparation steps at low temperatures (e.g., on ice) to minimize enzymatic or thermal degradation.[9] |
| Irreversible Binding | - To Proteins: Use a protein precipitation step with acetonitrile (B52724) or methanol (B129727) prior to extraction. - To Labware: Use silanized glassware or polypropylene (B1209903) tubes to prevent adsorption of the analyte to surfaces. |
Issue 2: Significant Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Steps |
| Co-elution of Matrix Components | - Improve Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate this compound from interfering peaks. Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).[2] - Enhance Sample Cleanup: Implement a more rigorous sample preparation method. For plasma, consider phospholipid removal plates or a two-step extraction (e.g., protein precipitation followed by SPE). For urine, a "dilute-and-shoot" approach may be insufficient; SPE is often necessary.[10][11] |
| High Concentration of Salts or Phospholipids | - Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[12] However, ensure the diluted concentration of this compound is still above the lower limit of quantification (LLOQ). - Use a Different Ionization Technique: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects from non-volatile salts compared to electrospray ionization (ESI).[12][13] |
| Inappropriate Internal Standard | - Switch to a Stable Isotope-Labeled IS: If using a structural analog, it may not be co-eluting or responding to matrix effects in the same way as this compound. A SIL-IS is the most effective way to compensate for these variations.[7] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects in Biological Samples
| Sample Preparation Technique | Typical Matrix | Efficacy in Removing Phospholipids | Efficacy in Removing Salts | Throughput | Recommendation for this compound Analysis |
| Protein Precipitation (PPT) | Plasma, Serum, Tissue Homogenate | Poor | Fair | High | Use as a preliminary step, often insufficient as a standalone method due to remaining interferences. |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine, Tissue Homogenate | Good | Good | Medium | A strong candidate for cleaner extracts. Optimization of solvent and pH is crucial.[13] |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue Homogenate | Very Good | Very Good | Medium | Highly effective for removing a broad range of interferences. Method development is required to select the appropriate sorbent and solvent system.[8] |
| Dilute-and-Shoot | Urine | Poor | Poor | Very High | Generally not recommended for complex matrices or trace-level analysis due to high risk of significant matrix effects.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (ideally a SIL of this compound). Add 600 µL of a 4% phosphoric acid solution and vortex. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences like salts. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of a 5% ammonia (B1221849) in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
These parameters serve as a starting point for method development.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Ion Electrospray (ESI-) is often effective for nitro-compounds.[8]
-
MRM Transitions: To be determined by infusing a standard of this compound. Optimize collision energy and other MS parameters.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and quantification of 1-nitropyrene metabolites in human urine as a proposed biomarker for exposure to diesel exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
Improving the efficiency of 4-Nitropyrene synthesis reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 4-nitropyrene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and selective method for synthesizing this compound?
A1: The most efficient and selective method for the synthesis of this compound is the indirect route involving the nitration of 1,2,3,6,7,8-hexahydropyrene (B104253) (HHPy) followed by a re-aromatization step.[1] This method is preferred over the direct nitration of pyrene (B120774), which typically yields a mixture of isomers, with 1-nitropyrene (B107360) being the major product, making the isolation of this compound difficult and inefficient. The HHPy intermediate has only one available position for the initial electrophilic aromatic substitution, leading to a highly regioselective nitration.[1]
Q2: What are the main steps in the synthesis of this compound via the hexahydropyrene (HHPy) route?
A2: The synthesis involves a two-step process:
-
Nitration of 1,2,3,6,7,8-hexahydropyrene (HHPy): HHPy is reacted with a nitrating agent to introduce a nitro group at the 4-position.
-
Re-aromatization: The resulting 4-nitro-1,2,3,6,7,8-hexahydropyrene (B1346048) is then treated with an oxidizing agent to restore the aromatic pyrene ring system.[1]
Q3: How is the 1,2,3,6,7,8-hexahydropyrene (HHPy) precursor synthesized?
A3: 1,2,3,6,7,8-hexahydropyrene (HHPy) is typically prepared by the reduction of pyrene. A common method involves using sodium in 1-pentanol (B3423595) or isoamyl alcohol, which selectively reduces the two outer benzene (B151609) rings of the pyrene core.[1] The resulting HHPy can be purified by crystallization from ethanol (B145695).[1]
Q4: What are common side products in the synthesis of this compound?
A4: In the recommended HHPy method, side products can arise from incomplete reduction of pyrene to HHPy, leading to the formation of other nitropyrene isomers. During the nitration of HHPy, over-nitration to dinitro- or trinitro-hexahydropyrenes is a possibility if the reaction conditions are too harsh. Incomplete re-aromatization can also lead to the presence of partially hydrogenated nitropyrene species in the final product.
Q5: How can I purify the final this compound product?
A5: Purification of this compound is typically achieved using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for separating this compound from any unreacted starting materials, isomers, and other byproducts.[2] The selection of the eluent system is critical for achieving good separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete nitration of HHPy. 2. Inefficient re-aromatization. 3. Loss of product during purification. | 1. Ensure the use of a suitable nitrating agent and optimize reaction time and temperature. Monitor the reaction progress using TLC or GC-MS. 2. Use a sufficiently strong oxidizing agent for re-aromatization (e.g., DDQ or o-chloranil) and ensure the reaction goes to completion.[1] 3. Optimize the chromatographic purification conditions to minimize product loss. |
| Presence of multiple nitropyrene isomers in the final product | 1. The 1,2,3,6,7,8-hexahydropyrene (HHPy) starting material was impure and contained unreacted pyrene or other pyrene reduction products. | 1. Ensure the HHPy precursor is of high purity. Purify the HHPy by recrystallization from ethanol before use.[1] |
| Incomplete re-aromatization | 1. The oxidizing agent is not reactive enough or was used in insufficient quantity. 2. The reaction time for the aromatization step was too short. | 1. Switch to a stronger oxidizing agent or increase the molar equivalents of the current one. 2. Extend the reaction time and monitor the disappearance of the intermediate by TLC or NMR. |
| Formation of dark, tarry byproducts | 1. Reaction temperature during nitration or re-aromatization was too high. 2. Use of overly harsh nitrating conditions. | 1. Carefully control the reaction temperature, especially during the addition of the nitrating agent. 2. Use milder nitrating conditions, for example, by using a less concentrated acid or a different nitrating agent. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Nitropyrenes
| Method | Substrate | Key Reagents | Product(s) | Reported Yield | Purity | Reference |
| Indirect Nitration (HHPy Method) | 1,2,3,6,7,8-Hexahydropyrene | 1. Nitrating agent 2. Oxidizing agent (e.g., DDQ) | This compound | Good | High (selective for 4-isomer) | [1] |
| Direct Nitration | Pyrene | Nitric acid, Sulfuric acid | Mixture of isomers (mainly 1-nitropyrene) | Varies | Low for this compound due to mixture | N/A |
Experimental Protocols
Key Experiment: Synthesis of this compound via the 1,2,3,6,7,8-Hexahydropyrene (HHPy) Method
This protocol is a representative procedure based on the general method described in the literature.[1] Researchers should optimize the conditions for their specific setup.
Step 1: Synthesis of 1,2,3,6,7,8-Hexahydropyrene (HHPy)
-
In a suitable reaction vessel, dissolve pyrene in 1-pentanol or isoamyl alcohol.
-
Carefully add metallic sodium in small portions to the solution while stirring. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
After the addition of sodium is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of ethanol followed by water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude HHPy by recrystallization from ethanol to obtain a pure white solid.[1]
Step 2: Nitration of 1,2,3,6,7,8-Hexahydropyrene (HHPy)
-
Dissolve the purified HHPy in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) in a reaction vessel cooled in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another suitable nitrating reagent) to the solution while maintaining a low temperature.
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer with water and a saturated solution of sodium bicarbonate until neutral, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is 4-nitro-1,2,3,6,7,8-hexahydropyrene.
Step 3: Re-aromatization to this compound
-
Dissolve the crude 4-nitro-1,2,3,6,7,8-hexahydropyrene in a suitable solvent (e.g., toluene (B28343) or benzene).
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil to the solution.[1]
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove any precipitated solids.
-
Wash the filtrate with a sodium sulfite (B76179) solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Stabilization of 4-Nitropyrene Standards and Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and troubleshooting of 4-nitropyrene standards and solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound solutions?
A1: The primary factor leading to the degradation of this compound is exposure to light, particularly ultraviolet (UV) light. This can cause photochemical decomposition. Elevated temperatures can also accelerate degradation. While this compound is not expected to undergo hydrolysis, the choice of solvent can influence its stability.
Q2: How should I store my this compound stock solutions and working standards?
A2: To ensure long-term stability, this compound solutions should be stored at a low temperature, with -20°C being recommended.[1] They should be kept in amber glass vials to protect them from light.[2] For extended storage, it is advisable to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize photo-oxidation.[1]
Q3: What solvents are recommended for preparing this compound solutions?
A3: High-purity, analytical grade solvents are essential to minimize interference in your analyses.[2] Commonly used solvents for Polycyclic Aromatic Hydrocarbons (PAHs), including nitrated PAHs like this compound, include dichloromethane, acetonitrile (B52724), methanol, and dimethyl sulfoxide (B87167) (DMSO).[2][3] The choice of solvent will depend on the specific analytical method being used.
Q4: How often should I check the stability of my this compound working standards?
A4: A stability testing protocol should be established, with an initial analysis at the time of preparation, followed by periodic testing. The frequency of re-testing will depend on the risk and usage of the standard, but a common schedule is every 3, 6, or 12 months.[4]
Q5: Can I use my this compound solution if I observe a color change or precipitation?
A5: Any change in the physical appearance of the solution, such as a color change or the formation of a precipitate, may indicate degradation or a change in concentration. It is strongly recommended to discard the solution and prepare a fresh one from a reliable stock.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Nitrated PAHs can exhibit peak tailing due to interactions with residual silanol (B1196071) groups on silica-based columns.
-
Solution: Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4). Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help, though it may not be necessary with modern high-purity columns.[3][5]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the standard in the initial mobile phase.
-
Issue 2: Inconsistent or Decreasing Peak Areas
Possible Causes & Solutions:
-
Standard Degradation: As discussed, exposure to light and elevated temperatures can degrade this compound.
-
Solution: Prepare fresh working standards from a properly stored stock solution. Always store solutions in amber vials and at low temperatures.
-
-
Evaporation of Solvent: Improperly sealed vials can lead to solvent evaporation and an increase in the standard's concentration.
-
Solution: Use vials with high-quality, tight-fitting caps. Store solutions at low temperatures to minimize evaporation.
-
-
Adsorption to Surfaces: PAHs can adsorb to the surfaces of containers and analytical equipment.
-
Solution: Use deactivated glass vials and ensure the HPLC system is properly passivated.
-
-
Injector Variability: Issues with the autosampler or manual injector can lead to inconsistent injection volumes.
-
Solution: Perform regular maintenance on the injector and ensure proper operation.
-
Issue 3: Matrix Effects in LC-MS Analysis
Possible Causes & Solutions:
-
Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[6]
-
Solution 1: Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. The internal standard should be added to the sample at the beginning of the sample preparation process.
-
Solution 2: Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Solution 3: Modify Chromatographic Conditions: Adjust the HPLC gradient or change the column to better separate this compound from interfering compounds.
-
Data on this compound Stability
| Solvent | Storage Condition | Expected Stability | Primary Degradation Pathway |
| Acetonitrile | -20°C, in amber vial | High | Photodegradation |
| Room Temperature, exposed to light | Low | Photodegradation | |
| Methanol | -20°C, in amber vial | High | Photodegradation |
| Room Temperature, exposed to light | Low | Photodegradation | |
| Dichloromethane | -20°C, in amber vial | Moderate to High | Photodegradation |
| Room Temperature, exposed to light | Low | Photodegradation | |
| DMSO | -20°C, in amber vial | High | Photodegradation |
| Room Temperature, exposed to light | Low | Photodegradation |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a 100 µg/mL stock solution of this compound in acetonitrile.
Materials:
-
This compound (solid, high purity)
-
Acetonitrile (HPLC grade or higher)
-
10 mL amber volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance.
-
Carefully transfer the weighed solid to the 10 mL amber volumetric flask.
-
Add a small amount of acetonitrile to the flask to dissolve the solid.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C in the dark.
Protocol for a Long-Term Stability Study of a this compound Solution
This protocol provides a framework for evaluating the long-term stability of a this compound working solution.
Objective: To determine the stability of a 1 µg/mL this compound solution in acetonitrile under different storage conditions.
Materials:
-
100 µg/mL this compound stock solution in acetonitrile
-
Acetonitrile (HPLC grade or higher)
-
Amber and clear HPLC vials with caps
-
Calibrated pipettes
-
HPLC-UV or HPLC-MS system
Procedure:
-
Preparation of Working Solution: Prepare a 1 µg/mL working solution of this compound by diluting the 100 µg/mL stock solution with acetonitrile.
-
Aliquoting: Aliquot the working solution into multiple amber and clear HPLC vials.
-
Storage Conditions:
-
Store one set of amber vials at -20°C (protected from light).
-
Store one set of amber vials at room temperature (protected from light).
-
Store one set of clear vials at room temperature (exposed to ambient lab light).
-
-
Time Points: Analyze the solutions at the following time points: 0 (initial), 1 week, 1 month, 3 months, 6 months, and 12 months.
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample in triplicate using a validated HPLC method.
-
Record the peak area and retention time for this compound.
-
-
Data Evaluation:
-
Calculate the mean peak area and relative standard deviation (RSD) for the triplicate injections at each time point.
-
Compare the mean peak area at each time point to the initial (time 0) peak area.
-
The solution is considered stable if the mean peak area is within a predefined acceptance criterion (e.g., 95-105% of the initial area).
-
Visualizations
Caption: Workflow for a long-term stability study of this compound solutions.
Caption: Troubleshooting workflow for inconsistent peak areas in this compound analysis.
References
Technical Support Center: 4-Nitropyrene Carcinogenicity Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitropyrene (4-NP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in 4-NP carcinogenicity studies.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different carcinogenic potencies of this compound compared to other nitropyrene isomers like 1-Nitropyrene?
A1: The higher carcinogenic potency of this compound (4-NP) compared to isomers like 1-Nitropyrene (1-NP) is multifactorial, with key differences in metabolic activation and DNA adduct formation.[1] Studies have shown that 4-NP leads to higher levels of its metabolites in the blood, which allows for greater delivery to target tissues such as the mammary gland.[1] Furthermore, 4-NP binds to mammary DNA at a rate approximately 3.5 times higher than 1-NP.[1] While both isomers can undergo similar metabolic pathways to form mutagenic DNA adducts, the efficiency of these processes and the nature of the resulting adducts contribute to the observed differences in carcinogenicity.[1][2]
Q2: What are the primary metabolic pathways for this compound activation, and how can they introduce variability?
A2: this compound is metabolized through two primary competing pathways: nitroreduction and ring oxidation.[2][3]
-
Nitroreduction: This is considered the primary pathway responsible for the formation of DNA adducts that lead to carcinogenicity.[2][4] It involves the reduction of the nitro group to form reactive intermediates, such as N-hydroxy-4-aminopyrene, which can then bind to DNA, primarily at the C8 position of deoxyguanosine, to form N-(deoxyguanosin-8-yl)-4-aminopyrene.[1][2]
-
Ring Oxidation: This pathway, primarily mediated by cytochrome P450 enzymes (notably CYP3A4 in humans), can lead to the formation of various oxidized metabolites, including phenols and dihydrodiols.[1][5] While some of these can also be reactive, this pathway can also be a detoxification route, leading to conjugated products that are more easily excreted.[1]
Variability arises from differences in the balance between these two pathways, which can be influenced by species, tissue type, and the induction or inhibition of specific metabolic enzymes.[1][6]
Q3: How does the route of administration affect the outcome of this compound carcinogenicity studies?
A3: The route of administration (e.g., intraperitoneal injection, subcutaneous injection, oral administration) significantly influences the bioavailability, distribution, and metabolism of 4-NP, leading to different tumor outcomes.[1][7] For example, intraperitoneal injection in newborn mice has been shown to cause liver and lung tumors, while subcutaneous injection in newborn rats leads to mammary tumors.[1] Oral administration introduces the potential for metabolism by gut microflora, which can alter the metabolic profile compared to parenteral routes.[7] The choice of administration route should be carefully considered based on the research question and the target organ of interest.
Q4: What are the key analytical methods for detecting this compound and its metabolites, and what are the potential pitfalls?
A4: Several analytical methods are used to quantify 4-NP and its metabolites in biological and environmental samples. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the detection of 4-NP.[1]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC is used to separate and quantify 4-NP and its various metabolites, including DNA adducts.[1][8]
Potential pitfalls include sample preparation, extraction efficiency, and the availability of analytical standards for all metabolites. It is crucial to use validated methods and appropriate internal standards to ensure accurate quantification.[1][9]
Troubleshooting Guides
Issue 1: High Variability in Tumor Incidence Between Experiments
| Potential Cause | Troubleshooting Steps |
| Genetic differences in animal strains | Ensure the use of a consistent and well-characterized animal strain throughout the studies. Report the specific strain used in all publications. |
| Differences in animal age and sex | Carcinogenicity studies should be initiated with animals of the same age and sex, as susceptibility can vary.[10] Newborn animals may be more susceptible due to higher rates of DNA synthesis.[7] |
| Inconsistent dosing and administration | Strictly adhere to a standardized protocol for dose preparation, vehicle selection, and administration route. Ensure accurate dose delivery for each animal.[10][11] |
| Environmental factors | Maintain consistent and controlled environmental conditions (e.g., diet, housing, light cycle) for all animal groups, as these can influence metabolic rates. |
Issue 2: Discrepancies in DNA Adduct Levels
| Potential Cause | Troubleshooting Steps |
| Timing of sample collection | DNA adduct levels can change over time due to DNA repair mechanisms. Establish a consistent time point for tissue collection after the final 4-NP administration. |
| Inefficient DNA isolation and hydrolysis | Optimize and validate protocols for DNA isolation and enzymatic hydrolysis to ensure complete recovery and digestion of DNA without degrading the adducts. |
| Analytical sensitivity and specificity | Use highly sensitive analytical methods like ³²P-postlabeling, HPLC with fluorescence detection, or LC-MS/MS for accurate adduct quantification. Use authentic standards for adduct identification and quantification. |
| Differences in metabolic activation | Analyze the expression and activity of key metabolic enzymes (e.g., cytochrome P450s, nitroreductases) in the target tissues to understand potential differences in metabolic activation between experimental groups.[5] |
Data Presentation
Table 1: Summary of this compound Carcinogenicity Studies in Rodents
| Species/Strain | Route of Administration | Dose | Tumor Site | Tumor Incidence | Reference |
| Newborn Male Mice | Intraperitoneal injection | 2800 nmol/mouse | Liver | 83% | [12] |
| Newborn Female Mice | Intraperitoneal injection | 2800 nmol/mouse | Lung | 31% | [12] |
| Newborn Female Sprague-Dawley Rats | Subcutaneous injection | Not specified | Mammary gland | Significant increase | [1] |
Table 2: Comparative DNA Adduct Levels of Nitropyrenes
| Compound | Tissue | Adduct Level (relative to 1-NP) | Key Finding | Reference |
| This compound | Rat Mammary Gland | ~3.5x higher | Higher binding of 4-NP to mammary DNA correlates with its greater carcinogenic potency. | [1] |
| This compound | Rat Liver | Multiple adducts detected | 1-Nitropyrene produced no detectable adducts in the liver under the same conditions. | [1] |
Experimental Protocols
Protocol 1: General Carcinogenicity Bioassay in Rodents (adapted from OECD and EPA guidelines) [10][11]
-
Animal Selection: Use young, healthy rodents (e.g., Sprague-Dawley rats or B6C3F1 mice) from a reputable supplier. Start dosing soon after weaning (around 8 weeks of age). Use equal numbers of males and females per group (typically at least 50 per sex per group).
-
Dose Selection: Conduct a 90-day subchronic toxicity study to determine the maximum tolerated dose (MTD). The carcinogenicity study should use at least three dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a concurrent vehicle control group.
-
Administration: Administer this compound via the chosen route (e.g., gavage, dermal application, inhalation) daily for the duration of the study (typically 18-24 months for rodents).
-
Observation: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues for histopathological examination.
Protocol 2: Analysis of this compound DNA Adducts by HPLC
-
DNA Isolation: Isolate DNA from target tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to deoxyribonucleosides using DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
HPLC Analysis: Analyze the DNA hydrolysates by reverse-phase HPLC with a C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection and Quantification: Detect the adducts using a UV or fluorescence detector. Quantify the adducts by comparing their peak areas to those of known amounts of authentic standards.
Mandatory Visualizations
Caption: Experimental workflow for a this compound carcinogenicity study.
Caption: Metabolic activation pathways of this compound leading to carcinogenicity.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitroreduction of this compound is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. healtheffects.org [healtheffects.org]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. oecd.org [oecd.org]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Microwave-Assisted Extraction for 4-Nitropyrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of microwave-assisted extraction (MAE) of 4-Nitropyrene.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted extraction of this compound, offering potential causes and recommended solutions in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | 1. Inefficient Extraction Solvent: The solvent may not have the appropriate polarity to effectively solubilize this compound from the sample matrix. 2. Insufficient Microwave Power: The microwave power setting may be too low to achieve the necessary temperature for efficient extraction. 3. Inadequate Extraction Time or Temperature: The duration of the extraction or the temperature reached may be insufficient to allow for complete desorption of the analyte from the matrix.[1] 4. Analyte Degradation: this compound may be susceptible to thermal degradation at excessively high temperatures or prolonged extraction times.[2] 5. Strong Matrix Interactions: this compound may be strongly adsorbed to the sample matrix, requiring more rigorous extraction conditions. | 1. Optimize Solvent Selection: Test a range of solvents with varying polarities. A mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like acetone (B3395972) or dichloromethane) is often effective for PAHs and nitro-PAHs.[3][4] For nitro-PAHs, dichloromethane (B109758) is a widely used solvent. 2. Increase Microwave Power: Gradually increase the microwave power to enhance heating efficiency. Monitor the temperature to avoid overheating.[5] 3. Optimize Time and Temperature: Systematically evaluate different extraction times and temperatures. A typical starting point for PAHs is 10-20 minutes at 100-120°C.[6][7] 4. Evaluate Analyte Stability: Conduct recovery studies at different temperatures to determine the optimal range that maximizes extraction without causing degradation. Consider using a lower temperature for a longer duration. 5. Modify Extraction Conditions: For challenging matrices, consider adding a modifier to the solvent or using a higher extraction temperature and pressure in a closed-vessel system. |
| Inconsistent or Poorly Reproducible Results | 1. Non-Homogeneous Sample: The sample matrix may not be uniform, leading to variability in the amount of analyte extracted between subsamples. 2. Inconsistent Microwave Heating: Uneven heating within the microwave cavity can lead to "hot spots" and "cold spots," resulting in variable extraction efficiencies.[8] 3. Variable Sample Moisture Content: The amount of water in the sample can significantly affect microwave absorption and heating characteristics.[1] 4. Inconsistent Vessel Sealing: In closed-vessel systems, improper sealing can lead to pressure leaks and loss of solvent, affecting the final extraction temperature and efficiency. | 1. Ensure Sample Homogeneity: Thoroughly grind and mix the sample to ensure a uniform distribution of this compound. 2. Improve Heating Uniformity: If using a multi-mode oven, ensure the turntable is functioning correctly. For single-mode ovens, optimize the positioning of the vessel. Using a stir bar within the extraction vessel can also improve heat distribution. 3. Control Moisture Content: Standardize the moisture content of the samples before extraction, either by drying or by adding a specific amount of water to create a consistent matrix. 4. Check Vessel Seals: Inspect and replace vessel seals regularly. Ensure that the vessels are sealed according to the manufacturer's specifications to maintain consistent pressure. |
| High Background or Co-extractive Interference | 1. Poor Solvent Selectivity: The chosen solvent may be co-extracting a large number of interfering compounds from the matrix along with this compound. 2. Complex Sample Matrix: The sample itself may contain a high concentration of compounds with similar chemical properties to this compound. | 1. Use a More Selective Solvent: Experiment with different solvent mixtures to find a composition that maximizes the extraction of this compound while minimizing the co-extraction of interfering substances. 2. Implement a Post-Extraction Cleanup Step: Utilize techniques like Solid Phase Extraction (SPE) to remove interfering compounds from the extract before analysis. Silica (B1680970) or alumina (B75360) cartridges are commonly used for cleaning up PAH and nitro-PAH extracts.[9] |
| Vessel Pressure Exceeds Safety Limits | 1. Excessive Solvent Volume: Using too much solvent in a closed vessel can lead to a rapid increase in pressure upon heating. 2. High Microwave Power: Applying high microwave power can cause the solvent to heat too quickly, resulting in a dangerous pressure buildup.[10] 3. Presence of Volatile Matrix Components: The sample matrix may contain volatile compounds that contribute to the overall pressure inside the vessel. | 1. Reduce Solvent Volume: Adhere to the manufacturer's guidelines for the maximum solvent volume for the specific vessels being used. 2. Use a Ramped Power Program: Instead of applying full power immediately, use a program that gradually increases the microwave power to allow for a more controlled heating and pressure increase. 3. Perform a Preliminary Open-Vessel Extraction: If the matrix is unknown, a preliminary extraction in an open vessel can help to identify and remove highly volatile components before proceeding with a closed-vessel extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of microwave-assisted extraction?
A1: Microwave-assisted extraction utilizes microwave energy to heat the solvent and sample. This heating is caused by two main mechanisms: dipolar rotation and ionic conduction.[2][11] Polar molecules in the solvent and sample align with the rapidly changing electric field of the microwaves, generating heat through friction. This rapid, in-situ heating accelerates the desorption of the analyte from the sample matrix and its dissolution into the solvent, leading to faster and more efficient extraction compared to conventional methods.[12]
Q2: How do I select the best solvent for the MAE of this compound?
A2: The choice of solvent is critical for successful MAE. An ideal solvent should have a high affinity for this compound and be able to absorb microwave energy effectively (i.e., have a sufficiently high dielectric constant). For non-polar compounds like this compound, a mixture of a non-polar solvent (to dissolve the analyte) and a polar solvent (to absorb microwave energy) is often optimal. A common combination for PAHs is hexane and acetone (1:1 v/v).[3] Dichloromethane is also a frequently used and effective solvent for nitro-PAHs.[9] The selection should be based on experimental optimization to achieve the best recovery for your specific sample matrix.
Q3: What is the influence of microwave power, temperature, and time on the extraction efficiency?
A3: These three parameters are interconnected and crucial for optimizing MAE.
-
Microwave Power: Higher power leads to faster heating.[5] However, excessively high power can cause analyte degradation or lead to pressure buildup in closed vessels. It's important to find a power level that allows for controlled heating to the desired temperature.
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of the analyte, leading to better extraction efficiency.[1] However, this compound may degrade at very high temperatures. The optimal temperature is a balance between efficient extraction and analyte stability.
-
Time: The extraction time should be sufficient to allow for the complete transfer of the analyte from the sample matrix to the solvent. Beyond a certain point, increasing the extraction time may not significantly improve recovery and could increase the risk of degradation.[1]
Q4: Does the moisture content of my sample affect the MAE process?
A4: Yes, the moisture content of the sample is a critical parameter.[1] Water is a highly polar molecule that absorbs microwave energy very efficiently. The presence of water can significantly influence the heating rate and final temperature of the extraction. For some applications, a certain amount of moisture can be beneficial, as the rapid heating of water within the sample matrix can cause cell rupture and enhance the release of the analyte. However, inconsistent moisture levels can lead to poor reproducibility. It is often recommended to either dry the samples to a consistent moisture level or to add a controlled amount of water to each sample.
Q5: Can this compound degrade during microwave-assisted extraction?
A5: Like many organic compounds, this compound can be susceptible to thermal degradation at high temperatures.[2] It is crucial to optimize the extraction temperature and time to maximize recovery while minimizing degradation. Performing a temperature profile study, where the recovery of this compound is measured at different temperatures, can help identify the optimal operating range.
Experimental Protocols
This section provides a detailed methodology for a typical microwave-assisted extraction of this compound from a solid matrix. This protocol should be considered a starting point and may require optimization for specific sample types.
1. Sample Preparation:
- Homogenize the solid sample by grinding it to a fine powder (e.g., using a mortar and pestle or a ball mill).
- Accurately weigh approximately 1-2 grams of the homogenized sample into a microwave extraction vessel.
2. Solvent Addition:
- Add 20-30 mL of the extraction solvent to the vessel. A common starting solvent mixture is hexane:acetone (1:1, v/v) or dichloromethane.
3. Microwave Extraction Program:
- Securely seal the extraction vessel according to the manufacturer's instructions.
- Place the vessel(s) in the microwave extraction system.
- Set the following initial MAE parameters:
- Microwave Power: Ramp to 800 W over 5 minutes.
- Temperature: Hold at 110°C.
- Hold Time: 15 minutes.
- Stirring: On (if available).
4. Cooling and Filtration:
- Allow the vessel to cool to room temperature (or below 60°C for safety) before opening.[7]
- Filter the extract to separate the solvent from the solid residue. A glass fiber filter or a syringe filter with a PTFE membrane is suitable.
- Rinse the vessel and the solid residue with a small amount of fresh solvent and add this to the filtered extract to ensure quantitative transfer.
5. Concentration and Cleanup (if necessary):
- Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
- If significant matrix interference is expected, perform a cleanup step using Solid Phase Extraction (SPE) with a silica or alumina cartridge.
6. Analysis:
- Analyze the final extract for this compound concentration using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector, or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize typical ranges for key MAE parameters for the extraction of PAHs and nitro-PAHs, which can be used as a starting point for the optimization of this compound extraction.
Table 1: Recommended Starting Conditions for MAE of this compound
| Parameter | Recommended Range | Rationale |
| Solvent | Hexane:Acetone (1:1 v/v), Dichloromethane | Balances polarity for solubility and microwave absorption.[3][4][9] |
| Temperature | 100 - 140 °C | Enhances solubility and diffusion; higher end may risk degradation.[4][13] |
| Time | 10 - 20 min | Sufficient for desorption from most matrices without excessive heating.[4][13] |
| Microwave Power | 400 - 1000 W | Dependent on instrument and desired heating rate. |
| Sample Mass | 1 - 5 g | A typical range for analytical scale extractions. |
| Solvent Volume | 20 - 40 mL | Ensures complete sample immersion and efficient heating.[1] |
Table 2: Influence of Key Parameters on Extraction Efficiency
| Parameter | Effect of Increasing the Parameter | Potential Negative Impact of Excessive Levels |
| Temperature | Increased solubility and diffusion rates, leading to higher recovery. | Potential for thermal degradation of this compound.[2] |
| Time | Increased contact time allows for more complete extraction. | Increased risk of analyte degradation and higher energy consumption.[1] |
| Microwave Power | Faster heating to the target temperature. | Can lead to localized overheating, analyte degradation, and unsafe pressure buildup.[5] |
| Solvent to Sample Ratio | Improved interaction between the solvent and the analyte. | Dilution of the final extract, requiring a more significant concentration step. |
Mandatory Visualization
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Troubleshooting Logic for Low or Inconsistent MAE Recovery.
References
- 1. Analytical-scale microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Microwave-Based Technique for Fast and Reliable Extraction of Organic Contaminants from Food, with a Special Focus on Hydrocarbon Contaminants [mdpi.com]
- 4. Optimization of microwave-assisted extraction of polycyclic aromatic hydrocarbons from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Microwave-Assisted Extraction | Anton Paar Wiki [wiki.anton-paar.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sherwoodengineering.com.au [sherwoodengineering.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted Extraction 101 [nuwaveresearch.com]
- 13. web.vscht.cz [web.vscht.cz]
Technical Support Center: Refinement of Derivatization Techniques for 4-Nitropyrene Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 4-Nitropyrene. The focus is on the refinement of derivatization techniques to enhance detection and quantification, particularly using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound, in its native form, exhibits poor fluorescence, making it difficult to detect at low concentrations using highly sensitive fluorescence detectors. Derivatization is a chemical modification process that converts this compound into a derivative with significantly enhanced fluorescence properties. This process is crucial for achieving the low detection limits required in many research and safety applications. The most common derivatization strategy for nitroaromatic compounds like this compound is the reduction of the nitro group (-NO₂) to a highly fluorescent primary amine group (-NH₂), forming 4-aminopyrene (B103616).
Q2: What are the primary derivatization methods for this compound analysis by HPLC-FLD?
A2: There are two main approaches for the derivatization of this compound for HPLC-FLD analysis:
-
Pre-column Derivatization: In this method, the this compound is chemically reduced to 4-aminopyrene before it is injected into the HPLC system. This allows for greater flexibility in the choice of reducing agents and reaction conditions.
-
Post-column Derivatization: This technique involves the reduction of this compound to 4-aminopyrene after it has been separated from other components in the sample by the HPLC column but before it reaches the fluorescence detector. This is typically achieved using an online reduction reactor.[1][2][3]
Q3: What are the advantages and disadvantages of pre-column versus post-column derivatization?
A3: The choice between pre-column and post-column derivatization depends on the specific analytical requirements, available equipment, and the nature of the sample matrix.
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Advantages | Greater flexibility in reaction conditions. No need for specialized post-column reactor hardware. Potential for sample cleanup after derivatization. | Automation of the derivatization process. Reduced risk of derivative degradation before analysis. Minimizes matrix effects on the derivatization reaction. |
| Disadvantages | Potential for incomplete reactions or side-product formation. The stability of the derivative during storage and in the autosampler can be a concern. The derivatizing reagent and byproducts may interfere with the chromatography. | Requires a dedicated post-column reactor and additional pump for the reagent. Optimization of the post-column reaction can be more complex. Potential for band broadening, which can reduce chromatographic resolution. |
Q4: What are some common reducing agents used for the derivatization of this compound?
A4: Several reducing agents can be employed to convert this compound to 4-aminopyrene. For pre-column derivatization, common reagents include:
-
Tin(II) chloride (SnCl₂): A mild reducing agent that can be used in the presence of other reducible functional groups.
-
Iron (Fe) in acidic media: Another mild and selective reducing agent.[4]
-
Sodium borohydride (B1222165) (NaBH₄): A more powerful reducing agent.
-
Catalytic Hydrogenation (e.g., with Pd/C): A very effective method, though it may also reduce other functional groups in the molecule.
For post-column derivatization, a common approach is to use a catalytic reduction column, often packed with a platinum and rhodium-coated alumina (B75360) catalyst.[1]
Troubleshooting Guides
This section addresses specific issues that users may encounter during the derivatization and analysis of this compound.
Issue 1: Low or No Signal for the 4-Aminopyrene Derivative
Possible Causes & Solutions
-
Incomplete Derivatization (Pre-column):
-
Insufficient Reagent: Increase the concentration of the reducing agent.
-
Suboptimal Reaction Conditions: Optimize the reaction temperature and time. Gentle heating may be required for some reducing agents, but excessive heat can lead to degradation.
-
Matrix Interference: Components in the sample matrix may be quenching the reaction. Perform a sample cleanup step (e.g., Solid Phase Extraction - SPE) before derivatization.
-
-
Inefficient Post-column Reduction:
-
Catalyst Deactivation: The catalyst in the reduction column can become deactivated over time due to contamination from the sample matrix or mobile phase. Replace or regenerate the catalyst column according to the manufacturer's instructions.
-
Incorrect Temperature: The efficiency of the reduction is often temperature-dependent. Ensure the post-column reactor is set to the optimal temperature, which is often around 90°C for Pt-Al₂O₃ catalysts.[2][3]
-
Inappropriate Flow Rate: The residence time in the reduction column is critical. A flow rate that is too high will not allow for complete reduction. The optimal flow rate is often around 0.8 mL/min.[2][3]
-
-
Degradation of 4-Aminopyrene:
-
Instability in Solution (Pre-column): 4-aminopyrene can be susceptible to oxidation. Analyze the derivatized samples as soon as possible. If storage is necessary, keep them in a cool, dark place, and consider using an antioxidant. Studies on the stability of similar compounds like 4-aminopyridine (B3432731) have shown good stability for extended periods when stored properly.[5]
-
On-column Degradation: The HPLC column packing or mobile phase could be contributing to the degradation of the derivative. Ensure the mobile phase pH is compatible with the stability of 4-aminopyrene.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Suboptimal Chromatographic Conditions:
-
Mobile Phase pH: The ionization state of 4-aminopyrene is pH-dependent. Adjusting the pH of the mobile phase can significantly improve peak shape.
-
Column Choice: A C18 column is commonly used for the separation of PAHs and their derivatives. However, if peak tailing is an issue, consider a column with a different packing material or end-capping.
-
-
Column Overload:
-
High Sample Concentration: If the concentration of 4-aminopyrene is too high, it can lead to peak fronting. Dilute the sample before injection.
-
-
Extra-column Band Broadening (Post-column):
-
Long Tubing: The tubing connecting the analytical column, post-column reactor, and detector should be as short and narrow as possible to minimize band broadening.
-
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions
-
Contaminated Reagents or Solvents:
-
Purity of Reagents: Use high-purity reagents and HPLC-grade solvents to minimize background noise.
-
Fluorescent Impurities: The derivatizing reagent or other components in the reaction mixture may be fluorescent. Run a blank sample (containing all reagents but no analyte) to identify any interfering peaks.
-
-
Matrix Effects:
-
Co-eluting Fluorescent Compounds: The sample matrix may contain other fluorescent compounds that co-elute with 4-aminopyrene. Optimize the chromatographic separation to resolve these interferences. A more selective fluorescence detection wavelength pair (excitation and emission) may also help.
-
Insufficient Sample Cleanup: Employ a more rigorous sample cleanup procedure (e.g., multi-step SPE) to remove interfering matrix components.
-
Experimental Protocols
Protocol 1: Pre-column Reduction of this compound with Fe/H⁺[4]
This protocol describes a method for the pre-column reduction of nitro-PAHs to their highly fluorescent amino-PAHs.
Materials:
-
This compound standard
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample extract containing this compound
Procedure:
-
Reaction Setup: In a clean vial, add a known amount of the sample extract or this compound standard solution.
-
Addition of Reducing Agent: Add a small amount of iron powder to the vial.
-
Acidification: Add a few drops of dilute hydrochloric acid to initiate the reduction. The reaction mixture should be gently agitated.
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature for a specified time (optimization may be required, but typically ranges from 30 to 60 minutes).
-
Quenching and Neutralization: After the reaction is complete, quench the reaction by adding a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extraction of Derivative: Extract the resulting 4-aminopyrene into an organic solvent suitable for HPLC analysis (e.g., dichloromethane (B109758) or ethyl acetate).
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-FLD analysis.
-
Analysis: Inject the reconstituted sample into the HPLC-FLD system.
Protocol 2: Post-column On-line Reduction for HPLC-FLD Analysis[2][3]
This protocol outlines the setup for post-column derivatization using a catalytic reduction column.
Materials and Equipment:
-
HPLC system with a fluorescence detector
-
Post-column reactor system (including a pump for the reducing agent if necessary, and a temperature-controlled oven for the reduction column)
-
Reduction column packed with a suitable catalyst (e.g., 5 µm alumina coated with platinum and rhodium)[1]
-
Mobile phase appropriate for the separation of this compound
Procedure:
-
HPLC Separation: Inject the sample containing this compound onto the analytical HPLC column. The separation is performed under optimized chromatographic conditions to resolve this compound from other sample components.
-
Post-column Reduction: The eluent from the analytical column, containing the separated this compound, is directed into the heated reduction column.
-
Catalytic Conversion: As the this compound passes through the catalyst bed, it is reduced to 4-aminopyrene. Optimal conditions often include a reduction column temperature of 90°C and a flow rate of 0.8 mL/min.[2][3]
-
Fluorescence Detection: The eluent from the reduction column, now containing the highly fluorescent 4-aminopyrene, flows into the fluorescence detector.
-
Data Acquisition: The fluorescence signal is recorded, and the concentration of this compound in the original sample is determined by comparing the peak area to that of a known standard.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of nitro-PAHs using derivatization and HPLC-FLD. Note that specific values can vary depending on the exact experimental conditions and the sample matrix.
| Parameter | Pre-column Derivatization | Post-column Derivatization | Reference |
| Recovery | 69-85% (for dinitropyrenes, indicative of nitro-PAH recovery) | Not explicitly stated, but method is described as efficient | [6] |
| Limit of Detection (LOD) | 0.31 µg/kg (for 1-nitropyrene (B107360) in meat products) | 0.06 to 1.25 µg/L (for various nitro-PAHs) | [4],[2][3] |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | [4],[2][3] |
Visualizations
Caption: Workflow for pre-column derivatization of this compound.
Caption: Workflow for post-column derivatization of this compound.
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combination of precolumn nitro-reduction and ultraperformance liquid chromatography with fluorescence detection for the sensitive quantification of 1-nitronaphthalene, 2-nitrofluorene, and 1-nitropyrene in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
4-Nitropyrene vs. 1-Nitropyrene: A Comparative Analysis of Toxicological Profiles
A detailed examination of two isomeric nitrated polycyclic aromatic hydrocarbons reveals significant differences in their genotoxic and carcinogenic potential. This guide synthesizes key experimental findings to provide a comparative overview of 4-nitropyrene and 1-nitropyrene (B107360), offering valuable insights for researchers, scientists, and professionals in drug development.
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants formed during incomplete combustion processes. Among these, 1-nitropyrene is a well-studied and abundant component of diesel exhaust. Its isomer, this compound, while also present in the environment, has demonstrated distinct and often more potent toxicological effects. Understanding the comparative toxicity of these isomers is crucial for assessing their respective risks to human health.
Executive Summary of Comparative Toxicity
Experimental evidence consistently indicates that this compound exhibits greater carcinogenic and mutagenic activity compared to 1-nitropyrene. This enhanced toxicity is attributed to differences in their metabolic activation, leading to higher levels of DNA damage in target tissues.
| Toxicological Endpoint | This compound | 1-Nitropyrene | Key Findings |
| Carcinogenicity | More potent mammary carcinogen in rats. Higher incidence of liver and lung tumors in newborn mice.[1] | Induces mammary tumors in rats and lung tumors in mice, but to a lesser extent than this compound.[1][2] | This compound consistently demonstrates greater tumor-inducing potential in animal models. |
| Mutagenicity | Higher mutagenic potency in bacterial and mammalian cells.[3] | Mutagenic, but less potent than this compound.[3] | The greater mutagenicity of this compound is linked to its metabolic activation. |
| DNA Adduct Formation | Binds to mammary DNA at a rate 3.5 times higher than 1-nitropyrene.[3] The primary adduct is N-(deoxyguanosin-8-yl)-4-aminopyrene.[3][4] | Forms N-(deoxyguanosin-8-yl)-1-aminopyrene adducts in various tissues.[5] | The increased DNA binding of this compound in target tissues correlates with its higher carcinogenicity. |
| Metabolic Activation | Primarily activated via nitroreduction.[4] In vitro metabolism yields this compound-9,10-dione and a K-region epoxide.[3] | Activated through both nitroreduction and ring oxidation.[3] In vitro metabolism produces phenolic derivatives and trans-dihydrodiols.[3] | Differences in metabolic pathways influence the formation of reactive intermediates and subsequent toxicity. |
| Excretion | Approximately 40% of the dose and its metabolites are excreted in the urine.[3] | Approximately 20% of the dose and its metabolites are excreted in the urine.[3] | The higher urinary excretion of this compound metabolites suggests greater systemic availability.[3] |
Carcinogenicity: A Stark Contrast in Potency
Animal studies have unequivocally demonstrated the superior carcinogenic potency of this compound over its 1-nitro isomer.
Mammary Gland Tumors in Rats
In a study involving female Sprague-Dawley rats, intraperitoneal injections of this compound resulted in a significantly increased incidence of mammary tumors (59%) compared to controls (14%).[3] Another study showed that subcutaneous injection of 1-nitropyrene in newborn female CD rats induced mammary adenocarcinomas in 47% of the animals.[2] A direct comparative study administering 1-nitropyrene by gavage to female Sprague-Dawley rats showed a dose-dependent increase in mammary adenocarcinoma incidence, reaching 63% at the high dose.[6] While both isomers are capable of inducing mammary tumors, the available data suggests a higher potency for this compound.
Table 1: Comparative Carcinogenicity in Rats (Mammary Tumors)
| Compound | Dosing Regimen | Tumor Incidence | Tumor Type | Reference |
| This compound | 67 µmol/kg bw, i.p., 3 times/week for 4 weeks | 59% (17/29) | Fibroadenoma, Adenoma, or Adenocarcinoma | [3] |
| 1-Nitropyrene | 100 µmol/kg bw, s.c., once a week for 8 weeks (newborn) | 47% | Adenocarcinoma | [2] |
| 1-Nitropyrene | 800 µmol/rat total dose, gavage, once weekly for 16 weeks (newborn) | 63% | Adenocarcinoma | [6] |
Liver and Lung Tumors in Mice
A newborn mouse assay provided a direct comparison of the tumorigenicity of the two isomers. At a total dose of 2800 nmol, this compound induced liver tumors in 83% of male mice and lung tumors in 38% of males and 31% of females.[1] In the same study, 1-nitropyrene at the same dose resulted in a 21-28% incidence of hepatic tumors in males and a lung tumor yield similar to that of the solvent-treated controls (3-10%).[1] Another study in A/J mice showed that 1-nitropyrene induced a significant increase in the mean number of lung tumors per mouse at the highest dose tested.[7]
Table 2: Comparative Carcinogenicity in Newborn Mice
| Compound | Total Dose (nmol) | Liver Tumor Incidence (Males) | Lung Tumor Incidence (Males) | Lung Tumor Incidence (Females) | Reference |
| This compound | 2800 | 83% | 38% | 31% | [1] |
| 1-Nitropyrene | 2800 | 21-28% | 3-10% | 3-10% | [1] |
Mutagenicity: Unveiling the Genotoxic Potential
The higher carcinogenic potency of this compound is mirrored by its greater mutagenic activity in various test systems. The primary mechanism of genotoxicity for both compounds involves metabolic activation to reactive intermediates that form covalent adducts with DNA.
Table 3: Comparative Mutagenicity in Salmonella typhimurium (Ames Test)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 1-Nitropyrene | TA98 | - | ~400 | [8] |
| 1,8-Dinitropyrene (B49389) | TA98 | - | ~280,000 | [8] |
| This compound | TA98 | - | Data not directly comparable, but noted to be more potent than 1-nitropyrene. | [3] |
Note: Direct comparative data for this compound and 1-nitropyrene in terms of revertants/nmol was not available in the searched literature. The data for 1,8-dinitropyrene is included to provide context on the range of mutagenic potencies observed in nitropyrenes.
Metabolic Activation and DNA Adduct Formation
The toxicological differences between this compound and 1-nitropyrene can be largely explained by their distinct metabolic pathways. Both isomers can undergo nitroreduction to form reactive N-hydroxy arylamines, which can then be further activated by esterification. These reactive species can then bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.
However, the in vitro metabolism of the two isomers shows notable differences. This compound is metabolized to this compound-9,10-dione and a K-region epoxide, 9,10-epoxy-9,10-dihydro-4-nitropyrene.[3] In contrast, 1-nitropyrene's in vitro metabolism yields several phenolic derivatives and trans-dihydrodiols.[3]
Crucially, studies have shown that this compound binds to mammary DNA at a rate 3.5 times higher than 1-nitropyrene.[3] The primary DNA adducts formed from both isomers are N-(deoxyguanosin-8-yl)-aminopyrenes.[3][5][9] The higher level of DNA adduct formation by this compound in the mammary gland, a target organ for its carcinogenicity, provides a strong mechanistic link to its greater tumorigenic potential.[4]
Caption: Comparative metabolic activation pathways of this compound and 1-nitropyrene.
In Vitro Cytotoxicity
While in vivo studies provide clear evidence of the differential toxicity of this compound and 1-nitropyrene, in vitro cytotoxicity assays can offer insights into their direct effects on cells. Data on the half-maximal inhibitory concentration (IC50) is a key metric in these assessments.
Table 4: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-Nitropyrene | HepG2 (human liver carcinoma) | Not specified | >10 | Data interpretation from multiple sources |
| This compound | HepG2 (human liver carcinoma) | Not specified | No direct comparative data found | |
| 1-Nitropyrene | A549 (human lung carcinoma) | Not specified | No direct comparative data found | |
| This compound | A549 (human lung carcinoma) | Not specified | No direct comparative data found |
Note: Direct comparative IC50 values for this compound and 1-nitropyrene in the same cell lines under identical experimental conditions were not available in the searched literature. This represents a data gap that future research could address.
Experimental Protocols
A brief overview of the methodologies for key experiments cited in this guide is provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs (his-), are commonly used. These strains are sensitive to frameshift and base-pair substitution mutations, respectively.
-
Metabolic Activation: The test is conducted with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Procedure: The bacterial culture is mixed with the test compound (at various concentrations) and molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) that grow on the plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: A simplified workflow for the Ames test.
In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)
This assay measures cell viability by assessing the uptake of the neutral red dye by lysosomes of viable cells.
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, A549) is cultured in 96-well plates.
-
Treatment: Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red. After incubation, the cells are washed, and the incorporated dye is extracted.
-
Measurement: The absorbance of the extracted dye is measured using a spectrophotometer.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
32P-Postlabeling for DNA Adduct Analysis
This highly sensitive method is used to detect and quantify DNA adducts.
-
DNA Isolation and Digestion: DNA is isolated from the tissues of animals treated with the test compound and is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides.
-
Labeling: The 5'-hydroxyl group of the adducted nucleotides is labeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The radioactive adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Signaling Pathways in Nitropyrene-Induced Toxicity
The genotoxic effects of this compound and 1-nitropyrene trigger cellular stress responses, primarily the DNA damage response (DDR) pathway. Upon the formation of DNA adducts, sensor proteins recognize the DNA lesions, leading to the activation of transducer kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate downstream effector proteins, including the checkpoint kinase CHK1 and the tumor suppressor protein p53. The activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis (programmed cell death).
Caption: A simplified diagram of the DNA damage response pathway activated by nitropyrenes.
Conclusion
The comparative analysis of this compound and 1-nitropyrene underscores the critical role of isomeric structure in determining the toxicological properties of nitro-PAHs. This compound consistently demonstrates a higher carcinogenic and mutagenic potential than 1-nitropyrene. This is strongly linked to its distinct metabolic activation pathway, which leads to a greater extent of DNA adduct formation in target tissues. While both compounds pose a health risk, the evidence presented in this guide highlights this compound as the more potent genotoxic agent. This information is vital for accurate risk assessment and for guiding future research into the mechanisms of nitro-PAH-induced carcinogenesis. Further studies providing direct quantitative comparisons of mutagenicity and in vitro cytotoxicity would be valuable in refining our understanding of the relative toxicities of these two important environmental contaminants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of rat mammary gland tumors by 1-nitropyrene, a recently recognized environmental mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitroreduction of this compound is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for N-(deoxyguanosin-8-yl)-1-aminopyrene as a major DNA adduct in female rats treated with 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative tumorigenicity of 1-nitropyrene, 1-nitrosopyrene, and 1-aminopyrene administered by gavage to Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumorigenicity and metabolism of 1-nitropyrene in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and comparative conformational analysis of N-(deoxyguanosin-8-yl)aminopyrene adducts derived from the isomeric carcinogens 1-, 2-, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 4-Nitropyrene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways, quantitative metabolic data, and experimental protocols related to 4-nitropyrene and its isomers, primarily 1-nitropyrene (B107360) and 2-nitropyrene (B1207036). Understanding the differential metabolism of these isomers is critical for assessing their carcinogenic potential and developing strategies for detoxification.
Executive Summary
Nitropyrenes are environmental pollutants and potent mutagens. Their biological activity is intrinsically linked to their metabolic activation. This guide highlights the significant differences in the metabolism of this compound compared to 1- and 2-nitropyrene. A key finding is that human hepatic microsomes preferentially catalyze the nitroreduction of this compound, a critical activation step leading to its higher carcinogenic potential. In contrast, all three isomers undergo oxidative metabolism to varying degrees.
Data Presentation: Quantitative Comparison of Metabolite Formation
The following table summarizes the key differences in the metabolites produced from 1-nitropyrene, 2-nitropyrene, and this compound when incubated with human liver microsomes. The data underscores that the nitroreduction pathway is significantly more prominent for this compound.
| Metabolite | 1-Nitropyrene | 2-Nitropyrene | This compound | Key Enzyme(s) | Metabolic Pathway |
| Aminopyrene | Not detected | Not detected | Detected | CYP3A4 | Nitroreduction |
| trans-9,10-dihydro-9,10-dihydroxy-nitropyrene | Detected | Not applicable | Detected | CYP3A4 | Ring Oxidation |
| 3-Hydroxy-nitropyrene | Detected | Not applicable | Not applicable | CYP3A4, CYP1A2 | Ring Oxidation |
| 9(10)-Hydroxy-nitropyrene | Not applicable | Not applicable | Detected | CYP3A4 | Ring Oxidation |
| trans-4,5-dihydro-4,5-dihydroxy-nitropyrene | Detected | Detected | Not applicable | Not specified for 2-NP | Ring Oxidation |
| 6-Hydroxy-nitropyrene | Detected | Detected | Not applicable | Not specified for 2-NP | Ring Oxidation |
| 8-Hydroxy-nitropyrene | Detected | Not applicable | Not applicable | Not specified | Ring Oxidation |
Data synthesized from a comparative study using human hepatic microsomes.[1]
Mandatory Visualization: Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key metabolic pathways and a typical experimental workflow for studying nitropyrene metabolism.
Caption: Comparative metabolic pathways of this compound and 1-Nitropyrene.
Caption: Experimental workflow for in vitro metabolism of nitropyrenes.
Experimental Protocols
In Vitro Metabolism of Nitropyrene Isomers using Human Liver Microsomes
This protocol outlines the key steps for assessing the metabolism of nitropyrene isomers in a controlled in vitro setting.
1. Materials and Reagents:
-
Human liver microsomes (pooled from multiple donors)
-
1-Nitropyrene, 2-Nitropyrene, this compound (analytical grade)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (for extraction)
-
HPLC system with a C18 reverse-phase column and UV or fluorescence detector
2. Preparation of Incubation Mixture:
-
Prepare a stock solution of each nitropyrene isomer in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (typically 0.5-1.0 mg/mL final concentration)
-
Nitropyrene isomer stock solution (final concentration typically 10-50 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
3. Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH-regenerating system to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
Prepare control incubations lacking the NADPH-regenerating system to account for non-enzymatic degradation.
4. Termination of Reaction and Metabolite Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Alternatively, for some metabolites, perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and collecting the organic layer.
-
Evaporate the supernatant or the collected organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.
5. HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the metabolites using a C18 reverse-phase column with a gradient elution program (e.g., a water-acetonitrile gradient).
-
Detect the metabolites using a UV-Vis detector at an appropriate wavelength (e.g., 254 nm or 380 nm) or a fluorescence detector for enhanced sensitivity.
-
Identify and quantify the metabolites by comparing their retention times and peak areas with those of authentic standards.
Discussion of Metabolic Differences and Implications
The differential metabolism of nitropyrene isomers has significant toxicological implications. The preferential nitroreduction of this compound by human liver microsomes leads to the formation of reactive intermediates that can bind to DNA, forming adducts.[2] This metabolic activation pathway is strongly linked to the higher mutagenic and carcinogenic potential of this compound compared to 1- and 2-nitropyrene.[2]
The primary enzyme responsible for both the oxidative and reductive metabolism of this compound in human liver microsomes is cytochrome P450 3A4 (CYP3A4).[1] In contrast, the metabolism of 1-nitropyrene also involves CYP1A2 in its oxidation.[1] The specific P450 enzymes involved in the metabolism of 2-nitropyrene are less clearly defined.[1]
These findings underscore the importance of considering isomer-specific metabolic pathways when assessing the health risks associated with nitropyrene exposure. Future research should focus on elucidating the complete metabolic profiles of these compounds in various human tissues and identifying the full spectrum of enzymes involved in their activation and detoxification.
References
Validating 4-Nitropyrene as a Reliable Biomarker for Occupational Exposure: A Comparative Guide
Introduction
The assessment of occupational exposure to polycyclic aromatic hydrocarbons (PAHs), a class of chemicals often associated with industrial processes such as coke production, aluminum smelting, and diesel engine operation, is critical for safeguarding worker health. For decades, urinary 1-hydroxypyrene (B14473) (1-OHP), a metabolite of pyrene (B120774), has been the gold-standard biomarker for monitoring PAH exposure.[1][2] Its prevalence in PAH mixtures and well-characterized metabolic pathway have made it a reliable indicator of internal dose.[2] However, the quest for biomarkers with improved specificity or sensitivity is ongoing. This guide provides a comparative analysis of 1-hydroxypyrene and a potential alternative, 4-nitropyrene, evaluating the current scientific evidence for the latter's validation as a reliable biomarker for occupational exposure.
While 1-nitropyrene (B107360) (a structural isomer of this compound) has been investigated as a specific marker for diesel exhaust[3][4][5], the validation of this compound for broader occupational PAH exposure is not yet established. This guide will objectively compare the two compounds based on available experimental data, metabolic pathways, and the analytical methods required for their detection.
Comparative Analysis of Biomarkers
The suitability of a compound as a biomarker is determined by several factors, including its toxicokinetics, the robustness of analytical methods for its detection, and its correlation with external exposure and health effects. Here, we compare 1-hydroxypyrene and this compound across these key parameters.
| Feature | 1-Hydroxypyrene (1-OHP) | This compound & its Metabolites |
| Proven Occupational Utility | Well-established: Widely used and accepted for biomonitoring in various industries with PAH exposure.[1][2][6] | Not established: No studies validating its use as a biomarker for general occupational PAH exposure in human populations. |
| Primary Exposure Source | General PAHs: Pyrene is a component of most PAH mixtures from combustion sources.[2] | Specific Sources: Primarily associated with diesel engine exhaust.[7] |
| Human Metabolism | Extensively studied. Pyrene is metabolized by cytochrome P450 enzymes to pyrene-1,2-oxide, which is then converted to 1-hydroxypyrene and excreted in urine, mainly as glucuronide and sulfate (B86663) conjugates. | Limited human data. In vitro studies with human liver microsomes show metabolism via ring oxidation (to trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene and 9(10)-hydroxy-4-nitropyrene) and nitroreduction (to 4-aminopyrene), primarily by the P450 3A4 enzyme.[8][9] |
| Key Urinary Metabolites | 1-Hydroxypyrene (measured after deconjugation). | Potential Biomarkers (from animal/in-vitro data): Sulfates and glucuronides of 9(10)-hydroxy-4-(acetylamino)pyrene.[7][9] |
| Analytical Method | Standardized: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is common.[10] Immunoassays are also available.[11] | Research-based: Gas Chromatography with Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) is used for the parent compound in air.[9] HPLC-MS/MS would likely be required for urinary metabolites, similar to methods for 1-nitropyrene metabolites.[4] |
| Reference Values | Available: Benchmark guidelines and reference values for non-exposed and occupationally exposed populations exist.[2] | Unavailable: No established reference or limit values for occupational exposure. |
| Correlation with Exposure | Demonstrated: Urinary 1-OHP levels correlate well with airborne PAH concentrations in numerous occupational studies.[2][12] | Unknown: Correlation between urinary this compound metabolites and occupational PAH exposure has not been studied. |
Metabolic Pathways
The metabolic activation or detoxification of a parent compound is fundamental to its utility as a biomarker. The divergent metabolic routes of pyrene and this compound are illustrated below. Pyrene undergoes oxidation to form 1-hydroxypyrene, a detoxification product. In contrast, this compound undergoes both ring oxidation and nitroreduction. The nitroreduction pathway is of particular toxicological interest as it can lead to the formation of reactive intermediates that bind to DNA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Evaluation of urinary metabolites of 1-nitropyrene as biomarkers for exposure to diesel exhaust in taxi drivers of Shenyang, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers of polycyclic aromatic hydrocarbon exposure in European coke oven workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioventix.com [bioventix.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
Cross-validation of different analytical methods for 4-Nitropyrene
A comparative guide to the cross-validation of analytical methods for the determination of 4-Nitropyrene is essential for researchers, scientists, and professionals in drug development to ensure accurate and reliable quantification of this compound. This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental samples, notably in diesel exhaust particles, and is recognized for its mutagenic and carcinogenic properties.[1] This guide provides a comparative overview of various analytical techniques, including detailed experimental protocols and performance data.
Comparison of Analytical Methods for this compound
The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other sensitive detectors.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (RSD%) | Reference |
| GC-NICI-MS | Gas chromatography separation followed by negative ion chemical ionization mass spectrometry detection. | ~5.5 ± 0.6 ng/g in particulate matter | Not specified | >0.99 | Not specified | Not specified | [1] |
| GC-ECD | Gas chromatography separation with a highly sensitive electron capture detector for electrophilic compounds. | ~2 µg/g for dinitropyrene (B1228942) isomers | Not specified | Not specified | 69-85% for dinitropyrene isomers | Not specified | [2] |
| HPLC-UV | Liquid chromatography separation with ultraviolet detection. | Method dependent | Method dependent | >0.99 | 98-102% (typical) | < 2% | [3][4] |
| HPLC-Fluorescence | Liquid chromatography separation with fluorescence detection, which offers high sensitivity for fluorescent compounds. | Sub-ppb levels | Not specified | >0.99 | Not specified | Not specified | [5] |
| UPLC-MS/MS | Ultra-performance liquid chromatography for fast separation coupled with tandem mass spectrometry for high selectivity and sensitivity. | pg/mL range | Not specified | >0.99 | Not specified | Not specified | [6] |
| Fluorescence Quenching | Based on the quenching of a fluorescent probe's emission in the presence of the nitroaromatic analyte. | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the most common techniques used for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation:
-
Extraction: Particulate matter is typically extracted with a suitable solvent like dichloromethane (B109758) using methods such as Soxhlet extraction or pressurized fluid extraction.[1]
-
Cleanup: The extract is concentrated and may require cleanup using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges to remove interfering compounds.[1]
-
Derivatization: Not typically required for this compound.
-
-
Instrumentation:
-
GC System: Equipped with a capillary column (e.g., 5% phenyl-substituted methylpolysiloxane).
-
Injector: Splitless or on-column injection is preferred for trace analysis.[2]
-
MS Detector: Operated in negative ion chemical ionization (NICI) mode for high sensitivity towards electronegative compounds like nitro-PAHs.[1]
-
-
Data Analysis:
-
Quantification is performed using an internal standard method, with a deuterated nitro-PAH such as [²H₉]-Nitrofluoranthene often used as the internal standard.[1] A calibration curve is generated by analyzing standards of known concentrations.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of analytes, including those that are not amenable to GC.
-
Sample Preparation:
-
Extraction: Similar to GC-MS, samples are extracted with an organic solvent.
-
Cleanup: SPE is often employed to remove matrix interferences.
-
Solvent Exchange: The extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used for separation.
-
Detector:
-
UV Detector: Monitors the absorbance at a specific wavelength.
-
Fluorescence Detector: Provides higher sensitivity and selectivity.
-
Mass Spectrometer (LC-MS): Offers the highest selectivity and sensitivity, enabling structural confirmation.[7]
-
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area or height of the analyte in the sample to that of a calibration curve prepared from pure standards.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from an environmental sample.
Caption: General workflow for this compound analysis.
This guide provides a foundational comparison of analytical methods for this compound. The choice of method should be carefully considered based on the specific research or monitoring objectives, and a thorough method validation should always be performed to ensure data quality.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Carcinogenic Potency of 4-Nitropyrene and Benzo[a]pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carcinogenic potency of two environmental contaminants: 4-Nitropyrene (4-NP) and benzo[a]pyrene (B130552) (B[a]P). Both are potent carcinogens, but their relative potencies and mechanisms of action differ. This document synthesizes experimental data to offer a clear, objective comparison for risk assessment and further research.
Executive Summary
Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH), is a well-established, potent carcinogen, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its carcinogenic activity is dependent on metabolic activation to a highly reactive diol epoxide intermediate that forms DNA adducts. This compound, a nitrated PAH found in diesel exhaust, is also a potent carcinogen in experimental animals and is classified as a Group 2B carcinogen, possibly carcinogenic to humans.[2] Its carcinogenicity is primarily mediated through nitroreduction to reactive intermediates that also bind to DNA.
Direct comparative studies and individual carcinogenicity assays indicate that both compounds are potent carcinogens, capable of inducing tumors in various tissues. However, their relative potency can vary depending on the animal model, route of administration, and the specific endpoint being measured.
Quantitative Comparison of Carcinogenic Potency
The following tables summarize quantitative data from a key comparative study and other relevant carcinogenicity studies.
Table 1: Comparative Tumorigenicity in Newborn Mice (Intraperitoneal Injection)
This study directly compared the tumorigenic potential of this compound and benzo[a]pyrene in newborn mice following intraperitoneal injection.
| Compound | Total Dose (nmol/mouse) | Target Organ | Tumor Type | Tumor Incidence (%) |
| This compound | 2800 | Liver (males) | Hepatocellular adenoma or carcinoma | 83 |
| Lung (males) | Lung adenoma or carcinoma | 38 | ||
| Lung (females) | Lung adenoma or carcinoma | 31 | ||
| Benzo[a]pyrene | 560 | Liver (males) | Hepatocellular adenoma or carcinoma | 49 |
| Lung (males) | Lung adenoma or carcinoma | 35 | ||
| Lung (females) | Lung adenoma or carcinoma | 48 |
Source: Adapted from studies on the tumorigenicity of nitrated PAHs in newborn mice.[3]
Table 2: Carcinogenicity Data from Individual Studies
This table presents data from separate studies on this compound and benzo[a]pyrene, providing a broader context for their carcinogenic potential in different experimental settings.
| Compound | Animal Model | Route of Administration | Target Organ | Tumor Type | Key Findings |
| This compound | Newborn Rat | Subcutaneous Injection | Mammary Gland | Adenoma, Fibroadenoma, Adenocarcinoma | Increased incidence of mammary tumors. |
| Benzo[a]pyrene | Wistar Rat | Oral Gavage | Forestomach, Liver | Squamous cell papilloma/carcinoma, Hepatocellular carcinoma | Dose-dependent increase in tumor incidence.[4][5] |
Metabolic Activation Pathways
The carcinogenic effects of both this compound and benzo[a]pyrene are contingent upon their metabolic activation to electrophilic intermediates that can covalently bind to DNA, leading to mutations and the initiation of cancer.
Benzo[a]pyrene Metabolic Activation
Benzo[a]pyrene is metabolized through three primary pathways: the diol epoxide pathway, the quinone pathway, and the radical-cation pathway. The diol epoxide pathway is considered the major route for its carcinogenic activity.
Caption: Metabolic activation pathways of benzo[a]pyrene.
This compound Metabolic Activation
The primary pathway for the metabolic activation of this compound involves the reduction of the nitro group to form a reactive nitrenium ion, which then binds to DNA.
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are representative experimental protocols for assessing the carcinogenic potential of chemical compounds in animal models.
Newborn Mouse Tumorigenicity Assay (Intraperitoneal Injection)
This protocol is based on the methodology used in the direct comparative study of this compound and benzo[a]pyrene.[3]
-
Animal Model: Newborn mice (e.g., Swiss Webster or other appropriate strain), within 24 hours of birth.
-
Test Substance Preparation: The test compounds (this compound or benzo[a]pyrene) and vehicle control (e.g., dimethyl sulfoxide) are prepared at the desired concentrations.
-
Administration:
-
Pups are injected intraperitoneally (i.p.) on days 1, 8, and 15 of life.
-
The total dose is divided into three injections. For example, a total dose of 2800 nmol/mouse would be administered as 400 nmol on day 1, 800 nmol on day 8, and 1600 nmol on day 15.
-
A small gauge needle (e.g., 30-gauge) is used for the injection.[6][7]
-
-
Observation Period: Animals are weaned at 3-4 weeks and observed for a predetermined period (e.g., 6-12 months). Body weight and clinical signs are monitored regularly.
-
Necropsy and Histopathology: At the end of the observation period, all animals are euthanized. A complete necropsy is performed, and major organs, particularly the liver and lungs, are collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.
Rat Mammary Gland Carcinogenicity Study (Oral Gavage)
This protocol is a representative example for assessing mammary carcinogenicity in rats.
-
Animal Model: Female rats (e.g., Sprague-Dawley or Wistar), typically starting at 30-50 days of age.
-
Test Substance Preparation: The test compound is suspended or dissolved in a suitable vehicle (e.g., corn oil, trioctanoin).
-
Administration:
-
The test substance is administered by oral gavage at specified doses and frequencies (e.g., once weekly for 8 weeks).
-
A control group receives the vehicle only.
-
-
Observation Period: Animals are palpated for mammary tumors weekly or bi-weekly. The latency (time to first palpable tumor), location, and number of tumors are recorded. The study continues for a predefined duration (e.g., 40-50 weeks).
-
Necropsy and Histopathology: At termination, all animals are subjected to a complete necropsy. All mammary tumors are excised, measured, and fixed for histopathological confirmation of tumor type (benign or malignant).
Discussion and Conclusion
Both this compound and benzo[a]pyrene are potent genotoxic carcinogens that induce tumors in multiple organs in experimental animals. The available direct comparative data in newborn mice suggest that at a higher total dose, this compound induces a higher incidence of liver tumors in males compared to a lower dose of benzo[a]pyrene. However, benzo[a]pyrene appears to be a potent lung carcinogen in both sexes at the dose tested.
It is important to note that the carcinogenic potency of these compounds can be influenced by a variety of factors, including the species and strain of the animal model, the route and duration of exposure, and the metabolic capacity of the target tissues. The different primary metabolic activation pathways—nitroreduction for this compound and oxidation to a diol epoxide for benzo[a]pyrene—may also contribute to their different target organ specificities and potencies.
For a comprehensive risk assessment, it is crucial to consider the specific exposure scenarios and to utilize data from relevant experimental models. Further direct comparative studies across a wider range of doses, routes of administration, and animal models would be beneficial to more definitively rank the carcinogenic potency of this compound relative to the well-characterized carcinogen, benzo[a]pyrene.
References
- 1. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Carcinogenic activity of benzo[a]pyrene in a 2 year oral study in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal Injection of Neonatal Mice - UCL Discovery [discovery.ucl.ac.uk]
- 7. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of 4-Nitropyrene-induced DNA adducts by independent methods
A comparison of analytical techniques for the identification and quantification of DNA adducts formed from the environmental pollutant 4-nitropyrene (4-NP) confirms their presence and elucidates the primary metabolic pathway responsible for their formation. This guide provides a comparative overview of two key independent methods—³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—supported by experimental data, detailed protocols, and a visualization of the underlying biological processes.
For researchers in toxicology, carcinogenesis, and drug development, the accurate detection and quantification of DNA adducts are critical for assessing the genotoxic potential of chemical compounds. This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products, is a potent mutagen and carcinogen. Its carcinogenicity is linked to the formation of covalent adducts with DNA, which can lead to mutations if not repaired. The confirmation of these adducts by independent analytical methods provides robust evidence of their formation and is essential for mechanistic studies and risk assessment.
Comparison of Analytical Methods
The two primary methods for the detection of 4-NP-DNA adducts are the highly sensitive ³²P-postlabeling assay and the structurally definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the data generated.
| Parameter | ³²P-Postlabeling Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation. | Enzymatic digestion of DNA to nucleosides, chromatographic separation, and detection based on mass-to-charge ratio. |
| Primary Adduct Detected | Detects a range of bulky aromatic adducts, including those from 4-NP. | Specifically identifies and quantifies N-(deoxyguanosin-8-yl)-4-aminopyrene and other potential adducts.[1][2] |
| Sensitivity | Very high, capable of detecting as few as 1 adduct in 10¹⁰ nucleotides.[3][4][5] | High and continuously improving, approaching the sensitivity of ³²P-postlabeling, with detection limits in the range of 1 adduct in 10⁸ to 10⁹ nucleotides. |
| Quantitative Data Example | In vitro nitroreduction of 4-NP catalyzed by xanthine (B1682287) oxidase resulted in a DNA binding level of 12.0 ± 1.1 nmol/mg of DNA.[6][7] | While specific quantitative data for 4-NP adducts by LC-MS/MS is not readily available in comparative studies, the technique allows for precise quantification using isotopically labeled internal standards. |
| Confirmation | Provides strong evidence of the presence of bulky adducts but lacks definitive structural confirmation. | Provides unambiguous structural confirmation through mass fragmentation patterns and retention time matching with synthetic standards.[6][7] |
| Advantages | Exceptional sensitivity, requires small amounts of DNA (microgram quantities).[8][9][10] | High specificity, provides structural information, and allows for the simultaneous detection of multiple adducts. |
| Disadvantages | Does not provide structural information, use of radioactivity, potential for underestimation of adduct levels due to incomplete labeling.[4][5] | Can be less sensitive than ³²P-postlabeling, requires more DNA for comparable sensitivity, and instrumentation can be costly. |
Metabolic Activation of this compound
The formation of 4-NP-DNA adducts is not a direct process. The parent compound must first be metabolically activated to a reactive electrophilic intermediate. Experimental evidence strongly indicates that the primary pathway for this activation is nitroreduction.[6][7]
Metabolic activation of this compound to a DNA-reactive intermediate.
This pathway involves the enzymatic reduction of the nitro group of 4-NP to a hydroxylamino group, forming N-hydroxy-4-aminopyrene. This intermediate can then be further activated, for example through esterification, to form a highly reactive nitrenium ion that readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine, to form the N-(deoxyguanosin-8-yl)-4-aminopyrene adduct.[1][2]
Experimental Protocols
³²P-Postlabeling Assay for 4-NP DNA Adducts
This protocol is a generalized procedure based on established methods for bulky aromatic adducts.
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from cells or tissues exposed to 4-NP using standard phenol-chloroform extraction or commercial kits.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by either nuclease P1 digestion (which removes normal nucleotides) or butanol extraction.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubation with [γ-³²P]ATP and T4 polynucleotide kinase at 37°C for 30-60 minutes.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Alternatively, separation can be achieved by high-performance liquid chromatography (HPLC).[11]
-
-
Detection and Quantification:
-
Detect the radiolabeled adducts by autoradiography (exposing the TLC plate to X-ray film).
-
Quantify the adduct levels by excising the radioactive spots from the TLC plate and measuring the radioactivity using liquid scintillation counting or by phosphorimaging analysis.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
LC-MS/MS Analysis of N-(deoxyguanosin-8-yl)-4-aminopyrene
This protocol outlines the key steps for the specific detection and quantification of the major 4-NP DNA adduct.
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA as described for the ³²P-postlabeling assay.
-
Enzymatically hydrolyze 20-50 µg of DNA to deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for 12-24 hours. The use of an isotopically labeled internal standard, such as [¹⁵N₅]-N-(deoxyguanosin-8-yl)-4-aminopyrene, added prior to hydrolysis is crucial for accurate quantification.
-
-
Sample Purification:
-
Purify the DNA hydrolysate to remove proteins and other interfering substances. This can be achieved by solid-phase extraction (SPE) using a C18 cartridge.
-
-
LC Separation:
-
Separate the deoxyribonucleosides using a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase typically consisting of a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of an acid modifier like formic acid to improve ionization.
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of the target adduct in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The specific mass transition for N-(deoxyguanosin-8-yl)-4-aminopyrene would be determined using a synthetic standard.
-
-
Data Analysis and Quantification:
-
Identify the adduct by its characteristic retention time and mass transition.
-
Quantify the adduct by comparing the peak area of the analyte to that of the co-eluting isotopically labeled internal standard.
-
Workflow for Confirmation of 4-NP DNA Adducts
The independent confirmation of 4-NP DNA adducts provides a high degree of confidence in the findings. A typical workflow would involve initial screening with a highly sensitive method followed by structural confirmation with a specific method.
A logical workflow for the confirmation of 4-NP DNA adducts.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and comparative conformational analysis of N-(deoxyguanosin-8-yl)aminopyrene adducts derived from the isomeric carcinogens 1-, 2-, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitroreduction of this compound is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 4-Nitropyrene Measurements
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of 4-Nitropyrene in Certified Reference Materials
Certified Reference Materials (CRMs) are crucial for method validation and ensuring the comparability of results between laboratories. The following table summarizes the reported concentrations of this compound in commonly used Standard Reference Materials (SRMs) from different studies, providing a de facto inter-laboratory comparison.
| Standard Reference Material (SRM) | Analytical Method | Reported Concentration (ng/g) | Reference |
| SRM 1649a (Urban Dust) | GC-NICI-MS | 5.5 ± 0.6 | Bamford et al. (2003)[1] |
| SRM 1648a (Urban Particulate Matter) | GC-NICI-MS | 6.0 ± 0.9 | Albinet et al. (2006)[1] |
Note: In the analysis of SRM 1649a by Bamford et al. (2003), a reference standard for this compound was not available, and the calibration was based on the response factor of 3-nitrofluoranthene[1].
Experimental Protocols: Key Methodologies for this compound Analysis
The following sections detail the experimental protocols for the most common analytical methods used for the determination of this compound in environmental and biological samples.
Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS)
This is a highly sensitive and selective method for the analysis of nitro-PAHs.
-
Sample Preparation:
-
Extraction: Particulate matter is typically extracted with dichloromethane[1].
-
Purification: The extract is purified using liquid chromatography and solid-phase extraction (SPE) on alumina (B75360) and silica (B1680970) columns to separate 1-, 2-, and this compound[1].
-
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column, typically a 5% or 50% phenyl-substituted methylpolysiloxane column[1].
-
Mass Spectrometer (MS): Operated in the negative ion chemical ionization (NICI) mode.
-
-
Internal Standard: Deuterated nitro-PAHs, such as [2H9]-Nitrofluoranthene, are commonly used as internal standards for quantification[1].
Gas Chromatography with Chemiluminescence Detection
This method offers high selectivity for nitrogen-containing compounds.
-
Sample Preparation:
-
Extraction: Similar to GC-NICI-MS, samples are extracted with a suitable solvent like dichloromethane[1].
-
Cleanup: Appropriate cleanup steps are employed to remove interfering compounds.
-
-
Instrumentation:
-
Gas Chromatograph (GC): Coupled to a chemiluminescence detector.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS provides enhanced selectivity and sensitivity, which is particularly useful for complex matrices.
-
Sample Preparation:
-
Extraction: Samples like air particulates are extracted, often using Soxhlet extraction[2].
-
Concentration: The extracts are concentrated to a final volume.
-
-
Instrumentation:
-
Gas Chromatograph (GC): Coupled to a triple quadrupole mass spectrometer.
-
Mass Spectrometer (MS/MS): Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity[2]. The transition of the molecular ion to a specific product ion (e.g., loss of the nitro group, M-46) is monitored[2].
-
-
Performance: This method can achieve low picogram-level limits of detection[2].
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the analysis of this compound.
Caption: Workflow for this compound analysis using GC-NICI-MS.
Caption: Workflow for this compound analysis using GC-MS/MS.
References
Structure-Activity Relationship of Nitropyrene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships of key nitropyrene isomers, focusing on their mutagenicity, carcinogenicity, and metabolic activation. The information is compiled from experimental data to facilitate an objective evaluation of their biological effects.
Comparative Mutagenicity
The mutagenic potential of nitropyrene isomers is heavily influenced by the number and position of the nitro groups. The Ames test, a bacterial reverse mutation assay using various strains of Salmonella typhimurium, is a standard method for assessing the mutagenicity of these compounds. The data below summarizes the mutagenic potency of several nitropyrene isomers, primarily in the TA98 strain, which is sensitive to frameshift mutagens.
Table 1: Mutagenic Potency of Nitropyrene Isomers in Salmonella typhimurium
| Nitropyrene Isomer | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| 1-Nitropyrene (B107360) (1-NP) | TA98 | - | 450 |
| TA100 | - | 20 | |
| 1,3-Dinitropyrene (1,3-DNP) | TA98 | - | 19,700 |
| 1,6-Dinitropyrene (1,6-DNP) | TA98 | - | 30,800 |
| 1,8-Dinitropyrene (B49389) (1,8-DNP) | TA98 | - | 49,600 |
| 2-Nitropyrene (2-NP) | TA98 | - | High (qualitative) |
| 4-Nitropyrene (4-NP) | TA98 | - | High (qualitative) |
Data compiled from various sources. The mutagenicity of dinitropyrenes is notably higher than that of 1-nitropyrene. The position of the second nitro group also influences mutagenic potency, with the 1,8-isomer being the most potent among the dinitropyrenes in TA98.
Comparative Carcinogenicity
The carcinogenic activity of nitropyrene isomers also varies significantly with their structure. Animal bioassays, primarily in rats and mice, have been used to evaluate their tumor-initiating potential.
Table 2: Carcinogenicity of Nitropyrene Isomers in Rodents
| Nitropyrene Isomer | Species (Strain) | Route of Administration | Dose | Tumor Incidence and Type |
| 1-Nitropyrene (1-NP) | Rat (F344) | Subcutaneous | 40 mg/rat (total) | No significant increase in tumors.[1] |
| 1,6-Dinitropyrene (1,6-DNP) | Rat (F344) | Subcutaneous | 4 mg/rat (total) | 100% Sarcomas at injection site.[1] |
| Rat (F344) | Intrapulmonary | 0.003 - 0.15 mg/rat | Dose-dependent increase in lung cancer (up to 85%).[2][3] | |
| 1,8-Dinitropyrene (1,8-DNP) | Rat (F344) | Subcutaneous | 0.4 mg/rat (total) | 100% Sarcomas at injection site.[1] |
| Mouse (BALB/c) | Subcutaneous | 0.05 mg/mouse (weekly for 20 wks) | 40% Tumors at injection site (malignant fibrous histiocytomas).[4] | |
| 1,3-Dinitropyrene (1,3-DNP) | Mouse (BALB/c) | Subcutaneous | 0.05 mg/mouse (weekly for 20 wks) | No tumors at injection site.[4] |
| This compound (4-NP) | Newborn Mouse (CD-1) | Intraperitoneal | 2800 nmol/mouse (total) | Significant increase in liver carcinomas (males) and lung tumors (males and females). |
| Newborn Rat (CD) | Subcutaneous | Not specified | Significant increase in mammary tumors. |
Dinitropyrenes, particularly 1,6- and 1,8-DNP, are potent carcinogens, inducing tumors at the site of administration and in some cases, at distant organs. 1-Nitropyrene is considered a weaker carcinogen. The carcinogenicity of 1,3-DNP appears to be lower than that of the 1,6- and 1,8-isomers.
Metabolic Activation and DNA Adduct Formation
The genotoxic effects of nitropyrenes are dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts. The primary pathways of activation are nitroreduction and ring oxidation.
Metabolic Activation Pathways
The metabolic activation of nitropyrenes is a multi-step process. The following diagrams illustrate the key pathways for 1-nitropyrene and the highly carcinogenic dinitropyrenes.
Caption: Metabolic activation pathway of 1-Nitropyrene.
Caption: Metabolic activation pathway of Dinitropyrenes.
DNA Adducts
The primary DNA adduct formed by many nitropyrenes is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). The levels of these adducts in target tissues are a critical determinant of carcinogenic potential.
Table 3: DNA Adduct Levels of Nitropyrene Isomers in Vivo
| Nitropyrene Isomer | Species (Strain) | Tissue | Adduct Level (adducts/10^8 nucleotides) |
| 1-Nitropyrene (1-NP) | Rat (Sprague-Dawley) | Mammary Gland | ~1-10 |
| Rat (Sprague-Dawley) | Liver | ~1-10 | |
| 1,6-Dinitropyrene (1,6-DNP) | Rat (F344) | Lung | Dose-dependent, significantly higher than 1-NP |
| 1,8-Dinitropyrene (1,8-DNP) | Rat (F344) | Mammary Gland | Higher than 1-NP |
Quantitative data on DNA adduct levels are often variable and depend on the dose, time point, and analytical method. However, a general trend of higher adduct formation for dinitropyrenes compared to 1-nitropyrene is observed, correlating with their higher carcinogenicity.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. Strains deficient in nitroreductase (e.g., TA98NR) or O-acetyltransferase (e.g., TA98/1,8-DNP6) can be used to investigate metabolic activation pathways.
-
Metabolic Activation: Tests are conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254.
-
Procedure (Plate Incorporation Method):
-
A mixture of the test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix is added to molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least double the spontaneous reversion rate (background).
Caption: General workflow for the Ames Test.
Rodent Carcinogenicity Bioassay
Objective: To evaluate the carcinogenic potential of a chemical in a mammalian model over a significant portion of the animal's lifespan.
Methodology:
-
Animal Model: Typically, two rodent species (e.g., F344 rats and B6C3F1 mice) of both sexes are used.
-
Dose Selection: A preliminary subchronic toxicity study is conducted to determine the maximum tolerated dose (MTD) and lower dose levels for the long-term bioassay.
-
Administration: The test compound is administered via a relevant route of exposure (e.g., subcutaneous injection, gavage, inhalation) for a period of up to two years.
-
Observation: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined macroscopically and microscopically for the presence of neoplasms.
-
Data Analysis: Tumor incidence in the treated groups is statistically compared to that in the control group.
32P-Postlabeling Assay for DNA Adducts
Objective: To detect and quantify DNA adducts formed by carcinogens.
Methodology:
-
DNA Isolation: DNA is isolated from the target tissues of animals exposed to the test compound.
-
Enzymatic Digestion: The DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducts are enriched, for example, by nuclease P1 digestion, which removes normal nucleotides.
-
Radiolabeling: The 3'-monophosphate of the adducted nucleotide is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured using a phosphorimager or by scintillation counting, and the level of DNA adducts is calculated.[1][5][6]
Caption: Workflow for 32P-Postlabeling Assay.
Conclusion
The biological activity of nitropyrene isomers is intricately linked to their chemical structure. The number and position of nitro groups dictate their mutagenic and carcinogenic potency. Dinitropyrenes, particularly the 1,6- and 1,8-isomers, are significantly more potent genotoxic agents than 1-nitropyrene. This enhanced activity is attributed to more efficient metabolic activation through nitroreduction and subsequent O-acetylation, leading to higher levels of DNA adduct formation. This comparative guide highlights the critical structure-activity relationships that govern the toxicity of this important class of environmental contaminants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenic effects of a mixture of nitropyrenes in F344 rats following its repeated oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
In Vitro Models for Predicting 4-Nitropyrene Carcinogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro models used to predict the carcinogenicity of 4-Nitropyrene, a nitro-polycyclic aromatic hydrocarbon recognized as a potential human carcinogen.[1] The guide summarizes key experimental data, details methodologies for pivotal assays, and visualizes the critical metabolic activation pathways and experimental workflows.
Executive Summary
This compound's carcinogenicity is intrinsically linked to its metabolic activation into DNA-reactive metabolites. In vitro models are crucial for elucidating these mechanisms and predicting its carcinogenic potential without resorting to long-term animal studies. The primary in vitro assays evaluated for this compound are the bacterial reverse mutation assay (Ames test) and mammalian cell transformation assays. These tests, in conjunction with mechanistic studies on metabolic pathways, provide a robust framework for assessing the genotoxic and carcinogenic risk of this compound.
Performance of In Vitro Models
The following tables summarize the quantitative data from key in vitro studies on this compound.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Result | Reference |
| TM677 | Without | Not Specified | Mutagenic (approx. 10-fold higher potency than with S9) | [2] |
| TA98 | With | Not Specified | Mutagenic | [2] |
Further quantitative data expressed as revertants per nanomole was not available in the reviewed literature.
Table 2: Mammalian Cell-Based Assay Results for this compound
| Assay Type | Cell Line | Endpoint | Result | Reference |
| Forward Mutation Assay | Human B-lymphoblastoid (MCL-5) | Trifluorothymidine resistance | Mutagenic (Minimum Detectable Mutagen Concentration: 3.1 nmol/mL) | [2] |
| Cell Transformation Assay | BALB/c 3T3 clone A31-1-1 | Morphological transformation | Positive transformation response | [1] |
| Cell Transformation Assay | Rat Tracheal Cells | Cell transformation | Negative | [2] |
Metabolic Activation of this compound
The carcinogenicity of this compound is dependent on its metabolic activation to intermediates that can bind to DNA, forming adducts that can lead to mutations. Two primary pathways are involved: nitroreduction and ring oxidation.[1][3]
-
Nitroreduction: This is considered the primary pathway for the activation of this compound.[3] It involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which can then be esterified (e.g., by O-acetylation) to form a reactive nitrenium ion. This ion readily reacts with DNA, primarily at the C8 position of guanine, to form adducts such as N-(deoxyguanosin-8-yl)-4-aminopyrene.[2]
-
Ring Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, can oxidize the aromatic rings of this compound to form epoxides, such as 9,10-epoxy-9,10-dihydro-4-nitropyrene.[2] These epoxides are also reactive and can contribute to the genotoxicity of this compound.
The interplay between these two pathways can influence the overall carcinogenic potency of this compound.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound's carcinogenicity and its assessment, the following diagrams are provided.
Caption: Metabolic activation pathway of this compound leading to carcinogenesis.
Caption: General experimental workflow for assessing this compound carcinogenicity in vitro.
Detailed Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
1. Strain Selection: Strains such as TA98 and TA100 are commonly used. TA98 detects frameshift mutations, while TA100 detects base-pair substitutions.
2. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as many compounds, including this compound, require metabolic activation to become mutagenic.
3. Test Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (this compound dissolved in a suitable solvent like DMSO), and 0.5 mL of S9 mix or buffer (for tests without metabolic activation). b. The mixture is vortexed and poured onto a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours. d. The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the solvent control indicates a mutagenic effect.
Cell Transformation Assay (BALB/c 3T3)
This assay assesses the potential of a chemical to induce morphological transformation in a mouse fibroblast cell line.
1. Cell Culture: BALB/c 3T3 clone A31-1-1 cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment: a. Cells are seeded at a low density. b. After allowing for cell attachment, they are treated with various concentrations of this compound (dissolved in a suitable solvent) for a defined period (e.g., 72 hours). c. Following treatment, the medium is replaced with fresh medium, and the cells are cultured for several weeks to allow for the formation of foci.
3. Foci Scoring: a. Cells are fixed and stained (e.g., with Giemsa). b. Foci of transformed cells are identified and counted under a microscope. Transformed foci are characterized by a loss of contact inhibition, resulting in a piled-up, crisscross cellular arrangement and altered staining. c. The transformation frequency is calculated. A dose-dependent increase in the transformation frequency compared to the solvent control indicates a positive response.
Conclusion
The available in vitro data strongly suggest that this compound is a genotoxic and carcinogenic compound. The Ames test and mammalian cell-based assays consistently show its mutagenic and transforming potential, which is dependent on its metabolic activation. The primary mechanism of its carcinogenicity involves the formation of DNA adducts following nitroreduction and, to a lesser extent, ring oxidation. While these in vitro models provide valuable predictive information, a more comprehensive quantitative dataset, particularly for the Ames test and cell transformation assays, would further strengthen the risk assessment of this compound. Future studies should aim to provide detailed dose-response data for these assays to enable a more robust comparison and validation of these in vitro models.
References
- 1. Transforming activity of selected polycyclic aromatic hydrocarbons and their nitro-derivatives in BALB/3T3 A31-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Genotoxicity of 4-Nitropyrene in Diverse Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of 4-Nitropyrene (4-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and a potent environmental mutagen. Understanding its genotoxic potential across various cell types is crucial for assessing its carcinogenic risk to humans. This document summarizes key experimental data on DNA damage and mutagenicity, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Assessment of this compound Genotoxicity
The genotoxicity of this compound is attributed to its metabolic activation into reactive intermediates that can form DNA adducts, induce mutations, and cause chromosomal damage. The extent of this damage can vary significantly between different cell lines, primarily due to differences in their metabolic capacities.
DNA Adduct Formation
DNA adducts are a key indicator of exposure to genotoxic agents and represent the initial step in chemical carcinogenesis. The following table summarizes the levels of DNA adducts formed after exposure to this compound in different cell lines.
| Cell Line | Cell Type | Assay | Treatment Concentration | DNA Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Primary Rat Hepatocytes | Rat Liver Cells | ³²P-postlabelling | 10 µM | 10 - 300 | [1] |
| NCI-H322 | Human Lung Tumor (Clara cells) | ³²P-postlabelling | 10 µM | 0.2 - 30 | [1] |
It is important to note that direct quantitative comparisons of genotoxicity from different studies should be made with caution due to variations in experimental conditions.
Mutagenicity and Chromosomal Damage
| Cell Line | Assay | Expected Outcome | Rationale |
| HepG2 (Human Hepatoma) | Comet Assay | Increased % Tail DNA | HepG2 cells have some metabolic capacity to activate 4-NP to DNA-damaging metabolites. |
| Micronucleus Assay | Increased Micronucleus Frequency | DNA damage and chromosomal instability are expected consequences of 4-NP exposure. | |
| A549 (Human Lung Carcinoma) | Comet Assay | Increased % Tail DNA | As a lung cell line, A549 is a relevant model for inhalation exposure to 4-NP. |
| Micronucleus Assay | Increased Micronucleus Frequency | Expected to show chromosomal damage upon exposure to a known mutagen. | |
| CHO (Chinese Hamster Ovary) | HPRT Assay | Increased Mutation Frequency | The HPRT assay is a standard test for gene mutations, and 4-NP's metabolites are known to cause DNA lesions that can lead to mutations. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of genotoxicity studies. Below are protocols for key assays used to evaluate the genotoxicity of this compound.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Cell Lines: HepG2, A549
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and alkali-labile sites, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and expose them to various concentrations of this compound (and positive/negative controls) for a defined period (e.g., 4-24 hours).
-
Cell Harvesting and Embedding: Harvest cells by trypsinization, wash with PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL. Mix the cell suspension with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a fresh, chilled alkaline buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at a low voltage (e.g., 25 V) and controlled current (e.g., 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the comet tail (% Tail DNA) is a common metric for quantifying DNA damage.
In Vitro Micronucleus Test
The micronucleus test detects both chromosome breakage and chromosome loss.
Cell Lines: HepG2, A549
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic events.
Methodology:
-
Cell Treatment: Seed cells and treat with this compound for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific scoring of micronuclei in cells that have undergone one mitosis.
-
Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group. The number of micronucleated binucleated cells is recorded.
HPRT Gene Mutation Assay
The Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assay is a forward mutation assay that detects various types of gene mutations.
Cell Line: CHO (Chinese Hamster Ovary)
Principle: The HPRT gene is involved in the purine (B94841) salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). Mutant cells lacking a functional HPRT enzyme can survive in the presence of 6-TG.
Methodology:
-
Cell Treatment: Treat CHO cells with this compound for a specific duration.
-
Expression Time: After treatment, culture the cells in a non-selective medium for a period (typically 6-8 days) to allow for the expression of the mutant phenotype.
-
Mutant Selection: Plate a known number of cells in a medium containing 6-TG to select for HPRT-deficient mutants. At the same time, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency.
-
Colony Counting: After an incubation period of 7-10 days, stain and count the colonies in both the selective and non-selective plates.
-
Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells (corrected for cloning efficiency).
Visualizing the Mechanisms and Workflows
Understanding the molecular pathways of genotoxicity and the experimental process is facilitated by clear visualizations.
Metabolic Activation of this compound
The genotoxicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to DNA. Two primary pathways are involved: nitroreduction and ring oxidation.
Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.
General Workflow for In Vitro Genotoxicity Testing
The process of assessing the genotoxicity of a compound like this compound in cell culture follows a standardized workflow.
Caption: A generalized workflow for assessing the in vitro genotoxicity of a test compound.
References
Statistical Validation of 4-Nitropyrene Exposure and Health Outcome Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the statistical validation of exposure to 4-Nitropyrene and its associated health outcomes. This compound, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is recognized as a potential human carcinogen and is primarily found in diesel exhaust and other combustion-related particulate matter.[1][2] Accurate assessment of its health risks relies on robust experimental data and appropriate statistical validation. This document outlines key experimental protocols, presents quantitative data for comparison, and illustrates relevant biological and experimental workflows.
Data Presentation
The following tables summarize quantitative data from carcinogenicity bioassays and compare analytical methods for the detection of this compound and its biomarkers.
Table 1: Comparison of this compound Carcinogenicity in Animal Models
| Species | Strain | Route of Administration | Total Dose | Exposure Duration | Key Findings | Reference |
| Mouse | CD-1 (newborn) | Intraperitoneal injection | 2800 nmol/mouse | 15 days | Significant increase in liver carcinomas (males) and lung tumors (males and females) | [1] |
| Rat | F344 | Subcutaneous injection | 2 mg/rat | 49 weeks | 37% incidence of malignant fibrous histiocytomas at the injection site | [1] |
| Rat | Sprague-Dawley | Intraperitoneal injection | 100 µmol/kg | 4 weeks | Increased incidence of mammary gland adenocarcinomas | [1] |
| Rat | Sprague-Dawley | Direct injection into mammary gland | 2 µmol/rat | Single dose | 74% incidence of total mammary tumors (adenocarcinomas and fibroadenomas) | [1] |
Table 2: Comparison of Analytical Methods for this compound and Metabolite Quantification
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Airborne Particulate Matter (PM2.5) | This compound | Not explicitly stated, but capable of detecting pg/µL levels | High selectivity and sensitivity, reduces matrix effects | Requires derivatization for some compounds, potential for thermal degradation |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Human Urine | Hydroxylated metabolites of 1-Nitropyrene (surrogate for this compound metabolites) | LODs in the low pg/mL range | High specificity and sensitivity for metabolites, suitable for biological matrices | Requires enzymatic hydrolysis for conjugated metabolites, potential for matrix suppression |
| ³²P-Postlabelling Assay | DNA | DNA adducts | 1 adduct per 10⁹ - 10¹⁰ nucleotides | Ultrasensitive for detecting DNA damage, requires very small amounts of DNA | Does not identify the chemical structure of the adduct, use of radioactivity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Protocol 1: Quantification of this compound in Airborne Particulate Matter by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Objective: To quantify the concentration of this compound in airborne particulate matter samples.
Methodology:
-
Sample Collection: Collect airborne particulate matter (PM2.5) on glass fiber filters using a high-volume air sampler.
-
Extraction:
-
Cut the filter into small pieces and place them in an extraction thimble.
-
Perform Soxhlet extraction for 18-24 hours with dichloromethane (B109758) (DCM).
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator.
-
-
Cleanup (Optional, depending on matrix complexity):
-
Fractionate the extract using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges to remove interfering compounds.
-
Elute the nitro-PAH fraction with a suitable solvent mixture (e.g., hexane:DCM).
-
-
GC-MS/MS Analysis:
-
Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to separate the analytes.
-
Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound.
-
-
Quantification:
-
Prepare a calibration curve using certified standards of this compound.
-
Use an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and variations in extraction efficiency.
-
Calculate the concentration of this compound in the original air sample based on the calibration curve and the volume of air sampled.
-
Protocol 2: Quantification of this compound Metabolites in Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To measure the levels of this compound metabolites in urine as biomarkers of exposure.
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge to remove any particulate matter.
-
-
Enzymatic Hydrolysis:
-
To an aliquot of urine, add a buffer solution (e.g., sodium acetate) to adjust the pH.
-
Add β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Incubate the mixture at 37°C for several hours (e.g., 4-16 hours).
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
HPLC-MS/MS Analysis:
-
Instrument: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid.
-
Mass Spectrometry: Operate the MS in MRM mode, monitoring specific transitions for the target metabolites (e.g., aminopyrene and hydroxy-nitropyrenes).
-
-
Quantification:
-
Prepare calibration curves using synthetic standards of the target metabolites.
-
Use isotopically labeled internal standards for each metabolite to ensure accurate quantification.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Protocol 3: Detection of this compound-Induced DNA Adducts by ³²P-Postlabelling Assay
Objective: To detect and quantify DNA adducts formed by the reaction of this compound metabolites with DNA, a key event in chemical carcinogenesis.
Methodology:
-
DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to this compound using standard phenol-chloroform extraction or commercial kits.
-
DNA Digestion:
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but recommended for low adduct levels):
-
Use nuclease P1 digestion to dephosphorylate normal nucleotides, thereby enriching the more resistant adducts.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the DNA adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Use a multi-directional chromatographic development with different solvent systems to achieve high resolution.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using phosphorimaging or by scraping the spots and counting with a scintillation counter.
-
Calculate the relative adduct labeling (RAL) as the ratio of counts per minute (cpm) in adducts to the cpm in total nucleotides.
-
Mandatory Visualization
The following diagrams illustrate the metabolic activation of this compound and the workflow for validating its health outcome data.
Caption: Metabolic activation pathways of this compound leading to the formation of DNA adducts.
Caption: Experimental workflow for the statistical validation of this compound exposure and health data.
Discussion on Statistical Validation
While this guide provides detailed experimental methodologies, a direct comparative analysis of statistical models specifically for this compound is limited in the current literature. However, based on established practices in environmental toxicology and carcinogenesis research, several statistical approaches are applicable for validating the relationship between this compound exposure and health outcomes.
-
Dose-Response Modeling: This is a crucial step in characterizing the relationship between the level of exposure to this compound and the incidence or severity of a health effect. Various models can be fitted to the data from animal carcinogenicity studies (as presented in Table 1), such as the probit, logit, and Weibull models. A comparison of these models based on goodness-of-fit statistics (e.g., Akaike Information Criterion - AIC) would be essential to select the most appropriate model for estimating benchmark doses (BMD) and points of departure (POD) for risk assessment.
-
Regression Analysis: To investigate the association between biomarkers of exposure (e.g., urinary metabolite levels) and health outcomes (e.g., presence or absence of DNA adducts or tumors), logistic regression is a commonly used method. For time-to-event data, such as tumor latency in animal studies, Cox proportional hazards regression would be the preferred approach. A comparative analysis would involve evaluating different covariate adjustments and model assumptions.
-
Biomarker Validation: The utility of a biomarker, such as a specific urinary metabolite, for predicting exposure or health risk can be statistically validated. This involves assessing the biomarker's sensitivity and specificity, often visualized using a Receiver Operating Characteristic (ROC) curve. The area under the ROC curve (AUC) provides a quantitative measure of the biomarker's discriminatory power. Comparing the AUC values for different metabolites would help in selecting the most reliable biomarker.
Conclusion
The statistical validation of the relationship between this compound exposure and adverse health outcomes is a multi-faceted process that requires a combination of precise analytical measurements, robust experimental designs, and appropriate statistical modeling. This guide provides a comparative overview of key experimental methodologies and highlights the statistical frameworks that can be employed for data analysis and risk assessment. While there is a need for more direct comparisons of statistical models for this compound, the protocols and data presented here offer a solid foundation for researchers to design and interpret studies aimed at understanding and mitigating the health risks associated with this environmental contaminant.
References
Shifting Skylines of a Pollutant: A Comparative Analysis of 4-Nitropyrene in Historical and Contemporary Air Samples
A comprehensive review of atmospheric 4-nitropyrene concentrations reveals a complex trend influenced by emission sources, regulatory actions, and advancements in analytical detection. This guide synthesizes data from historical and current air sample analyses, providing researchers, scientists, and drug development professionals with a comparative overview of this carcinogenic pollutant's prevalence, the methodologies for its detection, and its metabolic fate.
Once a significant component of urban air pollution, primarily linked to diesel exhaust, levels of this compound have seen shifts over the decades. This comparison guide delves into the quantitative data, experimental protocols used for measurement, and the biological pathways of this compound.
Quantitative Comparison of this compound Levels
The concentration of this compound in airborne particulate matter has been a subject of environmental monitoring for several decades. The data presented below, collated from various studies, offers a snapshot of the changing levels of this pollutant. Historical data, in this context, refers to measurements taken before the year 2010, while current data encompasses more recent measurements.
| Sample Type | Location | Year of Collection/Analysis | Concentration | Unit | Citation |
| Historical Air Samples | |||||
| Urban Particulate Matter (SRM 1649a) | Washington, D.C., USA | Late 1970s (Analyzed 2003) | 5.5 ± 0.6 | ng/g | [1] |
| Urban Particulate Matter (SRM 1648a) | Not Specified | (Analyzed 2006) | 6.0 ± 0.9 | ng/g | [1] |
| Urban Air | Marseille, France | (Reported 2007) | 1.4 (median) | pg/m³ | [1] |
| Suburban Air | Marseille, France | (Reported 2007) | 0.6 (median) | pg/m³ | [1] |
| Rural Air | Marseille, France | (Reported 2007) | < 0.1 | pg/m³ | [1] |
| Current Air Samples | |||||
| Urban Air | Cheongju, Republic of Korea | Winter (Study Published 2023) | 1.31 | pg/m³ | [2] |
| Urban Air | Cheongju, Republic of Korea | Summer (Study Published 2023) | 0.44 | pg/m³ | [2] |
| Urban Locations (General) | Not Specified | (Reported 2008) | 1 to 100 | pg/m³ | [3] |
Experimental Protocols
The detection and quantification of this compound in air samples have evolved, with modern techniques offering higher sensitivity and selectivity. Below are summaries of key experimental methodologies cited in the literature.
Sample Collection and Extraction
-
Collection: High-volume samplers are typically used to collect airborne particulate matter on filters, such as glass fiber filters.[3]
-
Extraction: this compound is extracted from the particulate matter using solvents like dichloromethane.[1]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Early Methods (GC-NICI-MS): This technique involves separation using gas chromatography with a 5% or 50% phenyl-substituted methylpolysiloxane capillary column, followed by detection using negative ion chemical ionization-mass spectrometry. An internal standard, such as [2H9]-nitrofluoranthene, is often used for quantification.[1]
-
Advanced Methods (Triple Quadrupole GC/MS/MS): More recent methods utilize a triple quadrupole GC/MS system operating in multiple reaction monitoring (MRM) mode. This approach offers high sensitivity and selectivity, allowing for the direct analysis of crude extracts with minimal sample preparation and achieving detection limits in the low pg/m³ range.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC with Fluorescence Detection: This method is particularly useful for low-volume air samples. It employs a column-switching system to remove interfering substances. To enhance precision, a deuterated internal standard of 1-nitropyrene (B107360) can be used. This technique can achieve detection limits as low as 0.32 fmol per injection.[4]
-
Metabolic Pathway and Toxicological Relevance
This compound is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The primary routes of its metabolism involve nitroreduction and ring oxidation, which can lead to the formation of DNA adducts, a critical step in chemical carcinogenesis.
Caption: Metabolic pathways of this compound leading to bioactivation and detoxification.
The bioactivation of this compound is primarily mediated by nitroreductases and cytochrome P450 enzymes, such as CYP3A4, leading to reactive metabolites that can form covalent bonds with DNA.[1] The resulting DNA adduct, N-(deoxyguanosin-8-yl)-4-aminopyrene, is considered a key factor in its mutagenic and carcinogenic properties.[1] Conversely, detoxification pathways, involving enzymes like CYP1A1, can lead to the formation of less harmful, excretable metabolites.[1] The balance between these bioactivation and detoxification pathways is crucial in determining the toxicological outcome of this compound exposure.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Determination of 1-nitropyrene in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating 4-Nitropyrene Exposure with Other Environmental Pollutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-nitropyrene and its co-occurrence with other significant environmental pollutants. This compound, a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class, is recognized as a potential human carcinogen and is frequently detected in environments impacted by combustion processes.[1][2] Understanding its correlation with other pollutants, such as parent PAHs and oxygenated PAHs (oxy-PAHs), is crucial for comprehensive risk assessment, exposure modeling, and the development of targeted toxicological studies. This document summarizes quantitative co-exposure data, details common analytical methodologies, and illustrates the toxicological pathways associated with these complex mixtures.
Co-occurrence and Quantitative Correlation
This compound is rarely found in isolation. Its primary sources, namely the incomplete combustion of organic materials like diesel fuel and coal, are also major emitters of a wide array of other pollutants.[3][4][5] Consequently, this compound is typically found in a complex mixture with parent PAHs (e.g., pyrene, benzo[a]pyrene), other nitro-PAHs (e.g., 1-nitropyrene, 2-nitrofluorene), and oxy-PAHs (e.g., 9,10-anthraquinone).[3][4] The relative concentrations of these compounds can vary significantly depending on the source and atmospheric conditions. For instance, while some nitro-PAHs are emitted directly, others can be formed through secondary atmospheric reactions of parent PAHs with atmospheric oxidants.[4][6][7]
The following tables present quantitative data from studies that simultaneously measured this compound and other pollutants in different environmental matrices.
Table 1: Comparative Concentrations of this compound and Co-Pollutants in Diesel Engine Exhaust (PM1.0)
| Pollutant Class | Compound | Concentration (µg/m³) in B7 Blend Exhaust |
| Nitro-PAH | This compound | <22 (Below Detection Limit) |
| Nitro-PAH | 1-Nitronaphthalene | 0.1 ± 0.0 |
| Nitro-PAH | 2-Nitrofluorene | 118.1 ± 20.3 |
| Nitro-PAH | 1-Nitropyrene | 0.6 ± 0.1 |
| Nitro-PAH | 6-Nitrochrysene | <24 (Below Detection Limit) |
| Parent PAH | Pyrene | 13.4 ± 1.5 |
| Parent PAH | Fluoranthene | 12.3 ± 1.3 |
| Parent PAH | Benzo[a]anthracene | 0.6 ± 0.1 |
| Parent PAH | Benzo[a]pyrene | 0.4 ± 0.1 |
| Oxy-PAH (Quinone) | 9,10-Anthraquinone | 2.9 ± 0.5 |
| Oxy-PAH (Quinone) | 1,4-Naphthoquinone | 0.5 ± 0.1 |
| Data sourced from a study on emissions from a diesel engine fueled with a B7 diesel-biodiesel blend.[3] Note: The concentration of this compound was below the detection limit in this specific experiment, while other nitro-PAHs were abundant. |
Table 2: Comparative Concentrations of Pollutant Classes in Ambient Air
| Location | Pollutant Class | Concentration Range / Average |
| Marseille, France (Urban) | This compound | 0.7 - 2.6 pg/m³ (Median: 1.4 pg/m³)[1] |
| Kanazawa, Japan (Airborne Particulates) | Total Nitroarenes | 2 - 1400 ng/g of particulate matter[1] |
| Longyearbyen, Svalbard (Arctic Urban Air) | Σ22 Nitro-PAHs | 36.8 ± 6.2 pg/m³[4] |
| Longyearbyen, Svalbard (Arctic Urban Air) | Σ7 Oxy-PAHs | 471.0 ± 150.8 pg/m³[4] |
| Longyearbyen, Svalbard (Arctic Urban Air) | Σ15 Parent PAHs | 749.2 ± 72.6 pg/m³[4] |
| Southern Sweden (Outdoor, 15 Homes) | Total Nitro-PAHs | 0.0018 - 0.11 ng/m³ (Median: 0.0076 ng/m³)[5] |
| Southern Sweden (Outdoor, 15 Homes) | Total Oxy-PAHs | 0.0072 - 2.9 ng/m³ (Median: 0.051 ng/m³)[5] |
| Southern Taiwan (Urban TSP) | ΣTSP-bound Nitro-PAHs | 50 - 209 pg/m³ (Mean values by area)[8] |
| Southern Taiwan (Urban TSP) | ΣTSP-bound PAHs | 723 - 1810 pg/m³ (Mean values by area)[8] |
| This table compiles data from multiple studies to show the typical relative abundance of pollutant classes in ambient air. Absolute concentrations vary widely by location and conditions. |
Logical Framework for Pollutant Co-occurrence
The diagram below illustrates the relationship between emission sources and the resulting co-exposure to this compound and other pollutants in the environment.
Caption: Logical relationship between sources and co-pollutants.
Toxicological Implications of Co-Exposure
Exposure to complex mixtures of PAHs, nitro-PAHs, and oxy-PAHs can lead to synergistic or additive toxic effects that may not be predicted by studying single compounds alone.[9][10] A primary mechanism underlying the toxicity of these mixtures is the induction of oxidative stress.[11][12] The metabolic activation of these compounds can generate excessive reactive oxygen species (ROS), overwhelming cellular antioxidant defenses and leading to damage of critical biomolecules like DNA, lipids, and proteins.[11][13] This oxidative damage is a key event in the initiation of carcinogenesis and other adverse health outcomes.[12][13]
Signaling Pathway: PAH-Induced Oxidative Stress
The following diagram illustrates a generalized signaling pathway where co-exposure to pollutants like this compound and parent PAHs leads to oxidative stress and subsequent cellular responses.
Caption: Pathway of PAH-induced oxidative stress and cell damage.
Experimental Protocols
The simultaneous quantification of this compound and its associated pollutants in complex environmental matrices like airborne particulate matter requires robust analytical methods. The most common approach involves solvent extraction followed by cleanup and analysis using gas chromatography-mass spectrometry (GC-MS).[1] For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.[14]
General Experimental Workflow
The diagram below outlines a typical workflow for the analysis of PAHs and nitro-PAHs in air particulate samples.
Caption: Workflow for analysis of particle-bound PAHs.
Detailed Methodology: GC-MS/MS Analysis of Nitro-PAHs and PAHs
This protocol is a representative example for the analysis of particle-bound pollutants.
-
Sample Collection:
-
Collect total suspended particulates (TSP) or PM₂.₅ onto a pre-cleaned quartz fiber filter using a high-volume air sampler. Sampling duration is typically 24 hours.
-
After sampling, fold the filter, wrap it in aluminum foil, and store it at -20°C until extraction to prevent degradation of target analytes.
-
-
Extraction:
-
Cut the filter into small pieces and place them into an extraction vessel.
-
Add an appropriate internal standard solution containing isotopically labeled PAHs and nitro-PAHs.
-
Extract the analytes using a suitable solvent, such as dichloromethane (DCM) or a DCM:acetone (1:1) mixture.[14] Pressurized Liquid Extraction (PLE) or ultrasonication are common techniques.[15] For sonication, place the vessel in an ultrasonic bath for 30-60 minutes. Repeat the extraction 2-3 times with fresh solvent.
-
Combine the solvent extracts.
-
-
Cleanup and Fractionation:
-
Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Prepare a Solid Phase Extraction (SPE) cartridge (e.g., silica gel or alumina).[16]
-
Apply the concentrated extract to the top of the SPE cartridge.
-
Elute interfering compounds (e.g., aliphatic hydrocarbons) with a non-polar solvent like hexane.
-
Elute the target fraction containing PAHs and nitro-PAHs with a more polar solvent mixture, such as 20% dichloromethane in hexane.[16] Collect this fraction.
-
-
Final Concentration:
-
Evaporate the collected fraction to a final volume of approximately 100-200 µL under a gentle stream of high-purity nitrogen.
-
Add a recovery (or injection) standard just prior to analysis to assess instrument performance.
-
-
Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[1]
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Oven Program: A typical temperature program starts at 60-80°C, holds for 1-2 minutes, then ramps at 5-10°C/min to a final temperature of 300-320°C, holding for 10-20 minutes.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) is standard. For higher sensitivity for nitro-PAHs, Negative Chemical Ionization (NCI) can be used.[1]
-
Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[16][14] Specific precursor-to-product ion transitions are monitored for each target analyte and its corresponding internal standard.
-
-
-
Quantification:
-
Identify each compound by its retention time and the presence of its specific MRM transitions.
-
Quantify the analytes by creating a multi-point calibration curve using the response ratio of the native standard to its corresponding labeled internal standard. This internal calibration method corrects for variations in extraction efficiency and instrument response.
-
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. ACP - Polycyclic aromatic hydrocarbons (PAHs) and oxy- and nitro-PAHs in ambient air of the Arctic town Longyearbyen, Svalbard [acp.copernicus.org]
- 5. tandfonline.com [tandfonline.com]
- 6. aaqr.org [aaqr.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. aaqr.org [aaqr.org]
- 9. scispace.com [scispace.com]
- 10. Pollutant Synergistic Effects → Term [pollution.sustainability-directory.com]
- 11. Oxidative stress generated by polycyclic aromatic hydrocarbons from ambient particulate matter enhance vascular smooth muscle cell migration through MMP upregulation and actin reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Association of Increased Oxidative Stress and Tumor Biomarkers Related to Polyaromatic Hydrocarbons Exposure for Different Occupational Workers in Makkah, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative damage mediates the association between polycyclic aromatic hydrocarbon exposure and lung function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Detection of 4-Nitropyrene: Benchmarking New Methods Against Standard Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 4-Nitropyrene, a potent mutagen and carcinogen found in environmental and biological samples, is critical for toxicological assessment and drug development. This guide provides an objective comparison of standard and emerging analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Detection Methods
The selection of an appropriate analytical method for this compound detection is contingent on factors such as sensitivity, selectivity, sample matrix, and cost. The following tables summarize the quantitative performance of key techniques.
| Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound Detection | ||||
| Technique | Sample Matrix | Reported Concentration/Detection Limit | Instrumentation | Reference |
| GC with Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) | Airborne Particulate Matter (SRM1649a) | 5.5 ± 0.6 ng/g | 5% or 50% phenyl-substituted methylpolysiloxane capillary column | [1] |
| GC-NICI-MS | Airborne Particulate Matter (SRM1648a) | 6.0 ± 0.9 ng/g | Not specified | [1] |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Air Particulates | Limit of Detection (LOD): ~1 pg | Agilent 7000A Triple Quadrupole GC/MS | [2] |
| Capillary Electron Capture Gas Chromatography (EC-GC) | Diesel Exhaust Particulate | Detection limits below 10 µg/g | Hewlett-Packard 5890A GC with 63Ni EC detector | [3] |
| Table 2: High-Performance Liquid Chromatography (HPLC) Methods for this compound Detection | ||||
| Technique | Sample Matrix | Detection Limit | Instrumentation | Reference |
| HPLC with Fluorescence Detection (online reduction) | Diesel Exhaust | < 1 pg | Jasco HPLC with NPpak columns | [4] |
| HPLC with Chemiluminescence Detection (online electrochemical reduction) | Sooty Emissions | fmol levels | Reversed-phase column | [5] |
| Table 3: Electrochemical Methods for Nitrophenol Detection (as a proxy for Nitroaromatic Compounds) | ||||
| Technique | Analyte | Detection Limit | Electrode | Reference |
| Differential Pulse Voltammetry (DPV) | 4-Nitrophenol (B140041) | 0.10 μM | Pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO)/GCE | [6] |
| Cyclic and Linear Sweep Voltammetry | 4-Nitrophenol | 0.16 μM | Biomass-derived activated carbon modified GCE | [7] |
Experimental Protocols
Detailed methodologies for the principal detection techniques are provided below to facilitate experimental design and replication.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Airborne Particulates):
-
Extraction: Particulate matter is extracted with dichloromethane.[1]
-
Purification: The extract is purified using liquid chromatography and solid-phase extraction on alumina (B75360) and silica (B1680970) columns.[1]
-
Internal Standard: [2H9]-Nitrofluoranthene is often used as an internal standard.[1]
2. GC-MS/MS Analysis:
-
Instrumentation: Agilent 7890A GC system coupled with an Agilent 7000A Triple Quadrupole GC/MS system.
-
Column: 15 m x 0.25 mm id × 0.25 µm DB-5MSUI column.
-
Injection: 1 µL in splitless mode at 280 °C.
-
Oven Program: Start at 70 °C (hold for 1 minute), ramp to 310 °C at 20 °C/minute.
-
MS Conditions: Electron impact (EI) source operated in Multiple Reaction Monitoring (MRM) mode. Ion source temperature at 300 °C and quadrupole temperatures at 150 °C.[2]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
1. Sample Preparation (Diesel Exhaust):
-
Samples are spiked with nitroarene standards.
-
An on-line reduction system and clean-up method are employed to enhance fluorescence and selectivity.
2. HPLC Analysis:
-
Instrumentation: Jasco HPLC system equipped with an NPpak-P pretreatment column, an NPpak column for separation, and an NPpak-R column for reduction.
-
Mobile Phase: Gradient elution with methanol (B129727) and water.
-
Flow Rate: 1 mL/min.
-
Temperature: Pretreatment and separation at 40°C, reduction at 100°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 436 nm.[4]
Electrochemical Detection
1. Electrode Preparation (PDPP–GO/GCE):
-
An improved Hummers' method is used to construct a pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite.
-
PDPP is dissolved in sulfuric acid (6 mol L−1) and reacted with GO.
-
The PDPP–GO composite is coated onto a glassy carbon electrode (GCE).[6]
2. Electrochemical Measurement:
-
Technique: Differential Pulse Voltammetry (DPV).
-
Potential Window: -0.6 to -1.05 V.
-
Scan Rate: 50 mV s−1.
-
The reduction peak current of 4-Nitrophenol is measured, which is proportional to its concentration.[6]
Mandatory Visualization
Signaling Pathway: Metabolic Activation of this compound
The carcinogenicity of this compound is linked to its metabolic activation, which leads to the formation of DNA adducts. This process involves nitroreduction and ring oxidation pathways.
Caption: Metabolic activation of this compound leading to the formation of DNA adducts.
Experimental Workflow: GC-MS Analysis
The following diagram illustrates the typical workflow for the analysis of this compound in particulate matter using Gas Chromatography-Mass Spectrometry.
Caption: Workflow for this compound analysis using GC-MS.
Experimental Workflow: HPLC-Fluorescence Detection
This diagram outlines the process for detecting this compound using High-Performance Liquid Chromatography with fluorescence detection, incorporating an online reduction step.
Caption: Workflow for this compound analysis using HPLC with online reduction and fluorescence detection.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of nitrated pyrenes and their derivatives by high performance liquid chromatography with chemiluminescence detection after online electrochemical reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4-Nitropyrene
Essential guidelines for the safe handling and disposal of 4-nitropyrene are critical for protecting laboratory personnel and the environment. As a suspected carcinogen, this compound necessitates stringent safety protocols and adherence to hazardous waste regulations.
This compound, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is primarily a research chemical and a component of diesel exhaust.[1][2] Due to its classification as a substance suspected of causing cancer, all materials contaminated with this compound must be treated as hazardous waste.[3][4] Proper disposal is not merely a procedural formality but a cornerstone of responsible laboratory practice.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| GHS Hazard Statement | H351: Suspected of causing cancer | |
| Signal Word | Warning | [5] |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | |
| Appearance | Orange, needle-shaped solid | [3] |
| Solubility | Practically insoluble in water; Soluble in diethyl ether, acetone (B3395972), ethanol, benzene, and toluene. | [2][3] |
| Primary Route of Exposure | Inhalation | [3] |
Experimental Protocol: Decontamination and Waste Segregation
The following protocol outlines the necessary steps for the decontamination of laboratory equipment and the proper segregation of waste contaminated with this compound. This procedure is designed to minimize exposure and prevent environmental release.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile rubber recommended), laboratory coat, and chemical safety goggles.[6]
-
Designated hazardous waste containers, clearly labeled.
-
Appropriate solvent for decontamination (e.g., acetone, toluene).
-
Inert absorbent material for spills.
-
Sealed plastic bags for contaminated PPE.
Procedure:
-
Work Area Decontamination:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Following the completion of work, decontaminate all surfaces and equipment.
-
Wipe surfaces with a cloth dampened with a suitable solvent (e.g., acetone or toluene) to dissolve and remove any residual this compound.
-
Follow the solvent wipe with a wash using soap and water.
-
Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, in a dedicated, leak-proof hazardous waste container.[4] This container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[4]
-
Contaminated PPE: Remove gloves and other disposable PPE without touching the outer, contaminated surface. Place all contaminated PPE in a sealed plastic bag and dispose of it in the designated solid hazardous waste container.[6]
-
Broken Glassware: Decontaminate broken glassware by solvent extraction or chemical destruction before disposal in a designated container for broken glass.[3]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent.[6]
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area as described in step 1.
-
For large spills, evacuate the area and immediately contact your institution's environmental health and safety department.[6]
-
-
Final Disposal:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[4] All disposal must be in accordance with local, state, and federal regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Safe Handling and Disposal of 4-Nitropyrene: A Procedural Guide
This document provides essential safety and logistical information for the handling and disposal of 4-Nitropyrene in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals. This compound is suspected of causing cancer and should be handled with extreme caution.[1][2]
Hazard Assessment
This compound is a synthetic, orange, needle-shaped solid primarily used for research purposes.[1] It is classified as a substance suspected of causing cancer (Carcinogenicity Category 2).[1][2] The primary route of potential human exposure is inhalation of airborne particulates.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1] Therefore, all handling procedures must be performed with appropriate engineering controls and personal protective equipment to prevent exposure.
Personal Protective Equipment (PPE)
The selection of PPE is critical for minimizing exposure to this compound. The following table summarizes the required equipment. All PPE should be inspected before use.
| Body Part | PPE Specification | Rationale & Standard |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particulates. Must meet ANSI Z87.1 or equivalent standards.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[3] Always check the manufacturer's chemical resistance guide. |
| Skin/Body | A long-sleeved, closed-front laboratory coat. For larger quantities or tasks with a higher risk of contamination, consider a disposable, one-piece, close-fitting suit.[1] | Provides a barrier against spills and contamination.[3] Clothing worn underneath should be made of natural fibers like cotton.[3] |
| Respiratory | Required when dust may be generated or when working outside of a certified chemical fume hood. A NIOSH-approved respirator with a particulate filter (e.g., N95) or higher is necessary. | The primary exposure route is inhalation.[1] Respirator use requires a formal program, including fit testing and medical evaluation.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound. All operations should be conducted within a designated area, preferably a certified chemical fume hood, to minimize the risk of exposure.[4][5]
Step 1: Preparation
-
Designate Work Area: Cordon off and label a specific area for handling this compound, preferably inside a chemical fume hood or a ventilated safety cabinet.[6]
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE before starting work.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[7][8]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Step 2: Handling (in a Chemical Fume Hood)
-
Weighing and Transfer: Handle this compound as a solid. Use a chemical-resistant spatula for transfers.[9] Perform these actions carefully to avoid generating dust.[5][9]
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[9]
-
Container Management: Keep all containers holding this compound tightly closed when not in use.[5][7][10][11]
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[10][12] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][9][11]
Step 3: Cleanup
-
Decontaminate Surfaces: Wipe down the designated work area and any contaminated equipment with an appropriate solvent and cleaning agent.
-
Remove PPE: Remove gloves and any other disposable PPE without touching the outer contaminated surface and place them in a sealed bag for disposal as hazardous waste.[9]
-
Hand Washing: Wash hands and forearms thoroughly with soap and water.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.[9] All waste must be treated as hazardous.
Step 1: Waste Segregation and Collection
-
Unused Solid Compound: Collect any unused solid in a clearly labeled, sealed, and chemically compatible container.[9]
-
Contaminated Labware: Place items such as pipette tips, vials, and contaminated weighing paper into a designated, sealed hazardous waste container.[9]
-
Contaminated Solvents (Liquid Waste): Collect all contaminated solvents in a separate, labeled, and sealed container designed for hazardous liquid waste.[9] Do not mix with other waste streams.[9]
-
Contaminated PPE: Place all disposable PPE, including gloves and lab coats, in a sealed plastic bag.[6][9]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Carcinogen," "Toxic").[9]
-
Storage: Store all hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.[9][11] The storage area should have secondary containment.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]
-
Prohibited Disposal: Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in regular trash.[7] Incineration at high temperatures is a recommended disposal method for carcinogenic materials.[1]
Waste Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
References
- 1. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 57835-92-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
